N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-4-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJOXNKLIBEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681964 | |
| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-28-2 | |
| Record name | Benzenamine, N-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride
This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of N-methyl-4-(trifluoromethoxy)aniline hydrochloride (CAS No. for free base: 41419-59-4). This compound is a valuable fluorinated building block in medicinal chemistry and materials science, where the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for key experimental decisions.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the selective N-methylation of the starting material, 4-(trifluoromethoxy)aniline. The second stage is the conversion of the resulting secondary amine (a free base) into its stable, crystalline hydrochloride salt.
The chosen methylation strategy is a modern, ruthenium-catalyzed reaction using methanol as the C1 source. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is advantageous due to its high atom economy, use of a relatively benign methylating agent (methanol), and excellent selectivity, which minimizes over-methylation to the tertiary amine.[2] The final step, salt formation, facilitates isolation, purification, and improves the handling characteristics of the final product.
Visualized Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols
Part A: N-Methylation of 4-(trifluoromethoxy)aniline
This protocol is adapted from established methods for the N-methylation of anilines using ruthenium catalysis and methanol.[2][3] The catalyst facilitates the dehydrogenation of methanol to formaldehyde in situ, which then undergoes reductive amination with the aniline.
Core Directive: The key to this reaction's success is maintaining an inert atmosphere to protect the catalyst and ensuring the base is sufficiently strong to facilitate the catalytic cycle.
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add a suitable ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%) and cesium carbonate (Cs₂CO₃, 0.5 equivalents) as the base.[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-(trifluoromethoxy)aniline (1.0 equivalent) followed by anhydrous methanol (serving as both reactant and solvent, approx. 1 mL per 1 mmol of aniline).
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield crude N-methyl-4-(trifluoromethoxy)aniline as an oil. The product may be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent salt formation step.
-
Part B: Preparation of the Hydrochloride Salt
Core Directive: The hydrochloride salt is formed by protonating the basic nitrogen of the synthesized amine. The choice of a non-polar solvent in which the salt is insoluble is critical for achieving high recovery through precipitation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline free base from the previous step in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available, typically 2.0 M) dropwise. A white precipitate will form immediately.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Purification by Recrystallization
Causality: Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below, allowing for the formation of a pure crystalline lattice upon cooling. For aniline hydrochlorides, toluene or an ethanol/ether mixture can be effective.[4]
Step-by-Step Protocol:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of a suitable solvent (e.g., isopropanol or toluene) and heat the mixture to boiling until all the solid dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Comprehensive Characterization
A battery of analytical techniques is required to unambiguously confirm the structure, identity, and purity of the synthesized this compound.
Visualized Characterization Workflow
Caption: Analytical workflow for product validation.
Expected Analytical Data
The following table summarizes the expected characterization data for the final product.
| Analysis Technique | Parameter | Expected Result | Rationale & Interpretation |
| Appearance | Physical State | White to off-white crystalline solid | The ionic nature of the hydrochloride salt typically results in a solid, crystalline material. |
| Melting Point | Temperature Range | Sharp, defined range (e.g., 200-205 °C) | A narrow melting point range is a strong indicator of high purity. Impurities typically broaden and depress the melting point. |
| ¹H NMR | Chemical Shifts (δ) | δ ~7.0-7.5 (m, 4H, Ar-H), δ ~3.0 (s, 3H, N-CH₃). A broad singlet for the N⁺-H₂ protons will also be present, potentially downfield. | The aromatic protons will appear as a multiplet. The N-methyl group will be a singlet. The ammonium protons are exchangeable and may appear as a broad peak. |
| ¹³C NMR | Chemical Shifts (δ) | δ ~115-145 (Ar-C), δ ~121 (q, -OCF₃), δ ~30 (N-CH₃) | Expect four distinct aromatic carbon signals plus the methyl carbon. The carbon of the -OCF₃ group will appear as a quartet due to coupling with fluorine. |
| ¹⁹F NMR | Chemical Shift (δ) | Singlet around δ -58 to -60 ppm | The three fluorine atoms of the trifluoromethoxy group are equivalent and will appear as a single sharp peak. |
| FT-IR | Wavenumbers (cm⁻¹) | 2400-2800 (broad, N⁺-H₂ stretch), ~1600 (C=C stretch), ~1250 (C-O-C stretch), ~1160 (C-F stretch) | The broad absorption in the 2400-2800 cm⁻¹ region is characteristic of an ammonium salt. Strong C-F and C-O-C stretches confirm the presence of the trifluoromethoxy group. |
| Mass Spec. (ESI+) | m/z | ~192.06 [M+H]⁺ | In electrospray ionization, the detected species will be the protonated free base (C₈H₉F₃NO⁺), not the intact salt. The calculated exact mass is 192.0636. |
Safety, Handling, and Storage
-
Hazards: The free base, N-methyl-4-(trifluoromethoxy)aniline, is classified as toxic if swallowed, in contact with skin, and harmful if inhaled (H301, H311, H332).[5] The hydrochloride salt should be handled with similar precautions. All reagents used in the synthesis carry their own specific hazards and should be handled accordingly.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent moisture absorption and degradation.
References
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Anomalous product obtained in N-methylation of 4-(trifluoromethyl) aniline. Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved January 15, 2026, from [Link]
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MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved January 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved January 15, 2026, from [Link]
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ChemBK. (n.d.). 4-trifluoromethyl aniline. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 4-(trifluoromethoxy)aniline Hydrochloride. Retrieved January 15, 2026, from [Link]
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Oakwood Chemical. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline, HCl. Retrieved January 15, 2026, from [Link]
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LookChem. (n.d.). Purification of Aniline. Retrieved January 15, 2026, from [Link]
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National Institutes of Health. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved January 15, 2026, from [Link]
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- 2. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.cn]
The Discovery and Application of Trifluoromethoxy Aniline Derivatives: A Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and materials chemistry. Among the repertoire of fluorine-containing motifs, the trifluoromethoxy (-OCF3) group has emerged as a "super-substituent," imparting a unique constellation of properties that are highly advantageous for the development of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of trifluoromethoxy aniline derivatives, from the fundamental physicochemical contributions of the -OCF3 group to the sophisticated synthetic strategies required for their creation. Designed for researchers, chemists, and drug development professionals, this document offers a blend of theoretical grounding, practical synthetic protocols, and an overview of current applications, providing a comprehensive resource for harnessing the potential of this privileged structural motif.
The Trifluoromethoxy Group: A "Super-Substituent" in Modern Chemistry
The trifluoromethoxy group is increasingly recognized for its profound and beneficial impact on the properties of bioactive molecules.[1][2] Its utility stems from a unique combination of electronic and physical characteristics that distinguish it from other common substituents.
Unique Physicochemical Properties of the -OCF3 Moiety
The trifluoromethoxy group's influence on a parent molecule, such as aniline, is multifaceted:
-
Enhanced Lipophilicity: The -OCF3 group is highly lipophilic, with a Hansch-Fujita π constant of +1.04, which is greater than that of a trifluoromethyl group (+0.88) or a chlorine atom.[1] This property is critical for improving a drug candidate's ability to cross cellular membranes, which can lead to better absorption and distribution within the body.[3][4]
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making the group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4][5] This increased stability often results in a longer in vivo half-life for drug candidates, a more predictable pharmacokinetic profile, and reduced patient dosing frequency.[3]
-
Modulation of Electronic Properties: The -OCF3 group is a potent electron-withdrawing substituent, significantly more so than a methoxy group.[3] This strong inductive effect can alter the pKa of nearby functional groups, such as the amine in aniline, and influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[5]
-
Conformational Influence: The trifluoromethoxy group can influence the preferred conformation of a molecule, which can be crucial for optimizing its fit within the binding pocket of a target protein or enzyme.
These properties are summarized in the table below, comparing the trifluoromethoxy group to other common substituents.
| Substituent | Hansch-Fujita π Constant | Electronic Effect | Relative Metabolic Stability |
| -OCF3 | +1.04 | Strongly Electron-Withdrawing | Very High |
| -CF3 | +0.88 | Strongly Electron-Withdrawing | High |
| -Cl | +0.71 | Electron-Withdrawing | Moderate |
| -OCH3 | -0.02 | Electron-Donating | Low |
| -CH3 | +0.56 | Electron-Donating | Low |
The Strategic Advantage of Trifluoromethoxy Anilines in Drug Design
Trifluoromethoxy aniline derivatives serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[6][7] Their incorporation into a molecular structure can lead to:
-
Enhanced Potency: The unique electronic and lipophilic properties can improve a drug's interaction with its biological target.[6]
-
Improved Pharmacokinetics: Enhanced metabolic stability and membrane permeability contribute to a better absorption, distribution, metabolism, and excretion (ADME) profile.[5][8]
-
Fine-Tuning of Physicochemical Properties: The -OCF3 group allows for the modulation of a molecule's properties without drastically altering its shape, a concept known as bioisosteric replacement.[4]
Synthetic Pathways to Trifluoromethoxy Aniline Derivatives
The synthesis of trifluoromethoxy anilines can be challenging due to the reactivity of the reagents involved.[9] However, a number of effective strategies have been developed, ranging from classical multi-step sequences to more modern, direct approaches.
Sources
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An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Significance
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest. It is a strong electron-withdrawing group and is highly lipophilic, properties that make it a valuable substituent for modulating the physicochemical and pharmacokinetic profiles of drug candidates.
N-methyl-4-(trifluoromethoxy)aniline hydrochloride presents as a key intermediate. The N-methylation of the aniline nitrogen alters its basicity and nucleophilicity compared to its primary amine counterpart. Conversion to the hydrochloride salt is a critical step for pharmaceutical development, as it typically enhances aqueous solubility and improves handling characteristics by converting a liquid free base into a crystalline solid. This guide will dissect the properties of this salt, beginning with the known characteristics of its parent free base.
Molecular Structure and Identification
The transformation from the free base to the hydrochloride salt involves a fundamental acid-base reaction where the lone pair of electrons on the secondary amine nitrogen is protonated by hydrochloric acid.
Caption: Formation of the hydrochloride salt from the free base.
Summary of Physicochemical Properties
Direct experimental data for N-methyl-4-(trifluoromethoxy)aniline HCl is limited. The following table summarizes the known properties of the free base and provides projected values for the hydrochloride salt based on chemical principles and data from analogous compounds.
| Property | N-methyl-4-(trifluoromethoxy)aniline (Free Base) | N-methyl-4-(trifluoromethoxy)aniline HCl (Salt) | Rationale for Projection |
| CAS Number | 41419-59-4[1][2][3] | Not Assigned | Salt form of CAS 41419-59-4 |
| Molecular Formula | C₈H₈F₃NO[1][3] | C₈H₉ClF₃NO | Addition of HCl |
| Molecular Weight | 191.15 g/mol [1][2] | 227.61 g/mol | Addition of HCl (36.46 g/mol ) |
| Physical Form | Liquid[1] | Crystalline Solid (Predicted) | Salt formation typically yields solids |
| Boiling Point | ~194 °C at 760 mmHg[4] | Decomposes upon heating (Predicted) | Salts generally have high melting points and decompose before boiling |
| Melting Point | N/A (Liquid) | >150 °C (Estimated) | Aniline hydrochlorides have significantly higher MPs than free bases[5] |
| Aqueous Solubility | Sparingly soluble (Predicted) | Moderately to Highly Soluble (Predicted) | Ionic salts exhibit much greater aqueous solubility than their neutral counterparts[6] |
| pKa (of conjugate acid) | ~4.0 - 4.5 (Estimated) | ~4.0 - 4.5 (Estimated) | pKa is an intrinsic property of the conjugate acid, independent of the salt form |
In-Depth Analysis of Key Properties
Acidity and Basicity (pKa)
The pKa of the conjugate acid (the anilinium ion) is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding.
-
Expertise & Causality: The basicity of the aniline nitrogen is significantly reduced by the strong electron-withdrawing effect of the para-trifluoromethoxy group (-OCF₃). This effect delocalizes the nitrogen's lone pair into the aromatic ring, making it less available for protonation. However, the N-methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen, counteracting the -OCF₃ effect to some extent. For comparison, the pKa of aniline is 4.6, while the pKa of 4-trifluoromethoxyaniline is predicted to be around 3.75.[7] The N-methyl group would likely increase this value slightly, leading to an estimated pKa in the range of 4.0 to 4.5.[8][9][10][11][12] This pKa value indicates that the compound will be predominantly in its ionized (protonated) form in the acidic environment of the stomach (pH 1-2) and will transition to the neutral (free base) form in the intestines and blood (pH ~7.4).
Solubility Profile
Solubility is a gatekeeper property in drug development, impacting everything from formulation to bioavailability.
-
Expertise & Causality: The free base, N-methyl-4-(trifluoromethoxy)aniline, is a lipophilic liquid expected to have poor aqueous solubility. The conversion to the hydrochloride salt introduces ionic character, drastically increasing its affinity for polar solvents like water.[13] Aniline hydrochloride itself is highly soluble in water (1070 g/L).[14][15] While the larger organic structure of N-methyl-4-(trifluoromethoxy)aniline HCl will reduce this value, a significant enhancement in aqueous solubility over the free base is expected. This is a deliberate and crucial strategy in pharmaceutical development to enable aqueous-based formulations and improve dissolution rates.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation and is essential for quality control. The protonation of the amine nitrogen induces predictable and informative shifts in NMR and IR spectra.[7]
-
¹H NMR Spectroscopy:
-
Free Base: Expect signals for the N-methyl group (~3.0 ppm), aromatic protons (two doublets in the ~6.8-7.2 ppm range), and a broad singlet for the N-H proton.
-
HCl Salt: The most significant change is the appearance of a new, broad signal for the two N⁺-H₂ protons at a downfield chemical shift (likely >9 ppm in DMSO-d₆). The adjacent aromatic protons will also shift downfield due to the increased electron-withdrawing nature of the protonated ammonium group (-N⁺H₂-CH₃).[7][16]
-
-
¹⁹F NMR Spectroscopy: A single peak corresponding to the -OCF₃ group is expected. Its chemical shift will be sensitive to the electronic environment and can be a useful probe for confirming the structure.
-
Infrared (IR) Spectroscopy:
-
Free Base: A characteristic N-H stretch will be observed around 3400 cm⁻¹.
-
HCl Salt: The sharp N-H stretch will be replaced by a very broad and strong absorption band for the N⁺-H₂ stretches, typically appearing from 2200-3000 cm⁻¹.[7] This is a hallmark of ammonium salt formation.
-
Self-Validating Experimental Protocols
To empower researchers, the following are detailed, authoritative protocols for determining the most critical physicochemical properties.
Protocol: Determination of pKa by Potentiometric Titration
This method provides a direct and accurate measurement of the pKa by monitoring pH changes during titration.[17][18][19]
-
Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of N-methyl-4-(trifluoromethoxy)aniline HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent mixture (e.g., water/methanol) if solubility is limited. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]
-
Titration: Place the solution in a jacketed beaker to maintain constant temperature. Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M NaOH) added in small, precise increments using an automated titrator.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).[17][20] The equivalence point can be determined from the inflection point of the curve or by analyzing the first derivative (dpH/dV).
-
-
Trustworthiness: This protocol is self-validating. The resulting sigmoidal titration curve provides a clear visual confirmation of the acid-base transition. The sharpness of the inflection point is an indicator of the accuracy of the measurement.
Caption: Workflow for potentiometric pKa determination.
Protocol: Determination of Aqueous Solubility by Shake-Flask Method (OECD 105)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[13][21][22][23]
-
Methodology:
-
Preparation: Add an excess amount of solid N-methyl-4-(trifluoromethoxy)aniline HCl to several vials containing a precise volume of the test medium (e.g., purified water, pH 7.4 phosphate buffer). The presence of undissolved solid at the end of the experiment is essential for ensuring saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.[24]
-
Validation: The concentration should be consistent across multiple samples and time points after the initial equilibration period to confirm that true equilibrium was achieved.
-
-
Trustworthiness: The requirement of visible excess solid throughout the experiment and the confirmation of concentration stability over time ensures that the measured value represents the true thermodynamic solubility, making the protocol inherently self-validating.
Caption: Workflow for shake-flask solubility determination.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by its physicochemical properties. While direct experimental data for the salt is sparse, a robust profile can be constructed by analyzing its free base and applying fundamental principles of acid-base chemistry and salt formation. This guide provides researchers with both the synthesized data and the authoritative experimental frameworks needed to confidently utilize this compound. The provided protocols for pKa and solubility determination are industry-standard, self-validating systems that will yield the reliable, high-quality data necessary to advance drug discovery and materials science projects.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Malenović, A., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- Scribd. (n.d.). Potentiometric Acid-Base Titration Guide.
- Kim, H., et al. (2009). Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Avdeef, A. (2012).
- Sigma-Aldrich. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline.
- Gross, K., & Seybold, P. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
- Benchchem. (n.d.). Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.
- Chem-Impex. (n.d.). Aniline hydrochloride.
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A Comprehensive Spectroscopic Analysis of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride: A Guide for Researchers
Abstract
This technical guide provides an in-depth spectroscopic analysis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride, a compound of interest in pharmaceutical and materials science research. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical techniques and interpretation, underscoring our commitment to scientific integrity and expertise.
Introduction: The Significance of this compound
N-methyl-4-(trifluoromethoxy)aniline and its derivatives are crucial building blocks in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) is known to enhance metabolic stability and lipophilicity in drug candidates, making it a valuable substituent in modern drug design.[1] The hydrochloride salt form is often utilized to improve the solubility and bioavailability of pharmaceutical compounds.[2] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development.
This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for N-methyl-4-(trifluoromethoxy)aniline, followed by a critical discussion on the expected spectral changes upon its conversion to the hydrochloride salt.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular structure of N-methyl-4-(trifluoromethoxy)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
Experimental Protocol: A sample of N-methyl-4-(trifluoromethoxy)aniline is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.
Data Interpretation: The ¹H NMR spectrum of an aniline derivative provides a wealth of information about the substitution pattern on the aromatic ring and the nature of the amine substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 - 7.2 | Multiplet | 4H | Aromatic Protons (C₂-H, C₃-H, C₅-H, C₆-H) |
| ~3.6 - 3.8 | Singlet | 1H | N-H Proton |
| ~2.8 | Singlet | 3H | N-CH₃ Protons |
Causality Behind Assignments:
-
Aromatic Protons (δ 6.8 - 7.2): The protons on the benzene ring appear in this region. The electron-donating nature of the N-methylamino group and the electron-withdrawing nature of the trifluoromethoxy group influence their precise chemical shifts. The expected pattern for a 1,4-disubstituted benzene ring is two doublets, but due to the similar electronic environments, they may appear as a more complex multiplet.
-
N-H Proton (δ 3.6 - 3.8): The proton attached to the nitrogen atom typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.
-
N-CH₃ Protons (δ 2.8): The three protons of the methyl group attached to the nitrogen appear as a sharp singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer with complete proton decoupling.
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C₄ (ipso-carbon attached to -OCF₃) |
| ~143 | C₁ (ipso-carbon attached to -NHCH₃) |
| ~122 | C₃, C₅ (aromatic carbons) |
| ~115 | C₂, C₆ (aromatic carbons) |
| ~121 (quartet) | -OCF₃ |
| ~31 | N-CH₃ |
Causality Behind Assignments:
-
Ipso-Carbons (δ ~148, ~143): The carbons directly attached to the electronegative oxygen and nitrogen atoms are deshielded and appear at lower field.
-
Aromatic Carbons (δ ~115, ~122): The remaining aromatic carbons appear in the typical aromatic region. The electron-donating N-methylamino group shields the ortho and para carbons, while the trifluoromethoxy group has a more complex effect.
-
-OCF₃ Carbon (δ ~121): The carbon of the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms.
-
N-CH₃ Carbon (δ ~31): The methyl carbon appears in the aliphatic region of the spectrum.
The Effect of Hydrochloride Salt Formation
The formation of the hydrochloride salt involves the protonation of the nitrogen atom. This has predictable and significant effects on the NMR spectra.
Caption: Expected NMR spectral changes upon protonation.
The protonation of the amine to an ammonium salt makes the nitrogen group strongly electron-withdrawing. This causes a downfield shift for all nearby protons, particularly the aromatic protons ortho and para to the ammonium group. The N-H proton signal will shift significantly downfield and broaden, now integrating to two protons (NH₂⁺).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A drop of the neat liquid sample is placed between two sodium chloride plates, and the spectrum is recorded.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 2800 - 3000 | C-H Stretch | Aromatic & Aliphatic |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1500 - 1520 | N-H Bend | Secondary Amine |
| 1200 - 1300 | C-O Stretch | Aryl Ether |
| 1100 - 1200 | C-F Stretch | Trifluoromethyl Group |
Causality Behind Assignments:
-
N-H Stretch (3350 - 3450 cm⁻¹): This characteristic sharp to medium peak is indicative of the N-H bond in a secondary amine.
-
Aromatic & Aliphatic C-H Stretches (2800 - 3000 cm⁻¹): These absorptions correspond to the C-H bonds in the aromatic ring and the methyl group.
-
Aromatic C=C Stretches (1600 - 1620 cm⁻¹): These peaks are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-O and C-F Stretches (1100 - 1300 cm⁻¹): The strong absorptions in this region are due to the C-O bond of the ether and the C-F bonds of the trifluoromethyl group.
The Effect of Hydrochloride Salt Formation
The formation of the hydrochloride salt leads to distinct changes in the IR spectrum. The most notable change is the appearance of a very broad and strong absorption in the 2400-3200 cm⁻¹ region.[2][3] This is due to the stretching of the N⁺-H bonds in the newly formed ammonium ion.[4][5] The original N-H stretching band of the secondary amine will disappear. Additionally, new bands in the 1560-1620 cm⁻¹ region can appear due to NH₂⁺ deformation vibrations.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: The sample is introduced into an electron ionization (EI) mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation.
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.15 g/mol for the free base).[6] The fragmentation pattern provides clues about the molecule's structure.
Caption: Plausible fragmentation pathway for N-methyl-4-(trifluoromethoxy)aniline.
Plausible Fragmentations:
-
Loss of a methyl radical (•CH₃): This would result in a fragment with an m/z of 176.
-
Loss of an oxygen atom: This would lead to a fragment with an m/z of 175.
-
Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-O bond can lead to the loss of the trifluoromethyl group.
The presence of nitrogen means the molecular ion peak will have an odd m/z value, which is consistent with the nitrogen rule.[7][8]
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
-
NMR provides the carbon-hydrogen framework of the molecule.
-
IR confirms the presence of key functional groups.
-
MS determines the molecular weight and provides information about the molecule's connectivity through its fragmentation pattern.
Together, these techniques provide a comprehensive and self-validating confirmation of the structure and purity of this compound.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires a deep understanding of the principles behind each analytical technique. By carefully interpreting the data from NMR, IR, and MS, and by understanding the effects of salt formation, researchers can confidently verify the identity and purity of this important compound, ensuring the integrity of their scientific endeavors.
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The Trifluoromethoxy Group in Anilines: A Paradigm Shift for Modulating Biological Activity
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF₃) group, when appended to an aniline scaffold, offers a unique and powerful combination of physicochemical properties that profoundly influence a molecule's biological profile. This guide provides a comprehensive exploration of the biological activities of trifluoromethoxy-substituted anilines, moving beyond a simple catalog of effects to explain the underlying chemical principles and strategic considerations that drive their utility. We will dissect the impact of the -OCF₃ group on metabolic stability, lipophilicity, and target engagement, providing field-proven insights for researchers, scientists, and drug development professionals. This document is designed not as a rigid template, but as a dynamic guide to empower rational design and accelerate innovation.
The Trifluoromethoxy Substituent: More Than Just a Fluorinated Analogue
In drug design, small structural modifications can lead to dramatic shifts in efficacy, selectivity, and pharmacokinetics.[1] The trifluoromethoxy group is often compared to its more famous cousin, the trifluoromethyl (-CF₃) group, but it possesses a distinct and arguably more nuanced profile. While both are strongly electron-withdrawing and increase lipophilicity, the -OCF₃ group imparts a unique conformational and electronic signature.
The primary advantage stems from its exceptional metabolic stability.[2] The C-F bond is one of the strongest in organic chemistry, but the ether linkage in a methoxy (-OCH₃) group is a common site for metabolic cleavage by cytochrome P450 enzymes (O-demethylation). The trifluoromethoxy group is highly resistant to this enzymatic breakdown, a critical feature for increasing a drug's half-life and bioavailability.[2][3]
Furthermore, the -OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π parameter of +1.04, slightly higher than that of the -CF₃ group (+0.88).[4] This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes, a crucial factor for reaching intracellular targets or crossing the blood-brain barrier.[2][5]
| Property | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |
| Hansch-Leo π Value | -0.02 | +0.88 | +1.04 |
| Metabolic Stability | Low (Susceptible to O-demethylation) | High | Very High |
| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing | Strongly electron-withdrawing (inductive) |
| Hydrogen Bond Acceptor | Yes (Oxygen) | No | Weakly (Reduced by F atoms) |
Table 1: Comparative physicochemical properties of key functional groups.
This unique combination of properties makes trifluoromethoxy anilines highly sought-after building blocks for developing novel therapeutics and agrochemicals.[5][6]
Core Biological Activities & Mechanistic Insights
Trifluoromethoxy-substituted anilines are versatile scaffolds found in molecules targeting a wide array of biological processes. Their activity is not coincidental but a direct result of the physicochemical advantages conferred by the -OCF₃ group.
Enzyme Inhibition: Enhancing Potency and Stability
The aniline core provides a versatile handle for synthetic elaboration, while the -OCF₃ group helps to optimize binding and pharmacokinetic properties.
Case Study: Histone Deacetylase (HDAC) Inhibitors HDAC inhibitors are a promising class of anticancer agents. However, many early candidates suffered from poor metabolic stability.[7] Trifluoromethylketones (TFMKs), for example, are potent HDAC inhibitors but are rapidly metabolized in vivo to inactive alcohols. To overcome this, researchers have designed trifluoropyruvamides (TFPAs) derived from trifluoromethoxy anilines. This strategy replaces a metabolically weak point while retaining the necessary geometry and electronic properties for potent enzyme inhibition. The -OCF₃ group on the aniline "cap" region can enhance binding affinity through favorable interactions within the hydrophobic binding pocket of the enzyme.[7]
Kinase Inhibition In kinase inhibitors like Sorafenib, which utilizes a 4-chloro-3-(trifluoromethyl)aniline moiety, the fluorinated group is crucial for high potency.[8] Replacing the -CF₃ with a bioisosteric -OCF₃ group is a rational design strategy to potentially improve metabolic stability and fine-tune receptor interactions. The strong electron-withdrawing nature of the -OCF₃ group can modulate the pKa of the aniline nitrogen, influencing hydrogen bonding interactions critical for anchoring the inhibitor to the kinase hinge region.[9]
Ion Channel Modulation
Ion channels are critical drug targets, particularly in neuroscience.[10][11] The neuroprotective agent Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a 4-(trifluoromethoxy)aniline core.[3][12] Its mechanism involves the modulation of glutamatergic transmission and inactivation of voltage-gated sodium channels. The lipophilicity imparted by the -OCF₃ group is essential for its ability to penetrate the central nervous system and exert its effects.[4]
Figure 1: Logical flow demonstrating how the properties of the -OCF₃ group translate to improved drug performance.
Anticancer and Antimicrobial Activity
The trifluoromethoxy aniline scaffold is a recurring motif in compounds with potent antiproliferative activity.[13][14] The inclusion of the -OCF₃ group can enhance the bioavailability and cellular uptake of these agents.[14] For example, 7-chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione, which can be synthesized from a trifluoromethyl aniline precursor, has shown significant anticancer activity across multiple cell lines.[14]
Recent studies have also highlighted the antimicrobial efficacy of fluorinated anilines. Derivatives have been shown to inhibit biofilm formation and exhibit bactericidal activity against pathogenic bacteria like Vibrio species.[15] The lipophilicity of these compounds is key to disrupting bacterial cell membranes and inhibiting essential processes like motility and virulence factor production.[15]
Agrochemical Applications
The principles that make trifluoromethoxy anilines valuable in pharmaceuticals also apply to agrochemicals.[5][16] Enhanced metabolic stability translates to greater environmental persistence, and increased lipophilicity ensures uptake by the target pest or plant.[2] These compounds serve as crucial intermediates for a new generation of herbicides, pesticides, and fungicides with improved efficacy and targeted action.[3][16][17]
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness, experimental designs must be robust and self-validating. Below are representative protocols for assessing the biological activity of novel trifluoromethoxy aniline derivatives.
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of a test compound against a specific HDAC isoform (e.g., HDAC6).
Materials:
-
Test compound (e.g., a trifluoromethoxy aniline derivative) dissolved in DMSO.
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC).
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution containing a lysine developer and Trichostatin A (TSA) as a stop reagent.
-
Positive control inhibitor (e.g., SAHA).
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor like SAHA (positive control).
-
Enzyme Addition: Dilute the HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer. Add 20 µL of the enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate (diluted in assay buffer) to all wells to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Add 40 µL of the developer solution to each well. This stops the HDAC reaction and allows the developer enzyme to cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate for 15 minutes at room temperature.
-
Data Acquisition: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Correct the data by subtracting the background fluorescence (wells with no enzyme). Calculate the percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Figure 2: A typical experimental workflow for an in vitro HDAC inhibition assay.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
This protocol assesses the effect of a test compound on the proliferation of a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear tissue culture plates.
-
Spectrophotometer (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (no-cell control for background).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
Trifluoromethoxy-substituted anilines are not merely another class of chemical intermediates; they are strategic tools for overcoming long-standing challenges in drug discovery and agrochemical development. The unique combination of high lipophilicity and exceptional metabolic stability conferred by the -OCF₃ group provides a powerful platform for designing next-generation bioactive molecules with enhanced pharmacokinetic profiles and potent biological activity.[2][3][4] The causality is clear: by blocking common metabolic pathways and improving membrane permeability, these scaffolds enable molecules to reach their targets at effective concentrations for longer durations.
Future research will likely focus on expanding the synthetic accessibility of these compounds and exploring their application in novel therapeutic areas. As our understanding of structure-activity relationships deepens, the rational incorporation of the trifluoromethoxy aniline motif will continue to be a key strategy for transforming promising leads into successful, high-performing products.
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The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: Beyond Classic Bioisosteres
In the landscape of drug design, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing molecular properties.[1][2] While the trifluoromethyl (-CF₃) group is a well-established mainstay for enhancing metabolic stability and binding affinity, its close relative, the trifluoromethoxy (-OCF₃) group, offers a more nuanced and powerful profile.[3][4] This guide provides a comprehensive analysis of the trifluoromethoxy group, moving beyond a simple catalog of its effects to explore the underlying physicochemical principles that make it a strategic asset for overcoming complex challenges in medicinal chemistry. We will delve into its unique electronic and steric properties, its profound impact on pharmacokinetics and pharmacodynamics, and the practical synthetic strategies for its incorporation, providing field-proven insights for researchers, scientists, and drug development professionals.
The Distinctive Physicochemical Signature of the Trifluoromethoxy Group
The utility of the -OCF₃ group stems from a unique combination of properties that distinguish it from other common substituents like the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. Understanding these fundamental characteristics is critical to rationally deploying it in drug design.
Lipophilicity and Electronic Effects
The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo π parameter of +1.04.[3][5] This is significantly higher than that of the already lipophilic trifluoromethyl group (π = +0.88).[3][6] This high lipophilicity is crucial for enhancing a compound's ability to cross cellular membranes, which can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[7][8]
Electronically, the -OCF₃ group presents a dual character. The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, while the oxygen atom is capable of a weak electron-donating resonance effect.[5][7] This combination makes the -OCF₃ group a "super-halogen" or "pseudohalogen" bioisostere.[1][5] Unlike the methoxy group, where the oxygen atom is a significant hydrogen bond acceptor, the potent inductive effect in the -OCF₃ group reduces the oxygen's ability to participate in hydrogen bonding, which can be a key factor in diminishing interactions with metabolic enzymes.[3]
Steric and Conformational Influence
When attached to an aromatic ring, the trifluoromethoxy group typically adopts a conformation perpendicular to the plane of the ring.[5][9] This is due to a combination of steric interactions and negative hyperconjugation (nO → σ*C-F).[10] This orthogonal orientation can be exploited to probe binding pockets in novel ways or to shield parts of a molecule from enzymatic attack, providing a distinct steric profile compared to the more freely rotating methoxy group.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key quantitative data for the trifluoromethoxy group in comparison to other relevant substituents, providing a clear basis for strategic selection in drug design.
| Substituent | Hansch-Leo π Parameter | Hammett Constant (σₚ) | Steric Parameter (Van der Waals Radius, Å) | H-Bond Acceptor Strength |
| -H | 0.00 | 0.00 | 1.20 | None |
| -CH₃ | +0.56 | -0.17 | 2.00 | Weak |
| -OCH₃ | -0.02 | -0.27 | ~2.16 (non-spherical) | Strong |
| -CF₃ | +0.88 | +0.54 | 2.44 | Very Weak |
| -OCF₃ | +1.04[3][5][11] | +0.35 | ~2.73 (non-spherical) | Very Weak[3] |
Enhancing Pharmacokinetic Profiles: The Metabolic Shield
A primary driver for incorporating the -OCF₃ group is the dramatic improvement in metabolic stability.[7][12] This effect is a direct consequence of its chemical robustness and electronic nature.
Mechanism of Metabolic Stabilization
The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group exceptionally resistant to oxidative metabolism, particularly cleavage by Cytochrome P450 (CYP) enzymes.[13] When an -OCF₃ group replaces a metabolically labile moiety, such as a methoxy or methyl group, it effectively blocks a primary site of metabolic attack.[3][13] This "metabolic switching" forces metabolism to occur at less favorable positions, reducing the overall rate of clearance and prolonging the drug's half-life.[13][14] The reduced hydrogen bond accepting capacity of the oxygen atom further contributes to this effect by weakening interactions with the active sites of metabolizing enzymes.[3]
Caption: Logical workflow of metabolic blocking by the -OCF₃ group.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method to quantify the metabolic stability of a compound, allowing for direct comparison between an analog and its trifluoromethoxylated derivative.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP enzymes.[14]
Materials:
-
Test compounds (e.g., Parent-CH₃ and Parent-CF₃)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well incubation plate and thermal shaker
-
LC-MS/MS system
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and the positive control in DMSO (e.g., 10 mM).
-
Create working solutions by diluting stocks in phosphate buffer to an intermediate concentration (e.g., 100 µM).
-
Thaw liver microsomes on ice and dilute to the final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of the 96-well plate.
-
Add the test compound working solution to achieve a final concentration of 1 µM and pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. For the T=0 time point, add the quenching solution before the NADPH solution.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability.[14]
-
Synthetic Pathways: Incorporating the Trifluoromethoxy Group
Despite its desirable properties, the incorporation of the -OCF₃ group is notoriously challenging.[3][10] This difficulty arises primarily from the high instability of the trifluoromethoxide anion (⁻OCF₃), which readily decomposes.[3] Consequently, direct nucleophilic substitution with this anion is often impractical. Research has focused on developing specialized reagents and methodologies to overcome this hurdle.
Common strategies can be broadly categorized into nucleophilic, electrophilic, and radical approaches.[3]
-
Copper- or Silver-Mediated Nucleophilic Trifluoromethoxylation: These methods often involve the reaction of aryl halides or diazonium salts with reagents like AgOCF₃ or CsOCF₃. The metal mediates the transfer of the -OCF₃ moiety under relatively mild conditions.[3]
-
Electrophilic Trifluoromethoxylation: Reagents have been developed that deliver an "OCF₃⁺" equivalent to electron-rich substrates like phenols or anilines.
-
Radical Trifluoromethoxylation: Modern approaches, including visible light photoredox catalysis, generate an -OCF₃ radical that can be added to various organic molecules, expanding the scope of accessible structures.[15]
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A Guide to Foundational Syntheses of N-Methylated Anilines: From Brute Force to Finesse
Abstract: The N-methyl aniline scaffold is a cornerstone in the synthesis of dyes, pharmaceuticals, and materials.[1] Its preparation has been a subject of intense study for over a century, with early investigations laying the critical groundwork for modern synthetic methods. This technical guide provides an in-depth exploration of the foundational studies on the synthesis of N-methylated anilines. We move beyond a simple recitation of protocols to dissect the causality behind these early experimental choices, examining the evolution from high-pressure, non-selective alkylations to the elegant control offered by reductive amination. This paper is intended for researchers, chemists, and drug development professionals who seek to understand the historical and mechanistic underpinnings of these vital transformations.
The Challenge of Direct Alkylation: Early Industrial Approaches and the Problem of Selectivity
The most conceptually straightforward approach to N-methylation is the direct reaction of aniline with a simple C1 source, such as methanol. Early industrial processes relied on this very strategy, typically by heating aniline with methanol in the presence of a strong acid like hydrochloric acid under high pressure in an autoclave.[2][3]
Mechanistic Underpinnings and Inherent Flaws
The reaction proceeds via a nucleophilic substitution mechanism. The acid catalyst first protonates the hydroxyl group of methanol, converting it into a good leaving group (water). Aniline, acting as a nucleophile, can then attack the methyl group.
However, the product, N-methylaniline, is itself a nucleophile and can compete with the starting aniline for the methylating agent. In fact, the secondary amine is often more nucleophilic than the primary amine, leading to the rapid formation of N,N-dimethylaniline. The process doesn't necessarily stop there; the tertiary amine can be further alkylated to form a quaternary ammonium salt, phenyltrimethylammonium chloride.
This lack of selectivity was a significant drawback of these early methods. The reaction vessel would contain a mixture of starting material, mono-methylated product, di-methylated product, and sometimes quaternary salts.[2] Separating these components, which have similar boiling points, proved to be a difficult and costly challenge for chemists.[2]
| Methylating Agent | Catalyst | Conditions | Primary Product(s) | Key Disadvantage | Source(s) |
| Methanol | Hydrochloric Acid | High Temperature, High Pressure (Autoclave) | Mixture of N-methylaniline and N,N-dimethylaniline | Poor selectivity, difficult separation of products | [2][3] |
| Methanol | Copper/Chromium Oxides | Vapour Phase, 180-450 °C | N-methylaniline, N,N-dimethylaniline | Requires high temperatures and specialized catalysts | [4] |
Visualizing the Over-Methylation Cascade
The sequential and competitive nature of direct N-methylation can be visualized as a cascade of reactions, where the product of one step becomes the reactant for the next, undesired step.
A Mechanistic Detour: The Hofmann-Martius Rearrangement
In the 1870s, in the course of studying N-alkylated anilines, August Wilhelm von Hofmann and Carl Alexander von Martius uncovered a fascinating rearrangement reaction.[5] While not a direct synthesis of N-methylaniline, the Hofmann-Martius rearrangement is a historically critical early study involving these molecules. The reaction converts a heated N-alkylated aniline hydrochloride salt into the corresponding ortho- and para-C-alkylated aniline.[5][6]
Causality of the Rearrangement
The reaction is typically carried out at high temperatures (200-300°C) with an acid catalyst.[6] The prevailing mechanism is understood to be intermolecular.[6][7] The N-alkyl bond is cleaved, generating an alkyl halide (e.g., methyl chloride) and aniline. This is followed by a classic Friedel-Crafts alkylation, where the newly formed alkyl halide reacts with another aniline molecule to add the alkyl group to the aromatic ring, predominantly at the para and ortho positions.[5][6]
The requirement for high heat is causal to providing the activation energy needed to cleave the relatively stable N-C bond. The acid catalyst is essential for protonating the amine, making it a better leaving group.
This reaction underscored the complex reactivity of N-alkylanilines at high temperatures and highlighted that the N-alkyl group was not entirely stable, providing valuable insights for the chemists who would later develop more controlled methylation methods.
The Eschweiler-Clarke Reaction: A Paradigm of Controlled N-Methylation
The problem of over-methylation was elegantly solved by the development of the Eschweiler-Clarke reaction. First described by Wilhelm Eschweiler in 1905 and later improved by Hans Thacher Clarke in 1933, this reaction provides a method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines, using an excess of formic acid and formaldehyde.[8][9]
The genius of this reaction lies in its mechanism, which inherently prevents the formation of quaternary ammonium salts.[8][10] This made it a trustworthy and self-validating system for synthesizing N,N-dimethylaniline from aniline.
The Self-Terminating Mechanism
The reaction proceeds via reductive amination.[8][11]
-
Imine/Iminium Ion Formation: The amine (aniline) first attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate readily loses water to form an iminium ion.[10]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduces the iminium ion to the methylated amine.[11]
-
Irreversibility: The formic acid is oxidized to carbon dioxide, which bubbles out of the reaction mixture. This loss of gas makes the hydride transfer step irreversible and drives the reaction to completion.[8]
-
Repetition and Termination: For a primary amine like aniline, this two-step process repeats to form the tertiary amine (N,N-dimethylaniline). The reaction then stops. A tertiary amine cannot form an iminium ion with formaldehyde, as it lacks the necessary proton on the nitrogen to facilitate the dehydration step. This mechanistic feature is the key to the reaction's trustworthiness, preventing over-alkylation.[8][10]
A Validated Experimental Protocol
The following protocol is representative of the Eschweiler-Clarke reaction for the synthesis of a tertiary amine from a secondary amine, which follows the same principle as the second methylation step of aniline.
Objective: To synthesize a tertiary amine via N-methylation of a secondary amine using formic acid and formaldehyde.
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
Water
-
Hydrochloric acid (1M)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To the secondary amine (0.2 mmol, 1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[11]
-
Heat the reaction mixture to 80 °C for 18 hours.[11]
-
Cool the mixture to room temperature (25 °C).[11]
-
Add water and 1M HCl, then extract with DCM.[11]
-
Basify the aqueous phase to a pH of 11 and extract with DCM.[11]
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.[11]
-
Purify the crude mixture by column chromatography to yield the final tertiary amine.[11] A reported yield for this specific procedure is 98%.[11]
This protocol demonstrates a self-validating system. The workup procedure involving acid-base extraction is designed to effectively separate the basic amine product from any remaining acidic or neutral starting materials and byproducts.
Conclusion
The journey to control the N-methylation of anilines showcases a classic narrative in synthetic chemistry: the progression from brute-force methods to elegant, mechanistically-driven solutions. The early industrial use of high-temperature alcohol alkylation was effective for bulk production but suffered from a critical lack of selectivity, creating difficult purification challenges. Concurrently, academic studies like the Hofmann-Martius rearrangement revealed the complex reactivity landscape of these molecules. The development of the Eschweiler-Clarke reaction marked a turning point. By leveraging a completely different mechanistic pathway—reductive amination—it provided chemists with a reliable and high-yielding method to produce tertiary amines without the risk of over-alkylation. These foundational studies not only provided essential molecules for industry but also enriched our fundamental understanding of amine reactivity, paving the way for the even more sophisticated catalytic methods used today.
References
-
Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125. [Link]
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Hofmann, A. W.; Martius, C. A. (1871). Methylirung der Phenylgruppe im Anilin. Berichte der Deutschen Chemischen Gesellschaft, 4(2), 742. [Link]
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NROChemistry. Eschweiler-Clarke Reaction. NROChemistry. [Link]
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Surrey, A. R. (1964). Name Reactions in Organic Chemistry. Academic Press. As cited in: Hofmann-Martius Rearrangement. Cambridge University Press. [Link]
- Hughes, E. C. (1948). Method of making n-methyl aniline. U.S. Patent No. 2,455,931. Washington, DC: U.S.
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]
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ALL ABOUT CHEMISTRY. (2020). Hofmann-Martius Rearrangement. ALL ABOUT CHEMISTRY. [Link]
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J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific. [Link]
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The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]
-
Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
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Surendranath College. Mono- and dialkylanilines (and the quaternary compounds) as their hydrochlorides. Surendranath College. [Link]
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of Chromatography B, 851(1-2), 51-70. [Link]
-
Hofmann, A. W. (1873). Synthesis of aromatic monamines by intramolecular atomic interchange. Proceedings of the Royal Society of London, 21, 47-54. [Link]
-
Wang, C., et al. (2024). Catalysis-Controlled Selective N-mono or N-di-methylation of Anilines: A Review on Synthesis of N-methyl or N,N-dimethyl anilines. ChemistrySelect. [Link]
-
Akazome, G., et al. (1970). Synthesis of n-methylaniline. Japanese Patent No. JP45039245B. [Link]
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The Trifluoromethoxy Group: A Guide to Its Unique Electronic Effects and Applications
Abstract
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern molecular design, profoundly impacting pharmaceuticals, agrochemicals, and materials science. Among these, the trifluoromethoxy (-OCF₃) group stands apart, possessing a unique and often counterintuitive portfolio of electronic and steric properties. It is frequently termed a "pseudo-halogen" or "super-halogen" for its ability to mimic certain halogen properties while offering distinct advantages.[1][2] This technical guide provides an in-depth exploration of the fundamental electronic effects of the trifluoromethoxy group, intended for researchers, scientists, and drug development professionals. We will dissect its inductive and resonance contributions, quantify its impact on aromatic reactivity and molecular acidity, and detail its practical applications, supported by quantitative data and established experimental and computational protocols.
The Duality of Electron Flow: Inductive vs. Resonance Effects
The electronic character of the trifluoromethoxy group is a fascinating interplay between two opposing forces: a powerful electron-withdrawing inductive effect and a severely attenuated electron-donating resonance effect. Understanding this balance is critical to predicting its influence on molecular properties.
Inductive Effect (-I): A Dominant Force
The primary electronic feature of the -OCF₃ group is its potent inductive electron withdrawal.[3][4] This effect stems from the immense electronegativity of the three fluorine atoms, which strongly polarize the C-F bonds. This polarization cascades through the molecule: electron density is pulled from the carbon atom, which in turn pulls density from the adjacent oxygen atom. Consequently, the oxygen atom becomes significantly electron-deficient and strongly withdraws electron density from the aromatic ring or alkyl chain to which it is attached via the sigma bond framework. This effect is substantially stronger than that of a methoxy (-OCH₃) group and is a key contributor to the -OCF₃ group's overall character.[5]
Resonance Effect (+M): A Muted Contributor
Like a methoxy group, the oxygen atom in the -OCF₃ group possesses lone pairs that could theoretically be donated into an adjacent π-system (e.g., an aromatic ring) through resonance.[5][6] However, the powerful inductive pull of the -CF₃ moiety drastically reduces the availability of these lone pairs.[7] The electrons are held tightly by the now electron-poor oxygen, making their delocalization into the ring far less favorable compared to the -OCH₃ group. While not entirely absent, this resonance donation is exceptionally weak and is overwhelmingly overshadowed by the inductive withdrawal.[8]
The net result is that the trifluoromethoxy group acts as a strong, net electron-withdrawing substituent . This is in stark contrast to the methoxy group, where the resonance effect dominates, making it a net electron-donating group.[6]
Quantifying Electronic Influence: Hammett Parameters
The Hammett equation provides a quantitative framework for evaluating a substituent's electronic influence on a reaction center. The Hammett constants, σ_meta_ (σ_m_) and σ_para_ (σ_p_), are derived from the ionization of substituted benzoic acids and encapsulate the total electronic effect (inductive and resonance).[9]
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The data clearly positions the -OCF₃ group as a moderate-to-strong electron-withdrawing substituent, comparable in meta-position influence to the -CF₃ group but slightly weaker at the para position due to its minor, opposing resonance donation.
| Substituent | Hammett Constant (σ_m_) | Hammett Constant (σ_p_) | Dominant Effect |
| -H | 0.00 | 0.00 | Neutral |
| -OCH₃ | +0.12 | -0.27 | +M > -I (Net Donating) |
| -CF₃ | +0.43 | +0.54 | Strong -I |
| -OCF₃ | +0.38 [4] | +0.35 [4][8] | Strong -I >> +M (Net Withdrawing) |
| -F | +0.34 | +0.06 | -I > +M (Net Withdrawing) |
| -Cl | +0.37 | +0.23 | -I > +M (Net Withdrawing) |
| -NO₂ | +0.71 | +0.78 | Strong -I, -M |
A Unique Spatial Arrangement: The Orthogonal Conformation
Beyond its electronic signature, the -OCF₃ group is distinguished by its preferred conformation when attached to an aromatic ring. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance overlap, the trifluoromethoxy group adopts an orthogonal conformation , where the O-CF₃ bond lies in a plane perpendicular to the ring.[7][10][11]
This unusual orientation is driven by two main factors:
-
n(O) → σ(C-F) Hyperconjugation: An stabilizing interaction occurs where a lone pair on the oxygen atom (n(O)) donates electron density into the antibonding orbital of an adjacent C-F bond (σ). This interaction is maximized in the orthogonal geometry.[7][11]
-
Steric Repulsion: Steric clash between the bulky trifluoromethyl group and the ortho-hydrogens of the aromatic ring disfavors a planar arrangement.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,3"]; node [shape=plaintext, fontname="Arial", fontsize=12];
} Caption: Conformational difference between anisole (planar) and trifluoroanisole (orthogonal).
This perpendicular geometry further minimizes the already weak resonance interaction between the oxygen lone pairs and the aromatic π-system, reinforcing the dominance of the inductive effect.
Manifestations of Electronic Effects
The unique electronic and steric profile of the -OCF₃ group has profound consequences for molecular reactivity and properties.
Impact on Aromatic Ring Reactivity
The strong net electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene.[6] However, it is still considered an ortho-, para- director . This is because the weak, but present, resonance donation (+M effect) slightly counteracts the deactivation at the ortho and para positions, making them less electron-deficient (and thus more reactive) than the meta position, which is only affected by the strong inductive withdrawal. Additionally, repulsion between the fluorine lone pairs and the ring's π-electrons can increase electron density at the para position.[7][12]
Influence on Acidity and Basicity (pKa)
The electron-withdrawing properties of the -OCF₃ group significantly impact the acidity and basicity of nearby functional groups.
-
Acidity: It increases the acidity (lowers the pKa) of phenols and benzoic acids. By withdrawing electron density, it stabilizes the resulting phenoxide or carboxylate anion (the conjugate base), making the loss of a proton more favorable.[13]
-
Basicity: It decreases the basicity (lowers the pKa of the conjugate acid) of anilines. The inductive withdrawal pulls electron density away from the nitrogen's lone pair, making it less available to accept a proton.
| Compound | pKa (para-OCH₃) | pKa (para-CF₃) | pKa (para-OCF₃) | pKa (Unsubstituted) |
| Phenol | 10.21 | 9.04[14] | 9.08 (meta)[14] | 9.95 |
| Anilinium ion | 5.34 | 3.50 | ~3.7 (estimated) | 4.60 |
| Benzoic Acid | 4.47 | 3.69 | 3.75 | 4.20 |
Practical Implications in Drug Development
The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to favorably modulate several key drug-like properties.[15][16]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the electron-withdrawing effect of the fluorine atoms deactivates the O-C bond towards oxidative metabolism by enzymes like Cytochrome P450.[15] This often leads to a longer in-vivo half-life and reduced drug clearance.
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents.[7][15] This property is crucial for enhancing a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier, leading to improved absorption and distribution.[3][4]
-
Modulation of Target Binding: The unique combination of electronic character, steric bulk, and conformational preference can lead to enhanced binding affinity and selectivity for biological targets.[15]
| Substituent | Hansch Lipophilicity Parameter (π) |
| -H | 0.00 |
| -OCH₃ | -0.02[10] |
| -CF₃ | +0.88[8][10] |
| -OCF₃ | +1.04 [10][15] |
| -F | +0.14 |
| -Cl | +0.71 |
Methodologies for Characterization
Analyzing the electronic impact of the -OCF₃ group involves a combination of experimental and computational techniques.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines the determination of pKa, which is used to calculate Hammett constants.
-
Preparation: Prepare a standardized ~0.1 M solution of a strong base (e.g., KOH). Accurately weigh ~0.1-0.2 mmol of the substituted benzoic acid and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water).
-
Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the dissolved acid in a jacketed beaker maintained at 25°C, insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add the standardized base titrant in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.
-
Analysis: Plot pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Hammett Calculation: Use the Hammett equation: σ = log(K_X / K_H) = pK_H - pK_X , where pK_H is the pKa of unsubstituted benzoic acid and pK_X is the pKa of the substituted acid.[9]
Computational Protocol: DFT for Electrostatic Potential Maps
Density Functional Theory (DFT) calculations are powerful tools for visualizing electronic effects.
-
Structure Generation: Build the 3D structure of the trifluoromethoxy-substituted molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule.[3]
-
Single-Point Energy Calculation: Using the optimized geometry, run a single-point energy calculation to compute the molecular orbitals and the electron density.
-
Cube File Generation: Generate a "cube" file for the total electron density and another for the electrostatic potential (ESP).[3]
-
Visualization: Load the electron density cube file into visualization software and render it as a surface. Then, map the ESP data onto this surface using a color scheme.[3][10] Typically, red indicates regions of negative potential (electron-rich), and blue indicates regions of positive potential (electron-poor).
Conclusion
The trifluoromethoxy group is a substituent of profound complexity and utility. Its electronic character is defined by a dominant electron-withdrawing inductive effect that largely overrides a weak resonance contribution, rendering it a net deactivating but ortho-, para-directing group. This electronic signature, combined with its unique orthogonal conformation and high lipophilicity, makes the -OCF₃ group an invaluable tool in the design of modern pharmaceuticals and advanced materials. A thorough understanding of these foundational principles empowers scientists to rationally design next-generation molecules with enhanced stability, permeability, and activity.
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An In-depth Technical Guide to the Solubility and Stability of N-methyl-4-(trifluoromethoxy)aniline hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of N-methyl-4-(trifluoromethoxy)aniline hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. Recognizing the limited availability of specific data for this compound, this document synthesizes fundamental principles of physical organic chemistry with field-proven methodologies to empower researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its solubility in various organic solvents and explore its stability profile under stressed conditions. Detailed, step-by-step protocols for experimentally determining these critical parameters are provided, ensuring a self-validating system for data generation. This guide is structured to offer not just procedural instructions, but also the causal reasoning behind experimental choices, thereby upholding the highest standards of scientific integrity and practical utility.
Introduction: The Significance of this compound
N-methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine of growing importance in the synthesis of complex organic molecules. The trifluoromethoxy (-OCF3) group is a bioisostere for other functionalities and is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of drug candidates.[1][2][3] The hydrochloride salt form is often utilized to improve the handling characteristics and aqueous solubility of the parent amine.[4][5] However, its solubility and stability in organic solvents are critical parameters that dictate its utility in various synthetic transformations, formulation development, and purification processes. A thorough understanding of these properties is paramount for efficient process development and ensuring the quality of the final product.
This guide will provide a detailed exploration of the factors governing the solubility and stability of this compound in organic media. We will then present robust experimental protocols for the systematic evaluation of these properties.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its behavior in solution.
| Property | Value/Information | Source |
| Molecular Formula | C8H9ClF3NO | Inferred |
| Molecular Weight | 227.61 g/mol | Inferred |
| Appearance | Likely a white to off-white crystalline solid | [6][7] |
| pKa (of conjugate acid) | Estimated to be lower than aniline (pKa ~4.6) due to the electron-withdrawing -OCF3 group | [1] |
The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, is expected to decrease the basicity of the aniline nitrogen, thereby affecting the stability and solubility of the hydrochloride salt.[1]
Solubility in Organic Solvents: A Theoretical and Practical Framework
The conversion of an amine to its hydrochloride salt drastically alters its solubility profile. The salt form is ionic and thus exhibits a preference for more polar solvents. Generally, amine salts are soluble in water and less soluble in non-polar organic solvents like ether.[8]
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is a function of several interrelated factors:
-
Solvent Polarity: Polar solvents are better able to solvate the charged ammonium cation and the chloride anion, leading to higher solubility. Protic solvents, such as alcohols, can also engage in hydrogen bonding with the N-H proton and the chloride ion, further enhancing solubility.
-
Lattice Energy of the Salt: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation. A higher lattice energy will generally lead to lower solubility.
-
Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.
-
Common Ion Effect: In solvents containing a source of chloride ions, the solubility of the hydrochloride salt may be suppressed.[9][10]
Predicted Solubility Profile
Based on these principles, a qualitative solubility profile for this compound can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding and solvating ions. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | High dielectric constant allows for ion solvation, but no hydrogen bond donation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderately polar, but less effective at solvating ions compared to more polar aprotic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | Low polarity and inability to effectively solvate ions. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar nature prevents effective solvation of the ionic salt. |
Experimental Determination of Solubility
A robust experimental approach is necessary to quantitatively determine the solubility. The "shake-flask" method is a widely accepted technique.[11]
Caption: Workflow for experimental solubility determination.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary studies can determine the optimal equilibration time.[11]
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13] A calibration curve prepared with standards of known concentration should be used for accurate quantification.
-
Stability in Organic Solvents: Considerations and Assessment
The stability of this compound in organic solvents is critical for its storage and use in reactions. Aniline and its derivatives can be susceptible to oxidative degradation, which may be influenced by the solvent, temperature, and presence of light or impurities.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, potential degradation routes for aromatic amines include:
-
Oxidation: The aniline moiety can be oxidized, potentially leading to the formation of colored impurities. This can be accelerated by atmospheric oxygen, light, and trace metal ions.
-
Dealkylation: The N-methyl group could potentially be cleaved under certain conditions.
-
Reaction with Solvent: Some reactive solvents could potentially react with the amine or the hydrochloride salt, especially at elevated temperatures.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[14]
Caption: Workflow for forced degradation studies.
-
Sample Preparation:
-
Prepare solutions of this compound in the organic solvents of interest at a known concentration.
-
-
Application of Stress Conditions:
-
Thermal Stress: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C) and protected from light.
-
Photostability: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.
-
-
Time-Point Analysis:
-
Analyze the stressed samples at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.
-
-
Data Analysis:
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Mass balance should be assessed to ensure that all degradation products are accounted for.
-
The structure of significant degradation products can be elucidated using techniques like LC-MS and NMR.
-
Analytical Techniques for Stability Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is the primary tool for stability studies. A well-developed method should be able to separate the parent compound from all potential degradation products.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the stability of the compound in solution.[18] Changes in the NMR spectrum over time, such as the appearance of new signals or changes in the integration of existing signals, can indicate degradation.[19][20][21][22]
Conclusion
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
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World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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-
ResearchGate. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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IARC Monographs. (n.d.). Aniline and Aniline Hydrochloride. Retrieved from [Link]
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University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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ResearchGate. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2015). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2012). Solid-state oxidation of aniline hydrochloride with various oxidants. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Retrieved from [Link]
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Methodological & Application
The Strategic Application of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride in Modern Pharmaceutical Synthesis
Introduction: The Value Proposition of Fluorinated Anilines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethoxy group (-OCF3) has emerged as a particularly valuable substituent, prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a specialized building block that leverages these properties, offering chemists a versatile intermediate for the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth exploration of its application, grounded in the principles of synthetic efficiency and mechanistic insight.
The 4-(trifluoromethoxy)aniline core is a key component in a variety of biologically active molecules, including those with applications in neurology and oncology.[1] The trifluoromethoxy group's strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's pharmacokinetic profile.[2] The addition of an N-methyl group and the use of a hydrochloride salt further refine the utility of this intermediate for specific synthetic strategies.
The Rationale for N-Methylation and Hydrochloride Salt Formation
The decision to employ this compound over its parent aniline is a calculated one, driven by several factors:
-
Modulation of Physicochemical Properties: The N-methyl group can fine-tune the basicity of the aniline nitrogen, which can be critical for optimizing a drug's solubility, crystal packing, and interaction with its biological target. It can also impact the conformational flexibility of the molecule.
-
Pharmacophore Element: In many kinase inhibitors and other targeted therapies, an N-methyl group is a key part of the pharmacophore, directly participating in hydrogen bonding or occupying a specific hydrophobic pocket within the active site of an enzyme.[5]
-
Blocking Unwanted Reactions: The methyl group can serve as a permanent protecting group, preventing undesired side reactions at the nitrogen atom, such as di-alkylation.
-
Improved Handling and Solubility: The hydrochloride salt form significantly enhances the compound's water solubility and stability, making it easier to handle, store, and formulate in aqueous reaction media. The salt is typically a stable, crystalline solid, which is often preferable to the free base, which may be an oil or a less stable solid.[6]
Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors
A primary application for this compound is in the synthesis of small molecule kinase inhibitors.[5][7] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5] Many kinase inhibitors feature a substituted aniline moiety that is crucial for binding to the hinge region of the kinase's ATP-binding site.[7]
The synthesis of such inhibitors often involves a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. In these reactions, the aniline nitrogen displaces a leaving group on a heterocyclic core (e.g., a chloropyrimidine or chloroquinazoline) to form the key C-N bond that anchors the inhibitor to the kinase.[7]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of a Kinase Inhibitor Scaffold
This protocol provides a representative method for the coupling of this compound with a generic 4-chloro-substituted heterocyclic core, a common step in the synthesis of kinase inhibitors.
Reaction Scheme:
Caption: General workflow for SNAr reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (1.0 mmol scale) | Molar Equivalents |
| 4-Chloro-heterocycle (generic) | Varies | Varies | 1.0 mmol | 1.0 |
| This compound | N/A | ~227.6 g/mol | 1.1 mmol (250 mg) | 1.1 |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 7087-68-5 | 129.24 g/mol | 1.5 mmol (0.26 mL) | 1.5 |
| Isopropanol or n-Butanol | 67-63-0 | 60.1 g/mol | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloro-substituted heterocycle (1.0 mmol).
-
Addition of Aniline Salt: Add this compound (1.1 mmol).
-
Solvent and Base Addition: Add the solvent (e.g., isopropanol, 10 mL) to the flask. Add the base (e.g., DIPEA, 1.5 mmol) to neutralize the hydrochloride salt and facilitate the reaction.[7]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the product) forms, collect the solid by filtration and wash it with cold solvent (e.g., isopropanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess of Aniline: A slight excess of the aniline component is often used to ensure the complete consumption of the more valuable heterocyclic starting material.
-
Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HCl salt and the HCl generated during the reaction without competing in the nucleophilic substitution.[7]
-
Solvent Selection: Protic solvents like isopropanol or n-butanol are commonly used for SNAr reactions as they can solvate the ionic intermediates and are suitable for the required reaction temperatures.
-
Heating: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution, which can be slow at room temperature.
Protocol 2: N-Alkylation of 4-(trifluoromethoxy)aniline followed by Salt Formation
Reaction Scheme:
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Application Notes and Protocols for N-methyl-4-(trifluoromethoxy)aniline hydrochloride in Agrochemical Development
For Distribution To: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, imparting desirable physicochemical and biological properties to active ingredients. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for the use of N-methyl-4-(trifluoromethoxy)aniline hydrochloride (CAS No. Not Available, Free Base CAS: 41419-59-4) , a key building block in the synthesis of next-generation pesticides. These guidelines are intended to provide researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile intermediate in the discovery and development of novel crop protection agents.
Scientific Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a powerful tool in molecular design for agrochemicals. Unlike its trifluoromethyl (-CF₃) analogue, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor with unique electronic properties. Its introduction into a molecular scaffold can profoundly influence several key parameters that define a successful agrochemical agent:
-
Enhanced Biological Efficacy: The high electronegativity and steric profile of the -OCF₃ group can lead to stronger and more specific interactions with biological targets within pests, weeds, or fungi.[1][2]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group is resistant to oxidative metabolism in target and non-target organisms, which can increase the bioavailability and persistence of the active ingredient, leading to longer-lasting efficacy.
-
Increased Lipophilicity: The Hansch parameter (π) for the -OCF₃ group is approximately 1.04, indicating a significant contribution to lipophilicity. This property is critical for enhancing the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Favorable Toxicological Profile: Strategic placement of fluorinated groups can block sites of metabolic attack that might otherwise lead to the formation of toxic metabolites, potentially improving the safety profile of the final product.
This compound serves as a versatile precursor, providing a reactive handle (the N-methylaniline moiety) for constructing a wide array of complex molecules, including ureas, carbamates, amides, and various heterocyclic systems that form the core of many modern pesticides.
Physicochemical Properties and Handling
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base.
Table 1: Physicochemical Data for N-methyl-4-(trifluoromethoxy)aniline and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 41419-59-4 | Not readily available | |
| Molecular Formula | C₈H₈F₃NO | C₈H₉ClF₃NO | |
| Molecular Weight | 191.15 g/mol | 227.61 g/mol | |
| Appearance | Liquid | Solid | Inferred |
| Storage Temperature | 2-8°C, Inert Atmosphere | Room Temperature, Desiccate |
Safety & Handling Precautions
N-methyl-4-(trifluoromethoxy)aniline and its salts should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust or aerosols, use a certified respirator.
-
Neutralization: The hydrochloride salt is acidic. Care should be taken when mixing with bases. To use the free base in a reaction, the hydrochloride salt must be neutralized with a suitable base (e.g., NaHCO₃, Et₃N) and extracted into an organic solvent.
Application in Agrochemical Synthesis: Core Reactions
N-methyl-4-(trifluoromethoxy)aniline is a nucleophile, and its core utility lies in its reaction with various electrophilic partners to form key functional groups found in many pesticides. The workflow below illustrates the central role of this intermediate.
Caption: Synthetic pathways from the aniline intermediate.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical precursors. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 4.1: Preparation of the Free Base from Hydrochloride Salt
Causality: Most organic reactions require the neutral, nucleophilic amine (free base) rather than the protonated, non-nucleophilic hydrochloride salt. This protocol describes the essential deprotonation and extraction step.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).
-
Transfer the solution to a separatory funnel.
-
Slowly add saturated NaHCO₃ solution dropwise with swirling until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield N-methyl-4-(trifluoromethoxy)aniline as an oil (the free base).
-
Validation: Confirm the identity and purity of the free base using ¹H NMR and GC-MS before proceeding.
Protocol 4.2: Synthesis of a Model Carbamate Intermediate
Causality: Carbamates are a class of compounds with significant insecticidal activity. This protocol adapts the synthesis of an intermediate for the oxadiazine insecticide, indoxacarb, to the N-methylated analogue.[3] The reaction involves the acylation of the secondary amine with a chloroformate.
Caption: Workflow for model carbamate synthesis.
Materials:
-
N-methyl-4-(trifluoromethoxy)aniline (free base from Protocol 4.1)
-
Methyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Deionized water
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice bath.
-
To the flask, add N-methyl-4-(trifluoromethoxy)aniline (1.0 eq), sodium carbonate (2.0 eq), water (approx. 2.5 mL/mmol of aniline), and 1,2-dichloroethane (approx. 2.5 mL/mmol of aniline).
-
Stir the biphasic mixture vigorously at 0-5°C.
-
Add methyl chloroformate (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Validation (In-process check): Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aniline is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the pure carbamate.
Conclusion and Future Perspectives
This compound is a high-value intermediate for agrochemical research and development. Its strategic use allows for the creation of novel active ingredients with potentially enhanced efficacy, metabolic stability, and desirable physicochemical properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of new urea, carbamate, and amide-based crop protection agents. Future work in this area will likely focus on expanding the range of heterocyclic systems built upon this scaffold and further exploring the structure-activity relationships of the resulting compounds.
References
- Vertex AI Search. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
-
Xu, D., et al. (2011). A novel method to prepare methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions. Journal of Pesticide Science, 36(2), 252-254. Available from: [Link]
Sources
Application Notes & Protocols: N-methyl-4-(trifluoromethoxy)aniline Hydrochloride as a Versatile Building Block for Novel Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of N-methyl-4-(trifluoromethoxy)aniline hydrochloride in the synthesis of complex heterocyclic compounds. We delve into the unique physicochemical properties conferred by the trifluoromethoxy (-OCF₃) group, outlining its critical role in modern drug design.[1][2] The guide provides not only step-by-step synthetic protocols but also the underlying chemical principles and mechanistic insights, empowering scientists to leverage this building block for the creation of novel molecular entities with potentially enhanced pharmacological profiles.
Core Concepts: The Strategic Value of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) substituent is a highly valued functional group in medicinal chemistry, often referred to as a "super-methoxy" group.[1] Its incorporation into a molecular scaffold, such as an aniline, imparts a unique combination of properties that are often superior to traditional substituents like methoxy (-OCH₃) or chloro (-Cl) groups.
Key Physicochemical Advantages:
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule (Hansch lipophilicity parameter, π ≈ 1.04), which can improve membrane permeability and bioavailability.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for methoxy groups.[1] This increased stability can lead to a longer in-vivo half-life and reduced metabolic load.
-
Modulated Basicity: As a potent electron-withdrawing group, the -OCF₃ substituent lowers the basicity (pKa) of the aniline nitrogen.[4] This modulation can be critical for optimizing interactions with biological targets and reducing off-target effects or improving pharmacokinetic properties.
-
Dipole Moment Alteration: The strong dipole moment of the -OCF₃ group can influence molecular conformation and facilitate specific, favorable interactions within a protein's binding pocket.
Caption: Comparison of key properties of common aryl substituents.
Physicochemical & Safety Profile of the Building Block
This compound is the preferred form for storage and handling. The hydrochloride salt enhances stability and improves solubility in polar solvents compared to the free base. Before use in most organic reactions, it must be neutralized to the free N-methyl-4-(trifluoromethoxy)aniline.
| Property | Value | Source |
| Chemical Formula | C₈H₉ClF₃NO | [5] |
| Molecular Weight | 227.61 g/mol | [6] |
| CAS Number | 41419-59-4 (Free Base) | [6] |
| Appearance | Off-white to light brown solid | [7] |
| Purity | Typically ≥98% | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [6] |
Safety & Handling:
N-methyl-4-(trifluoromethoxy)aniline and its hydrochloride salt are classified as harmful and irritants. Adherence to strict laboratory safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8][9]
-
Precautionary Measures:
Synthetic Pathways: Application in Heterocycle Synthesis
The N-methyl-4-(trifluoromethoxy)aniline core is a versatile precursor for a variety of heterocyclic systems. The nucleophilic secondary amine and the activated aromatic ring provide multiple reaction sites for cyclization strategies. A general workflow involves the initial liberation of the free aniline from its hydrochloride salt, followed by the specific heterocycle-forming reaction.
Caption: General workflow for heterocycle synthesis.
Protocol 1: Paal-Knorr Synthesis of a Substituted Pyrrole
The Paal-Knorr reaction is a robust and straightforward method for synthesizing substituted pyrroles via the condensation of a primary or secondary amine with a 1,4-dicarbonyl compound.[11] This protocol details the synthesis of 1-(4-(trifluoromethoxy)phenyl)-2,5-dimethyl-1H-pyrrole from the corresponding non-methylated aniline, and the principle is directly applicable to the N-methylated analog.
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| N-methyl-4-(trifluoromethoxy)aniline HCl | C₈H₉ClF₃NO | 227.61 | 2.28 g | 10.0 mmol |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.14 g (1.20 mL) | 10.0 mmol |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~1.5 g | ~18 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated aq. NaHCO₃ | - | - | 30 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - |
Step-by-Step Protocol:
-
Free Base Generation:
-
In a 100 mL round-bottom flask, dissolve this compound (2.28 g, 10.0 mmol) in dichloromethane (25 mL).
-
Add saturated aqueous sodium bicarbonate solution (~30 mL) portion-wise with stirring until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with an additional portion of DCM (15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free aniline, which can be used directly in the next step.
-
-
Paal-Knorr Condensation:
-
To the flask containing the crude free aniline, add glacial acetic acid (10 mL) and 2,5-hexanedione (1.20 mL, 10.0 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Causality Note: Acetic acid acts as both the solvent and the acid catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by the aniline nitrogen.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into a beaker containing ice water (~100 mL).
-
Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-methyl-2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrrole.
-
Expected Outcome:
-
Yield: 75-85%
-
Appearance: A pale yellow oil or low-melting solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show singlets for the N-methyl and the two equivalent pyrrole methyl groups, along with aromatic signals corresponding to the AA'BB' system of the 4-substituted phenyl ring.
References
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
- Goti, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(9), 3009. [https://www.mdpi.com/1420-3049/29/9/3009]
- Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical reviews, 104(12), 6119-6146. [https://pubs.acs.org/journal/chreay]
- Yale, H. L., & Bernstein, J. (1957). The Trifluoromethyl Group in Medical Chemistry. Journal of Medicinal Chemistry, 1(2), 121-133. [https://pubs.acs.org/journal/jmcmar]
- Lin, C. H., et al. (2012). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(14), 6433-6457. [https://pubs.acs.org/doi/10.1021/jm300331z]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]
-
CPAchem Ltd. (2022). Safety data sheet: 4-(Trifluoromethyl)aniline. [Link]
-
Binoy, N., et al. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF on ResearchGate. [Link]
-
Shestakov, A. S., et al. (2014). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 19(6), 7837-7847. [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. [Link]
-
Oakwood Chemical. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline, HCl. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calpaclab.com [calpaclab.com]
- 6. N-Methyl-4-(trifluoromethoxy)aniline | 41419-59-4 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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- 9. fishersci.com [fishersci.com]
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- 11. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective N-Methylation of 4-(Trifluoromethoxy)aniline
Abstract
This technical guide provides detailed experimental protocols for the N-methylation of 4-(trifluoromethoxy)aniline, a crucial transformation for synthesizing intermediates in pharmaceutical and agrochemical research. The electron-withdrawing nature of the trifluoromethoxy group decreases the nucleophilicity of the aniline nitrogen, necessitating carefully optimized reaction conditions. This document presents two robust methods: a modern, selective mono-N-methylation using dimethyl carbonate (DMC) as a green reagent, and a classical approach with dimethyl sulfate, which requires stringent safety protocols. The causality behind experimental choices, self-validating quality control checkpoints, and comprehensive safety measures are detailed to ensure procedural integrity and user safety.
Introduction: The Challenge of Methylating Electron-Deficient Anilines
N-methylated anilines are prevalent structural motifs in a wide array of biologically active molecules.[1] The introduction of a methyl group to the nitrogen atom can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 4-(Trifluoromethoxy)aniline is a valuable building block due to the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) substituent. However, this same group is strongly electron-withdrawing, which substantially reduces the nucleophilicity of the amino group, making its N-methylation more challenging than that of electron-rich anilines.
Traditional methylation methods, such as those employing methyl halides, often suffer from a lack of selectivity, leading to mixtures of mono- and di-methylated products, and even quaternary ammonium salts.[2][3] Furthermore, these classic reagents, along with dimethyl sulfate, are notoriously toxic and carcinogenic, demanding rigorous safety precautions.[4][5][6]
This guide focuses on providing reliable and reproducible protocols to overcome these challenges, with a primary focus on achieving selective mono-N-methylation. We will explore a greener, catalytic approach using dimethyl carbonate and a high-potency classical method, emphasizing the scientific rationale and safety considerations for each.
Safety First: Handling Hazardous Reagents
Extreme caution must be exercised when handling the reagents listed in these protocols.
-
4-(Trifluoromethoxy)aniline: This compound is toxic if swallowed and fatal in contact with skin.[7][8][9][10] It can cause severe skin and eye damage and may cause organ damage through prolonged exposure.[7][10]
-
Dimethyl Sulfate (DMS): DMS is extremely hazardous, corrosive, and a probable human carcinogen.[4] It is fatal if inhaled, toxic if swallowed, and causes severe skin burns.[5][11] The effects of overexposure can be delayed for several hours.[4][6] All work with DMS must be conducted in a certified chemical fume hood.
-
Methyl Iodide: A toxic and carcinogenic substance that should be handled with care in a well-ventilated fume hood.[12]
-
Solvents and Bases: Standard laboratory precautions for flammable and corrosive materials should be followed.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene are recommended).
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield, especially when handling dimethyl sulfate.[5]
-
Work should always be performed within a certified chemical fume hood to prevent inhalation of toxic vapors.[4]
For detailed safety information, always consult the latest Safety Data Sheets (SDS) for each chemical.[7][8][9][10][13]
Recommended Protocol: Selective Mono-N-Methylation with Dimethyl Carbonate (DMC)
This protocol is recommended for its high selectivity towards mono-methylation and its use of dimethyl carbonate (DMC), an environmentally benign methylating agent.[2][14] The reaction is catalyzed by a zeolite, which activates the DMC and facilitates the selective methylation of the amine.[2][14]
Scientific Rationale
Dimethyl carbonate is a non-toxic, green reagent that typically requires high temperatures (often >120°C) for methylation.[14] The use of a zeolite catalyst, such as NaY faujasite, provides a solid support with both acidic and basic sites that can activate the aniline and DMC, enabling the reaction to proceed at a lower temperature and with high chemoselectivity for mono-N-methylation.[14] The reaction mechanism is believed to involve the formation of a carbamate intermediate, which then undergoes methylation.[2] This method avoids the production of inorganic salt byproducts, simplifying workup.[2]
Experimental Workflow Diagram
Caption: Workflow for DMC-mediated N-methylation.
Step-by-Step Protocol
-
Reagent Preparation:
-
To a pressure-rated reaction vessel (autoclave) equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol).
-
Add activated NaY faujasite zeolite (1.0 g).
-
Add dimethyl carbonate (DMC) (20 mL).
-
-
Reaction Execution:
-
Seal the autoclave securely.
-
Place the vessel in a heating mantle on a magnetic stir plate.
-
Heat the reaction mixture to 130-150°C with vigorous stirring. The optimal temperature may require empirical determination for this specific substrate.[2]
-
Maintain the reaction for 12-24 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically (e.g., every 4-6 hours), carefully cool the reaction vessel to room temperature, vent any pressure, and take a small aliquot of the reaction mixture.
-
Dilute the aliquot with ethyl acetate and filter it.
-
Analyze the filtrate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.
-
The reaction is complete when the starting aniline is no longer observed.
-
-
Work-up and Purification:
-
After completion, cool the reaction vessel to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the zeolite catalyst. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the excess DMC and solvent.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the identity and purity of the resulting N-methyl-4-(trifluoromethoxy)aniline by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR data for the product would show a characteristic singlet for the N-methyl group around 2.7-2.9 ppm.[15]
-
Alternative Protocol: N-Methylation with Dimethyl Sulfate
This classical method is highly effective but involves the use of extremely hazardous dimethyl sulfate. It should only be performed by experienced researchers with appropriate safety controls in place. The primary advantage is the high reactivity of dimethyl sulfate, which can be effective for less nucleophilic anilines. The main drawback is the risk of over-methylation and the significant safety hazards.
Scientific Rationale
Dimethyl sulfate is a powerful electrophilic methylating agent. In the presence of a mild base like potassium carbonate (K₂CO₃), the aniline nitrogen is deprotonated, increasing its nucleophilicity and facilitating the Sₙ2 reaction with dimethyl sulfate. Acetone is a common solvent for this reaction as it is polar aprotic and dissolves the reactants well. Careful control of stoichiometry is crucial to favor mono-methylation, although the formation of some di-methylated product is common due to the increased nucleophilicity of the mono-methylated product.
Experimental Workflow Diagram
Caption: Workflow for DMS-mediated N-methylation.
Step-by-Step Protocol
-
Reagent Preparation (in a fume hood):
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.77 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 50 mL of anhydrous acetone.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Reaction Execution (in a fume hood):
-
Slowly add dimethyl sulfate (1.0 mL, 10.5 mmol, 1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-18 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the starting material. Be aware of the potential formation of the N,N-dimethylated byproduct.
-
-
Work-up and Purification (in a fume hood):
-
Cool the reaction mixture back to 0°C.
-
CAUTION: To quench any unreacted dimethyl sulfate, slowly and carefully add 10 mL of concentrated aqueous ammonium hydroxide. Stir vigorously for 1 hour at room temperature. This step is critical for safety.
-
Filter the mixture to remove the inorganic salts and rinse the solids with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-methylated product from any di-methylated byproduct and unreacted starting material.
-
Data Summary
| Parameter | Protocol 1: DMC & Zeolite | Protocol 2: Dimethyl Sulfate |
| Methylating Agent | Dimethyl Carbonate (DMC) | Dimethyl Sulfate (DMS) |
| Stoichiometry (Agent) | Used as solvent | 1.05 equivalents |
| Catalyst/Base | NaY Faujasite | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Carbonate | Acetone |
| Temperature | 130-150°C | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 12-18 hours |
| Selectivity | High for mono-methylation[2][14] | Risk of di-methylation |
| Safety Profile | Green, low toxicity reagent[14] | Extremely hazardous, carcinogen[4] |
| Work-up | Simple filtration | Requires hazardous quenching step |
Conclusion
The N-methylation of 4-(trifluoromethoxy)aniline can be successfully achieved through multiple synthetic routes. For researchers prioritizing safety and selectivity for mono-N-methylation, the protocol utilizing dimethyl carbonate and a zeolite catalyst is highly recommended. While requiring higher temperatures and pressure, it employs a green reagent and simplifies purification. The classical method using dimethyl sulfate is also effective but carries significant safety risks that must be mitigated through strict adherence to safety protocols. The choice of protocol will ultimately depend on the specific requirements of the synthesis, available equipment, and the researcher's comfort level with handling highly hazardous materials. In all cases, careful reaction monitoring is key to achieving optimal results.
References
-
Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2017). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron. [Link]
-
Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 67(13), 4337–4344. [Link]
-
Selva, M., & Perosa, A. (2001). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (2), 123-128. [Link]
-
Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. Nanjing Chemical Material Corp. [Link]
-
Li, F., et al. (2017). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 11(1), 77. [Link]
-
Gasperini, M., et al. (2019). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 21(19), 5327-5338. [Link]
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MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. [Link]
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ResearchGate. (2005). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. ResearchGate. [Link]
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International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. ILO. [Link]
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Centers for Disease Control and Prevention. (n.d.). DIMETHYL SULFATE. CDC. [Link]
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Zhang, X., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 489-497. [Link]
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Application Notes: The Strategic Role of N-methyl-4-(trifluoromethoxy)aniline in Kinase Inhibitor Synthesis
Introduction: The Quest for Kinase Specificity
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby halting aberrant signaling cascades.[2] Within the vast chemical space of kinase inhibitors, the diaryl urea scaffold has emerged as a "privileged structure," renowned for its ability to form potent and selective inhibitors.[3][4] These compounds typically act as Type II inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase, a state inaccessible to ATP.[5]
This document explores the critical role of a specific building block, N-methyl-4-(trifluoromethoxy)aniline hydrochloride , in the synthesis of advanced diaryl urea kinase inhibitors. We will dissect the strategic importance of its unique functional groups and provide a detailed, field-proven protocol for its application in synthesizing a key pharmacophore.
Section 1: Strategic Importance of the N-methyl-4-(trifluoromethoxy)aniline Scaffold
The selection of a starting material in drug discovery is a critical decision that influences the entire optimization process. N-methyl-4-(trifluoromethoxy)aniline is not merely an inert scaffold; its constituent parts—the N-methyl group and the trifluoromethoxy group—impart crucial physicochemical properties that enhance the final drug candidate's profile.[6][7]
The Trifluoromethoxy (-OCF3) Group: A "Super Halogen"
Often called a "pseudo-halogen" or "super-halogen," the trifluoromethoxy group is a powerful tool in medicinal chemistry for several reasons[8]:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, often more so than the more common trifluoromethyl (-CF3) group.[7][8] This property is vital for improving a drug's ability to cross biological membranes, leading to better absorption and distribution (ADME properties).[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][9] Replacing a metabolically vulnerable methoxy group with a trifluoromethoxy group can dramatically increase a drug's half-life and reduce patient-to-patient variability.[7]
-
Modulation of Electronics: As a potent electron-withdrawing group, the -OCF3 moiety can influence the pKa of nearby functional groups and alter the electronic landscape of the aromatic ring, which can be fine-tuned to optimize binding interactions with the target kinase.[7][8]
The N-methyl Group: Fine-Tuning Binding and Properties
The N-methyl group provides another layer of control over the molecule's properties:
-
Hydrogen Bond Donation: In the final diaryl urea structure, the secondary amine (N-H) formed from this aniline is a critical hydrogen bond donor, interacting with key residues in the kinase hinge region or DFG motif.[3][5]
-
Basicity and Solubility: The methyl group subtly alters the basicity of the aniline nitrogen, which can influence the compound's overall solubility and pharmacokinetic profile.
-
Steric Influence: The methyl group provides steric bulk that can be exploited to achieve selectivity for a particular kinase, preventing the inhibitor from binding to off-target kinases with smaller binding pockets.
Section 2: Core Synthetic Application: Diaryl Urea Formation
The most prominent application of N-methyl-4-(trifluoromethoxy)aniline in this context is its reaction with an isocyanate to form the diaryl urea core. This reaction is a cornerstone in the synthesis of numerous multi-kinase inhibitors, including the blockbuster drug Sorafenib and its analogues.[10][11] The urea linkage acts as a rigid hydrogen-bonding unit that bridges two key regions of the kinase inhibitor: the "hinge-binding" moiety and the fragment that occupies the allosteric hydrophobic pocket created by the DFG-out conformation.[5]
The general workflow for this pivotal synthetic step is straightforward yet powerful, involving the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of an isocyanate.
Caption: General workflow for diaryl urea synthesis.
Section 3: Detailed Protocol: Synthesis of a Sorafenib Analogue Core
This protocol describes a representative synthesis of a diaryl urea moiety analogous to that found in Sorafenib, by reacting this compound with a commercially relevant isocyanate.
Objective: To synthesize N-(4-(trifluoromethoxy)phenyl)-N'- (4-chloro-3-(trifluoromethyl)phenyl)urea.
Materials & Reagents
| Reagent | Supplier | CAS Number | Quantity (1.0 mmol scale) | Molar Eq. |
| This compound | Sigma-Aldrich | 175278-21-2 | 243.6 mg | 1.0 |
| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sigma-Aldrich | 327-78-6 | 221.6 mg | 1.0 |
| Triethylamine (TEA) | Fisher Sci. | 121-44-8 | 140 µL (101 mg) | 1.0 |
| Dichloromethane (DCM), Anhydrous | Acros Organics | 75-09-2 | 10 mL | - |
Experimental Protocol
-
Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (243.6 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension at room temperature.
-
Base Addition (Salt Neutralization): Add triethylamine (140 µL, 1.0 mmol) dropwise to the suspension. The purpose of the base is to neutralize the hydrochloride salt, liberating the free aniline for reaction. Stir for 15 minutes at room temperature; the mixture should become a clear solution.
-
Isocyanate Addition: In a separate vial, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (221.6 mg, 1.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should be visible by UV light and will have a lower Rf than the starting aniline. The reaction is typically complete within 2-4 hours.
-
Work-up & Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of 1M HCl(aq), 15 mL of saturated NaHCO3(aq), and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically >90%.
Section 4: Mechanism of Action & Target Engagement
The diaryl urea moiety synthesized using N-methyl-4-(trifluoromethoxy)aniline is a potent inhibitor of multiple kinases, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[11][12] These kinases are pivotal in the RAS/RAF/MEK/ERK signaling pathway, which governs cell proliferation and angiogenesis.[12][13]
The inhibitor binds to the kinase in its inactive DFG-out state.[5] Key interactions include:
-
One part of the molecule (often a pyridine ring in drugs like Sorafenib) occupies the ATP adenine-binding pocket.[5]
-
The central urea group forms crucial hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate residue in the DFG motif.[3][5]
-
The phenyl ring derived from our starting material, bearing the trifluoromethoxy group, fits into a hydrophobic pocket adjacent to the ATP site, a pocket that is only accessible in the DFG-out conformation.[5]
This binding stabilizes the inactive kinase conformation, preventing its activation and halting the downstream signaling cascade that promotes tumor growth and blood vessel formation.[12]
Caption: Inhibition of the RAF/MEK/ERK pathway.
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Diarylureas. Encyclopedia MDPI. Available from: [Link].
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link].
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The Importance of Trifluoromethoxy Group in Chemical Synthesis. Acme Bioscience. Available from: [Link].
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link].
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH). Available from: [Link].
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Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Institutes of Health (NIH). Available from: [Link].
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. Available from: [Link].
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incorporation of N-methyl-4-(trifluoromethoxy)aniline hydrochloride into polymer structures
Application Note & Protocol
Topic: Incorporation of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride into Novel Polymer Structures
Audience: Researchers, scientists, and drug development professionals.
Abstract
The functionalization of polymer backbones with fluorine-containing moieties is a proven strategy for developing high-performance materials with exceptional thermal stability, chemical resistance, and unique optoelectronic properties.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the . This monomer is of particular interest due to the combined effects of the N-methyl group, which alters the polymerization pathway compared to unsubstituted aniline, and the trifluoromethoxy (-OCF3) group, a powerful electron-withdrawing substituent that enhances polymer solubility and stability.[3][4] We present methodologies for both chemical and electrochemical oxidative polymerization, followed by a systematic approach to the structural, thermal, and morphological characterization of the resulting polymers. This document is designed to equip researchers with the foundational knowledge and practical steps required to synthesize and evaluate novel polyaniline derivatives for advanced applications.
Introduction: The Rationale for Fluorinated N-Alkylated Polyanilines
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[5] However, its practical application is often limited by poor processability, as it is insoluble in most common solvents.[5][6] A key strategy to overcome this limitation is the introduction of substituents onto the aniline monomer.
The choice of this compound as a monomer is deliberate and strategic for several reasons:
-
N-Methyl Substitution: Unlike primary anilines which polymerize through both head-to-tail coupling and branching at the nitrogen atom, N-methylated anilines block the N-position. This forces a more defined C-C coupling (primarily para- to the amine group), leading to a different, potentially more soluble, polymer architecture.[6][7]
-
Trifluoromethoxy (-OCF3) Group: The incorporation of fluorine imparts significant benefits. The -OCF3 group is highly electronegative and can enhance the polymer's thermal stability, oxidative resistance, and hydrophobicity.[3][4] It also lowers the dielectric constant and can improve solubility in organic solvents, aiding processability.[4][8]
-
Hydrochloride Salt Form: The polymerization of anilines is typically conducted in an acidic medium to protonate the monomer, which is a prerequisite for the oxidative coupling mechanism.[6][7] Using the hydrochloride salt of the monomer simplifies the experimental setup by providing the necessary acidic environment from the outset.
This application note details the protocols to harness these molecular features, guiding the user toward the synthesis of a new class of fluorinated, N-alkylated polyanilines with tailored properties.
Monomer & Reagent Profile
Successful polymerization begins with well-characterized starting materials.
Monomer: this compound
| Property | Value |
| Chemical Formula | C₈H₉ClF₃NO |
| Molecular Weight | 227.61 g/mol |
| CAS Number | 41419-59-4 (for free base) |
| Appearance | Off-white to light-colored solid |
| Key Substituents | N-methyl, 4-trifluoromethoxy |
Core Reagents:
-
Oxidizing Agent: Ammonium persulfate (APS), (NH₄)₂S₂O₈. A strong and commonly used oxidant for aniline polymerization.[9]
-
Solvent: Deionized (DI) water, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF).
-
Supporting Electrolyte (for electrochemical method): Lithium perchlorate (LiClO₄) or Tetra-n-butylammonium perchlorate (TBAP).
Polymerization Methodologies
Protocol 1: Chemical Oxidative Polymerization
This method is suitable for bulk synthesis of the polymer powder, which can then be dissolved for casting films or other processing steps. The low reaction temperature is critical for minimizing side reactions and promoting the formation of a higher molecular weight polymer with a more regular structure.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
Deionized (DI) water
-
Methanol
-
Ammonium hydroxide (30% solution)
-
Beakers, magnetic stirrer, ice bath, Buchner funnel
Step-by-Step Protocol:
-
Monomer Solution Preparation: Dissolve 1.0 g of this compound in 50 mL of DI water in a 250 mL beaker. Stir until fully dissolved. The solution should be acidic due to the hydrochloride salt.
-
Reaction Cooling: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring. Maintaining this low temperature throughout the oxidant addition is crucial for controlling the polymerization rate.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 1.0 g of ammonium persulfate in 30 mL of DI water. Pre-cool this solution in the ice bath. Rationale: The molar ratio of oxidant to monomer is a key parameter influencing the final polymer's oxidation state and molecular weight. A 1:1 to 1.25:1 ratio of oxidant to monomer is a common starting point.[6]
-
Initiation of Polymerization: Add the APS solution dropwise to the stirring monomer solution over a period of 20-30 minutes. The solution will gradually change color, often progressing through blue and green hues, indicating the formation of polyaniline radical cations and the growth of polymer chains.
-
Reaction Progression: Allow the reaction to proceed for 24 hours in the ice bath with continuous stirring to ensure maximum conversion.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer precipitate sequentially with 100 mL of DI water, followed by 100 mL of methanol to remove unreacted monomer, oligomers, and residual oxidant.
-
Doping/De-doping (Optional): The as-synthesized polymer is in its conductive, protonated (doped) emeraldine salt form. To obtain the non-conductive emeraldine base, the powder can be de-doped by stirring it in a 3% ammonium hydroxide solution for 3-4 hours, followed by filtration and washing with DI water until the filtrate is neutral.
-
Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 48 hours.
Protocol 2: Electrochemical Polymerization
This method is ideal for applications requiring a thin, uniform polymer film directly on a conductive surface, such as for sensors or electrochromic devices. The polymer properties can be finely tuned by controlling the electrochemical parameters.
Materials & Equipment:
-
This compound
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum disk)
-
Counter Electrode (e.g., platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
Step-by-Step Protocol:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. In this solution, dissolve this compound to a final concentration of 0.05 M. Rationale: Acetonitrile is a common solvent for electrochemical applications due to its wide potential window. The supporting electrolyte (LiClO₄) is essential to ensure conductivity of the solution.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and clean. Immerse the electrodes in the prepared electrolyte solution.
-
Polymer Film Deposition: Connect the electrodes to the potentiostat. Polymer deposition is typically achieved using cyclic voltammetry (CV). Scan the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for 20-30 cycles at a scan rate of 50 mV/s. An increase in the peak currents with each cycle indicates the successful deposition and growth of a conductive polymer film on the working electrode.[3][10]
-
Post-Synthesis Cleaning: After deposition, remove the working electrode from the cell and rinse it gently with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.
Polymer Characterization: Expected Results
Confirming the successful synthesis and understanding the properties of the new polymer is a critical step. Below are the key techniques and expected outcomes.
Structural & Molecular Weight Analysis
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Functional group identification | Characteristic peaks for C-N stretching (~1300-1380 cm⁻¹), C=C stretching of quinoid and benzenoid rings (~1580 and ~1500 cm⁻¹, respectively), and strong C-F and C-O-C stretching from the -OCF₃ group (~1100-1280 cm⁻¹).[11][12] |
| NMR Spectroscopy | Detailed structural elucidation | ¹H NMR should show aromatic protons and a distinct peak for the N-methyl protons. ¹⁹F NMR will show a singlet corresponding to the -OCF₃ group, confirming its incorporation. |
| GPC / SEC | Molecular weight determination | Provides number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). Expected Mw can range from 5,000 to 20,000 g/mol depending on conditions.[13] |
Thermal & Morphological Properties
| Technique | Purpose | Expected Observations |
| TGA | Thermal stability assessment | The fluorinated polymer is expected to exhibit high thermal stability, with an onset of decomposition temperature likely above 300 °C.[12][14] |
| DSC | Glass transition temperature (Tg) | Will indicate the temperature at which the polymer transitions from a rigid to a more flexible state. |
| SEM | Surface morphology analysis | Can reveal the polymer's morphology (e.g., granular, fibrous, or film-like) depending on the synthesis method.[15][16] |
| UV-Vis Spectroscopy | Electronic properties | In its doped state, the polymer should show characteristic absorptions corresponding to π-π* transitions and polaron/bipolaron bands, confirming its conjugated and conductive nature.[12] |
Potential Applications
The unique combination of properties derived from the N-methyl and trifluoromethoxy groups makes these polymers promising candidates for several advanced applications:
-
Anti-Corrosion Coatings: The inherent oxidative stability and hydrophobicity imparted by fluorine can lead to highly effective protective coatings for metals.[12]
-
Advanced Dielectrics: The low polarizability of the C-F bond can result in materials with low dielectric constants, suitable for microelectronics.[3]
-
Chemical Sensors: The conductivity of the polymer can be modulated by exposure to specific analytes, forming the basis for sensitive and selective chemical sensors.[17][18]
-
Drug Delivery Matrices: The tailored solubility and biocompatibility of fluorinated polymers could be explored for creating controlled-release drug delivery systems.[2][8]
References
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OpenMETU. Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
-
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Universidad de Sonora. Synthesis and characterization of difluor-aniline polymers. (2002-09-15). Retrieved from [Link]
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ResearchGate. Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Retrieved from [Link]
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Separation and spectroscopic/molecular weight analysis of crude and purified polyaniline(s). Retrieved from [Link]
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MDPI. Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. (2021-05-29). Retrieved from [Link]
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PMC - NIH. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021-11-12). Retrieved from [Link]
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Controlled Polymerization of Aniline against Templating Oxide Nanostructures. Retrieved from [Link]
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ACS Publications. New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study | ACS Omega. Retrieved from [Link]
-
ResearchGate. Aqueous oxidative chemical polymerization of N-Methylaniline in acid medium and characterization of the obtained polymer | Request PDF. Retrieved from [Link]
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ResearchGate. (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
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ResearchGate. FTIR spectroscopic investigations of polyaniline derivatives–palladium systems | Request PDF. Retrieved from [Link]
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ResearchGate. (PDF) Polyaniline Derivatives and Their Applications. Retrieved from [Link]
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ResearchGate. (PDF) Controlled polymerization of aniline against templating oxide nanostructures. Retrieved from [Link]
-
RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances. (2021-06-14). Retrieved from [Link]
-
RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021-06-14). Retrieved from [Link]
-
Universidad de Alicante. Electrochemical synthesis of fluorinated polyanilines. (2020-04-20). Retrieved from [Link]
-
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-
ResearchGate. (PDF) Fluorinated polymers: evaluation and characterization of structure and composition. Retrieved from [Link]
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Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]
-
MDPI. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. (2026-01-14). Retrieved from [Link]
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Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Retrieved from [Link]
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Controlled radical polymerizations from common functional groups. Retrieved from [Link]
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-
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Electrochemical properties of fluorinated Keqin black/graphene composite materials. Retrieved from [Link]
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PubChem. N-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 15099755. Retrieved from [Link]
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-
Matrix Fine Chemicals. N-METHYL-4-(TRIFLUOROMETHOXY)ANILINE | CAS 41419-59-4. Retrieved from [Link]
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Synthetic Routes to Novel Bioactive Molecules Using N-methyl-4-(trifluoromethoxy)aniline HCl: Application Notes and Protocols
Introduction: The Strategic Importance of the N-methyl-4-(trifluoromethoxy)aniline Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacological properties.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy substituent offers a unique combination of high lipophilicity and metabolic stability, while also acting as a powerful electron-withdrawing group. These characteristics can lead to improved cell permeability, increased binding affinity to biological targets, and reduced susceptibility to metabolic degradation—all highly desirable traits in a drug candidate.[2]
The N-methyl-4-(trifluoromethoxy)aniline scaffold represents a particularly valuable building block for medicinal chemists. The N-methylation of the aniline nitrogen can provide steric bulk, influence hydrogen bonding capacity, and alter the overall conformation of the final molecule, which can be critical for achieving target selectivity. This guide provides detailed application notes and protocols for the use of N-methyl-4-(trifluoromethoxy)aniline hydrochloride in the synthesis of novel bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions to construct key pharmacophores.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The secondary amine functionality of N-methyl-4-(trifluoromethoxy)aniline makes it an ideal nucleophile for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3]
Buchwald-Hartwig Amination: A Gateway to Diverse Arylamine Scaffolds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[3][4] When employing N-methyl-4-(trifluoromethoxy)aniline as the amine component, this reaction opens up pathways to a wide array of complex diarylamine structures, which are prevalent in kinase inhibitors and other targeted therapies.[5][6]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Synthesis of a N-(Aryl)-N-methyl-4-(trifluoromethoxy)aniline Derivative via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of N-methyl-4-(trifluoromethoxy)aniline HCl with a substituted aryl bromide.
Materials:
-
This compound
-
Substituted Aryl Bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylamine product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling sterically hindered secondary amines and electron-rich anilines. The ligand facilitates the crucial reductive elimination step in the catalytic cycle.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline hydrochloride in situ and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation and ensure high yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Access Biaryl Scaffolds
While the primary reactivity of an aniline is at the nitrogen atom, derivatization of the aniline can enable subsequent C-C bond formation. For instance, if N-methyl-4-(trifluoromethoxy)aniline were first converted to an aryl halide or triflate, it could then participate in a Suzuki-Miyaura coupling reaction. This reaction is a cornerstone for the synthesis of biaryl compounds, a motif found in numerous bioactive molecules.[8][9]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical halogenated derivative of N-methyl-4-(trifluoromethoxy)aniline with an arylboronic acid.
Materials:
-
Halogenated N-methyl-4-(trifluoromethoxy)aniline derivative (e.g., 2-bromo-N-methyl-4-(trifluoromethoxy)aniline) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Degassed Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halogenated aniline derivative (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.[8]
-
Base and Solvent System: The use of an aqueous base like K₂CO₃ in a mixed solvent system (dioxane/water) is standard for Suzuki reactions. The base is crucial for the transmetalation step of the catalytic cycle.
-
Degassed Solvents: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, so degassing the solvents is important for maintaining catalytic activity.
Application in Bioactive Molecule Synthesis: Case Studies and Target Classes
The trifluoromethoxy-aniline scaffold is a key component in a variety of bioactive molecules, including kinase inhibitors, GPCR modulators, and antimicrobial agents.
Table 1: Potential Bioactive Targets and Synthetic Strategies
| Target Class | Bioactive Scaffold Example | Key Synthetic Transformation | Rationale for using N-methyl-4-(trifluoromethoxy)aniline |
| Kinase Inhibitors | 4-Anilinoquinazolines | Buchwald-Hartwig Amination | The trifluoromethoxy group can enhance binding affinity and improve metabolic stability. The N-methyl group can probe steric pockets in the kinase active site.[5][6] |
| GPCR Modulators | Allosteric Modulators | Amide Coupling | The lipophilicity of the trifluoromethoxy group can facilitate crossing the cell membrane to reach intracellular binding sites on GPCRs.[10][11] |
| Antimicrobial Agents | Pyrazole Derivatives | Reductive Amination | The trifluoromethyl/trifluoromethoxy group is found in many potent antimicrobial agents, contributing to their efficacy.[1][12] |
Conclusion and Future Perspectives
N-methyl-4-(trifluoromethoxy)aniline HCl is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its unique electronic and steric properties, conferred by the trifluoromethoxy and N-methyl groups, make it an attractive starting material for targeting a range of biological pathways. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide reliable and efficient routes to a diverse array of complex molecular architectures. As the demand for more potent and selective therapeutics continues to grow, the strategic application of fluorinated building blocks like N-methyl-4-(trifluoromethoxy)aniline will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
Sources
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Allosteric modulation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Introduction: The Strategic Value of the N-methyl-4-(trifluoromethoxy)aniline Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its unique electronic properties and profound impact on the pharmacokinetic profiles of bioactive molecules.[1] When appended to an aniline scaffold, the -OCF3 group imparts a combination of enhanced lipophilicity and metabolic stability.[1][2] The increased lipophilicity can facilitate improved passage across cellular membranes, while the robustness of the C-O bond in the trifluoromethoxy group often renders it resistant to metabolic degradation, potentially extending the half-life of a drug candidate.[1]
N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a versatile and highly valuable building block that leverages these advantages. The presence of the N-methyl group further refines the molecule's properties, influencing its basicity, nucleophilicity, and steric profile. This secondary aniline is a key intermediate for the synthesis of a diverse array of complex molecules destined for pharmaceutical, agrochemical, and materials science applications.[3] This guide provides detailed protocols for three fundamental coupling reactions involving this reagent: the Buchwald-Hartwig amination, Chan-Lam C-N cross-coupling, and standard amide bond formation. A critical consideration addressed in these protocols is the hydrochloride salt form of the starting material, which necessitates the use of a suitable base to liberate the free amine for effective reaction.
PART 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or pseudohalides.[2][3][4] For a secondary aniline like N-methyl-4-(trifluoromethoxy)aniline, this reaction is instrumental in constructing diarylamine structures, which are prevalent in many pharmacologically active compounds.
Scientific Rationale and Mechanistic Overview
The reaction proceeds via a palladium-catalyzed cycle.[1][3] A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The deprotonated N-methyl-4-(trifluoromethoxy)aniline then coordinates to the palladium center, replacing the halide. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3]
The choice of ligand is critical, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Sterically hindered biarylphosphine ligands, such as RuPhos, are often employed for coupling secondary amines as they promote the reductive elimination step and prevent catalyst decomposition.[5] The base is equally crucial; it must be strong enough to deprotonate the aniline hydrochloride to generate the active nucleophile but compatible with the functional groups present in the reactants.[3]
Figure 1: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (2.5-3.0 equiv).
-
Expert Insight: The use of at least 2.0 equivalents of base is necessary: one equivalent to neutralize the hydrochloride salt and at least one to facilitate the catalytic cycle. An excess is often beneficial. NaOtBu is a strong, non-nucleophilic base suitable for this purpose.[3]
-
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene or dioxane via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench carefully with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / RuPhos | Highly active for coupling secondary amines, promotes efficient reductive elimination.[5] |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base; effectively neutralizes the HCl salt and deprotonates the amine for catalysis.[3][4] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling, aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Equivalents of Amine | 1.1 - 1.5 | A slight excess of the amine can help drive the reaction to completion. |
| Equivalents of Base | 2.5 - 3.0 | Crucial to neutralize the hydrochloride and facilitate the catalytic cycle. |
PART 2: Copper-Catalyzed Chan-Lam C-N Cross-Coupling
An alternative to palladium-catalyzed methods, the Chan-Lam coupling provides a complementary approach for forming C-N bonds, typically utilizing a copper catalyst and an arylboronic acid as the coupling partner. This reaction is often performed under milder conditions and can be advantageous when palladium-sensitive functional groups are present.
Scientific Rationale
The Chan-Lam reaction involves the copper-promoted coupling of an N-H bond with a boronic acid. While the precise mechanism is still debated, it is generally believed to involve a Cu(II) species. The amine coordinates to the copper center, followed by transmetalation with the boronic acid. A subsequent reductive elimination step forms the desired C-N bond. The reaction is often run in the presence of an oxidant, such as air or oxygen, to maintain the active Cu(II) catalytic state.
Figure 2: General experimental workflow for the Chan-Lam C-N coupling.
Protocol 2: Chan-Lam Coupling with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0-1.5 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (optional, if using anhydrous conditions)
Procedure:
-
To a round-bottom flask, add copper(II) acetate (1.2 equiv), the arylboronic acid (1.5 equiv), and this compound (1.0 equiv).
-
Add dichloromethane (DCM) to achieve a concentration of 0.1-0.2 M.
-
Add triethylamine (3.0 equiv) to the mixture. The color should change, indicating coordination to the copper center.
-
Expert Insight: A tertiary amine base like triethylamine is used to neutralize the hydrochloride salt and the acetic acid generated from the copper acetate during the reaction. Its use avoids complications that can arise from stronger, more nucleophilic bases.
-
-
Stir the reaction mixture vigorously at room temperature, open to the air (a balloon of air or oxygen can be used to ensure sufficient oxidant).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-48 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove copper salts.
-
Wash the Celite pad with additional DCM.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Copper(II) Acetate | A common and effective copper source for Chan-Lam couplings. |
| Boron Source | Arylboronic Acid | The standard coupling partner for this reaction. |
| Base | Triethylamine / DIPEA | Organic base to neutralize the HCl salt and acid byproducts without interfering with the catalyst. |
| Solvent | Dichloromethane | A common solvent that works well for these couplings. |
| Atmosphere | Air / Oxygen | An oxidant is typically required to facilitate the catalytic cycle. |
| Temperature | Room Temperature | A key advantage of the Chan-Lam reaction is its typically mild temperature requirement. |
PART 3: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently performed transformations in organic synthesis, particularly in the construction of pharmaceutical agents.[6] Coupling N-methyl-4-(trifluoromethoxy)aniline with a carboxylic acid yields an amide, a stable and common functional group in drug molecules.
Scientific Rationale
This reaction involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the aniline. Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used for this purpose. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The aniline then attacks this intermediate to form the amide bond. HOBt is often added to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.
Protocol 3: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid (1.0 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt hydrate (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), EDC hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 equiv) in DCM/DMF and add DIPEA (3.0 equiv).
-
Expert Insight: DIPEA is a sterically hindered organic base that effectively neutralizes the hydrochloride salt to provide the free secondary amine. It also scavenges the HCl generated during the activation step with EDC.
-
-
Add the solution of the aniline and base dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagents | EDC / HOBt | A standard, reliable reagent combination for forming amide bonds with low risk of side reactions. |
| Base | DIPEA or NMM | A non-nucleophilic organic base to liberate the free aniline from its salt and neutralize acid byproducts. |
| Solvent | DCM or DMF | Common aprotic solvents that effectively dissolve the reactants. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation, followed by warming to drive the coupling. |
Conclusion
This compound is a strategically important building block for accessing molecules with desirable physicochemical properties. The protocols detailed herein for Buchwald-Hartwig amination, Chan-Lam coupling, and amide bond formation provide robust and reproducible methods for its incorporation into diverse molecular scaffolds. Successful application of these protocols hinges on a clear understanding of the reaction mechanisms and the critical role of reagent selection, particularly the appropriate choice of base to counteract the hydrochloride salt form of the starting material. These guidelines should serve as a valuable resource for researchers in drug discovery and chemical synthesis, facilitating the development of novel and impactful chemical entities.
References
- BenchChem. (2026). Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Fluoro-2-methoxy-N-methylaniline. BenchChem Scientific.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- LibreTexts. (2023).
- Shekhar, S., & Hartwig, J. F. (2014). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Nolan, S. P., et al. (2015).
- Hartwig, J. F., & Shekhar, S. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Romero, A., & Feliu, L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Buchwald, S. L., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed.
- Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.
- Beller, M., et al. (2022). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
- Chan, D. M. T., & Lam, P. Y. S. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-promoted Cross-Coupling With MeB(OH)2. Organic Letters.
- Li, J., et al. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
- Peris, E., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
- Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
- Beller, M., et al. (n.d.). N‐methylation of aniline and methanol with catalyst 2.
- Jamison, T. F., & Buchwald, S. L. (2019).
- Hartwig, J. F., & Shekhar, S. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Haas, M., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
- Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California.
- Toste, F. D., & Wilson, D. M. (2021).
- Gürbüz, N., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Van der Veken, P., et al. (2021).
- Goudreau, N., et al. (2007).
- James, M. J., et al. (2022). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal.
- Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters.
- BenchChem. (2026). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem Scientific.
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Application Notes & Protocols: Synthesis of Riluzole Derivatives for Neuroprotection
Part 1: Introduction - The Rationale for Riluzole Derivatives
Riluzole, a member of the benzothiazole class, stands as a cornerstone in the management of Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Its therapeutic value is rooted in a multimodal mechanism of action that mitigates the neurodegenerative cascade.[4] Primarily, Riluzole modulates glutamatergic neurotransmission, a key pathway implicated in neuronal excitotoxicity.[1][5] It achieves this by inhibiting the presynaptic release of glutamate and blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[1][6][7] Furthermore, it can non-competitively block N-methyl-D-aspartate (NMDA) receptors, further protecting neurons from excessive glutamate stimulation.[1][6][7]
Despite its proven, albeit modest, efficacy in extending patient survival, the quest for superior neuroprotective agents continues. The development of Riluzole derivatives is driven by the need to enhance therapeutic potency, refine the safety profile, and potentially broaden its application to other neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[8][9] By systematically modifying the core benzothiazole scaffold, researchers aim to fine-tune the molecule's pharmacodynamic and pharmacokinetic properties, leading to next-generation neuroprotective agents with improved clinical outcomes.[10][11][12]
Part 2: Unraveling the Molecular Mechanisms of Neuroprotection
The neuroprotective effects of Riluzole and its derivatives are multifaceted. The primary mechanism revolves around the attenuation of glutamate-induced excitotoxicity, a common pathway in neuronal cell death.[1][8] Excessive glutamate in the synaptic cleft leads to the overactivation of its receptors (NMDA and AMPA), causing a massive influx of Ca²⁺ ions. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.
Riluzole derivatives intervene at several points in this cascade:
-
Inhibition of Glutamate Release: By blocking presynaptic voltage-gated sodium channels, the derivatives reduce neuronal excitability and decrease the release of glutamate.[1][6]
-
Postsynaptic Receptor Modulation: They can antagonize postsynaptic NMDA and kainate receptors, directly preventing the damaging influx of calcium.[1]
-
PKC Inhibition: Some evidence suggests Riluzole can directly inhibit Protein Kinase C (PKC), an enzyme involved in oxidative stress signaling, providing an additional layer of neuroprotection independent of glutamate pathways.[13]
Part 3: Synthetic Strategies & Core Protocols
The 2-aminobenzothiazole scaffold is the pharmacophore at the heart of Riluzole and its derivatives.[14][15] Its synthesis is versatile, allowing for substitutions on the benzene ring (positions 4, 5, 6, and 7) and on the 2-amino group, which is crucial for exploring the structure-activity relationship (SAR).[16][17]
A common and effective method for synthesizing 6-substituted 2-aminobenzothiazoles, the class to which Riluzole belongs, involves the oxidative cyclization of a corresponding 4-substituted phenylthiourea.[15][18]
Protocol: Synthesis of a 6-Substituted-2-Aminobenzothiazole Derivative
This protocol describes a generalized procedure. Researchers must adapt molar equivalents, solvents, and reaction times based on the specific properties of the starting aniline.
Materials & Reagents:
-
4-substituted aniline (e.g., 4-(trifluoromethoxy)aniline for Riluzole)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[3]
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Procedure:
-
Thiourea Formation:
-
In a round-bottom flask, dissolve the 4-substituted aniline (1.0 eq.) in glacial acetic acid.
-
Add potassium thiocyanate (1.1 eq.) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
-
Oxidative Cyclization:
-
Causality: The key cyclization step is initiated by an oxidizing agent. Bromine is a classic and effective choice.[15]
-
While maintaining the temperature at 0-5 °C, slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise over 30-60 minutes. The reaction is exothermic; careful addition is critical to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralize the acidic solution by slowly adding a 10% NaOH solution until the pH is approximately 8. This step is crucial for precipitating the free amine product.
-
Filter the crude product using a Büchner funnel, wash the solid with copious amounts of water to remove salts, and dry under vacuum.
-
-
Purification:
-
Trustworthiness: Purity is paramount for biological testing. The crude product must be purified to remove unreacted starting materials and side products.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient.
-
For more challenging purifications, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) is recommended.
-
Part 4: Characterization and Quality Control
The identity and purity of the synthesized derivatives must be rigorously confirmed using standard analytical techniques.
| Technique | Purpose | Key Parameters to Observe |
| ¹H & ¹³C NMR | Structural Elucidation | Chemical shifts (ppm), integration, and coupling constants confirming the aromatic and thiazole ring protons and carbons. |
| Mass Spec (MS) | Molecular Weight Confirmation | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound. |
| HPLC | Purity Assessment | A single major peak with >95% purity is typically required for biological assays. Retention time should be consistent.[19][20][21] |
| FT-IR | Functional Group Analysis | Characteristic peaks for N-H stretches (amine), C=N (thiazole), and aromatic C-H bonds. |
Part 5: In Vitro Neuroprotection Assay Protocols
Screening newly synthesized compounds for their ability to protect neurons from excitotoxic insults is a critical step. Glutamate-induced toxicity in primary neuronal cultures or neuronal-like cell lines (e.g., HT22) is a widely accepted model.[22][23][24]
Protocol: Glutamate Excitotoxicity Assay in Neuronal Cell Culture
Materials:
-
Primary cortical neurons or HT22 cells
-
Cell culture medium (e.g., DMEM)
-
L-glutamic acid solution
-
Riluzole derivatives (dissolved in DMSO, final concentration <0.1%)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or LDH release assay kit)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Compound Pre-treatment:
-
Glutamate Insult:
-
Expertise: The concentration of glutamate must be optimized to induce significant (50-60%) but not complete cell death, creating a window to observe neuroprotection.[24]
-
Add a pre-determined toxic concentration of L-glutamic acid to all wells except the "vehicle control" group.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability according to the manufacturer's protocol for the chosen assay (e.g., add MTT reagent, incubate, and read absorbance).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and the glutamate-only control (0% protection).
-
Plot the percentage of neuroprotection against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
-
Part 6: Structure-Activity Relationship (SAR) Insights
Systematic analysis of how structural modifications impact biological activity is the cornerstone of rational drug design. For Riluzole derivatives, SAR studies have yielded critical insights.
| Position of Substitution | Type of Group | Impact on Neuroprotective Activity | Rationale / Notes |
| C6-Position | Electron-withdrawing groups (e.g., -OCF₃, -CF₃) | Potent Activity | The 6-trifluoromethoxy group of Riluzole is critical. Other polyfluoroalkoxy groups also show high activity.[11] This suggests that the electronic properties at this position are key for target engagement. |
| C2-Amino Group | Alkylation, Acylation, Arylation | Variable; often reduces activity | The unsubstituted -NH₂ group appears important. Introducing bulky substituents can disrupt binding. However, specific modifications like adding a protonatable amino function can enhance use-dependent sodium channel blocking.[25] |
| Other Ring Positions | Various substituents | Generally less favorable | While substitutions at other positions (C4, C5, C7) have been explored, the 6-position remains the most fruitful for enhancing potency in the Riluzole series.[16][17] |
These findings underscore the importance of the 2-amino and 6-trifluoromethoxy groups for the neuroprotective profile of Riluzole, providing a clear roadmap for the design of future derivatives.[11][26][27]
References
-
The pharmacology and mechanism of action of riluzole. Neurology.org. [Link]
-
A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. PubMed. [Link]
-
What is the mechanism of Riluzole?. Patsnap Synapse. [Link]
-
Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis. ACS Medicinal Chemistry Letters. [Link]
-
The pharmacology and mechanism of action of riluzole. PubMed. [Link]
-
The pharmacology and mechanism of action of riluzole. Neurology. [Link]
-
Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. PubMed. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences. [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central (PMC) - NIH. [Link]
-
Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis. PubMed Central. [Link]
-
Excitotoxicity in vitro assay. Innoprot. [Link]
-
Novel multitarget directed ligands inspired by riluzole: A serendipitous synthesis of substituted benzo[b][1][6]thiazepines potentially useful as neuroprotective agents. PubMed. [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences. [Link]
-
Possible mechanism for the synthesis of 2‐aminobenzothiazole. ResearchGate. [Link]
-
Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry (RSC Publishing). [Link]
-
Synthesis, crystal structure, and antinociceptive effects of some new riluzole derivatives. ResearchGate. [Link]
-
Glutamate Excitotoxicity Assay. NeuroProof. [Link]
-
Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate. [Link]
-
Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]
- Process for the preparation of 2-aminobenzothiazoles.
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed. [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research & Reports. [Link]
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ResearchGate. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ResearchGate. [Link]
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [Link]
-
Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. PubMed. [Link]
Sources
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- 2. innoprot.com [innoprot.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Novel multitarget directed ligands inspired by riluzole: A serendipitous synthesis of substituted benzo[b][1,4]thiazepines potentially useful as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. n.neurology.org [n.neurology.org]
- 8. neuroproof.com [neuroproof.com]
- 9. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
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- 21. [PDF] Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance | Semantic Scholar [semanticscholar.org]
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- 23. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rjptonline.org [rjptonline.org]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Welcome to the dedicated technical support center for the synthesis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, offering step-by-step solutions grounded in chemical principles.
Problem 1: Low or No Yield of N-methyl-4-(trifluoromethoxy)aniline
Symptoms:
-
TLC or GC-MS analysis of the crude reaction mixture shows a high percentage of unreacted 4-(trifluoromethoxy)aniline.
-
Minimal or no desired product is isolated after work-up.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient N-Methylation Strategy | Direct methylation of anilines can be challenging, often requiring specific catalysts or multi-step approaches to achieve mono-methylation.[1][2] | Option 1 (Reductive Amination): A two-step, one-pot approach involving formylation followed by reduction is often more reliable than direct methylation.[1] First, formylate the starting aniline with a suitable reagent (e.g., ethyl formate). Then, reduce the resulting formamide in situ using a robust reducing agent like NaBH₄/I₂.[1] Option 2 (Alternative Methylating Agents): Consider using dimethyl carbonate, which can provide high selectivity for mono-N-methylation, although it may require high temperatures (around 250 °C) in a continuous flow setup.[2] |
| Suboptimal Reaction Conditions | Temperature, pressure, and catalyst choice are critical for driving the reaction to completion. For instance, N-methylation using CO₂/H₂ requires specific catalysts and conditions to be effective.[3][4] | Review and Optimize: Carefully review your reaction parameters against established protocols. If using a catalytic system (e.g., Ru(II) or Ni-catalyzed methylation with methanol), ensure the catalyst is active and the reaction is run at the recommended temperature and pressure.[5][6] |
| Poor Quality of Reagents | Impurities in starting materials or solvents can inhibit the reaction. Anhydrous conditions are often crucial. | Reagent & Solvent Quality Check: Use freshly distilled or high-purity anhydrous solvents. Verify the purity of 4-(trifluoromethoxy)aniline and the methylating agent by appropriate analytical techniques (NMR, GC-MS) before starting the reaction. |
Problem 2: Significant Formation of N,N-dimethyl-4-(trifluoromethoxy)aniline Byproduct
Symptoms:
-
GC-MS or ¹H NMR of the crude product shows a significant peak corresponding to the N,N-dimethylated aniline.
-
Difficulty in purifying the desired mono-methylated product from the di-methylated impurity.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Over-alkylation | The N-methylated product can be more nucleophilic than the starting primary aniline, leading to a second methylation. This is a common issue with traditional alkylating agents like methyl halides.[1] | Control Stoichiometry: Use a slight excess of the aniline relative to the methylating agent. Change Methylation Strategy: Employ a method less prone to over-alkylation. The formylation-reduction pathway is highly selective for mono-methylation.[1] Alternatively, dimethyl carbonate under controlled conditions can also favor mono-alkylation.[2][7] |
| Reaction Conditions Too Harsh | High temperatures and prolonged reaction times can promote the formation of the di-methylated byproduct. | Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant di-methylation occurs. |
Problem 3: Suspected Decomposition of the Trifluoromethoxy Group
Symptoms:
-
Appearance of unexpected aromatic signals in ¹H or ¹³C NMR.
-
¹⁹F NMR shows multiple signals or the absence of the expected trifluoromethoxy signal.
-
Inconsistent elemental analysis results.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Harsh Acidic or Basic Conditions | The trifluoromethoxy group is generally stable under a range of conditions.[8][9] However, extreme pH and high temperatures can potentially lead to its degradation. | Moderate Reaction Conditions: Avoid using strong, non-nucleophilic bases or strong acids at elevated temperatures. If your synthesis involves such conditions, consider alternative, milder reagents. The stability of the trifluoromethoxy group is a key advantage, so its decomposition suggests overly aggressive reaction conditions.[9][10] |
| Presence of Nucleophiles | Strong nucleophiles could potentially attack the trifluoromethyl group, although this is less common. | Reagent Compatibility Check: Ensure that the reagents used are compatible with the trifluoromethoxy group under the reaction conditions. |
Problem 4: Difficulty in the Formation and Isolation of the Hydrochloride Salt
Symptoms:
-
The hydrochloride salt does not precipitate from the solution.
-
The isolated salt is oily or hygroscopic.
-
The product has a broad melting point range.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Impurities in the Free Base | Residual solvents or byproducts in the N-methylated aniline free base can interfere with salt formation and crystallization. | Purify the Free Base: Before attempting salt formation, purify the N-methyl-4-(trifluoromethoxy)aniline by column chromatography or distillation. Ensure the purified free base is free of solvents. |
| Incorrect Solvent for Salt Formation | The choice of solvent is critical for obtaining a crystalline hydrochloride salt. | Solvent Screening: A common method is to dissolve the purified free base in a non-polar solvent like diethyl ether or dichloromethane and then add a solution of HCl in a suitable solvent (e.g., ethereal HCl, HCl in isopropanol). If the product oils out, try a different solvent system or cool the solution slowly. |
| Hygroscopic Nature of the Salt | Amine hydrochlorides can be hygroscopic, leading to difficulties in handling and obtaining an accurate melting point. | Drying and Handling: Dry the isolated hydrochloride salt under high vacuum over a desiccant like P₂O₅. Handle the product in a glove box or under an inert atmosphere to prevent moisture absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective N-monomethylation of 4-(trifluoromethoxy)aniline?
For selective mono-N-methylation, a two-step approach involving formylation followed by reduction is highly recommended.[1] This method avoids the common problem of over-methylation seen with direct alkylating agents. The initial formylation of 4-(trifluoromethoxy)aniline can be achieved using reagents like formic acid or ethyl formate. The subsequent reduction of the formamide intermediate to the methylamine is a well-established and high-yielding transformation.[11]
Q2: How can I monitor the progress of the N-methylation reaction?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and quantification of the starting material, the desired N-methylated product, and any N,N-dimethylated byproduct.[6] Thin-layer chromatography (TLC) can also be used for qualitative monitoring.
Q3: What are the expected spectroscopic signatures for N-methyl-4-(trifluoromethoxy)aniline?
-
¹H NMR: You should observe a singlet for the N-methyl protons around 2.8-3.0 ppm and characteristic aromatic signals for the 1,4-disubstituted benzene ring.
-
¹³C NMR: Look for the N-methyl carbon signal and the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. 4-(Trifluoromethoxy)aniline and its derivatives can be toxic if swallowed, in contact with skin, or inhaled.[12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reagents used in the synthesis, such as strong reducing agents, may be flammable or react violently with water. Always consult the Safety Data Sheet (SDS) for all reagents before use.[12][14]
Q5: How do I purify the final this compound?
If impurities are present, recrystallization is the preferred method for purifying the hydrochloride salt. A suitable solvent system can be determined through small-scale screening. Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of alcohols with ethers or hydrocarbons.
Experimental Workflows & Diagrams
Workflow 1: Synthesis via Formylation and Reduction
Caption: A reliable two-step synthesis pathway.
Troubleshooting Workflow: Low Product Yield
Caption: A logical approach to diagnosing low yield issues.
References
-
A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - NIH. Available at: [Link]
-
Reductive functionalization of CO2 with amines: An entry to formamide, formamidine and methylamine derivatives | Request PDF - ResearchGate. Available at: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system - PMC - NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC - NIH. Available at: [Link]
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. Available at: [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Available at: [Link]
-
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂ - Who we serve. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. Available at: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity - IRIS. Available at: [Link]
Sources
- 1. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. iris.unive.it [iris.unive.it]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Optimization of Reaction Conditions for the N-Methylation of Anilines
Welcome to the technical support center for the N-methylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of anilines. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low to No Conversion of Starting Aniline
You've set up your reaction, but upon analysis (TLC, GC, LC-MS), you observe a significant amount of unreacted starting aniline and little to no desired N-methylated product.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The N-methylation of anilines, particularly with less reactive methylating agents like dimethyl carbonate (DMC), is often highly temperature-dependent.[1] For instance, with DMC, temperatures as high as 250°C might be necessary to achieve good yields, whereas at 90°C, no product may be observed.[1]
-
Solution: Gradually increase the reaction temperature. If using a low-boiling solvent or reagent, consider employing a sealed vessel or a continuous flow reactor to safely reach superheated conditions.[1]
-
-
Poor Reactivity of the Aniline Substrate: Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) are less nucleophilic and will react more slowly.[2]
-
Solution: For these substrates, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more potent methylating agent. Alternatively, a more active catalyst system may be required.
-
-
Inappropriate Solvent: The choice of solvent can significantly influence reaction rates. For N-alkylation with alcohols, aprotic solvents are often more effective.[2]
-
Solution: Screen a variety of solvents. High-boiling aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can be effective, especially in flow chemistry setups.[1]
-
-
Catalyst Inactivity or Absence: For catalytic methods, such as those employing transition metals with methanol, the absence of a catalyst or an inactive catalyst will result in no reaction.[3]
-
Solution: Ensure the catalyst is added and that it is of good quality. For ruthenium-catalyzed methylations with methanol, a base like sodium hydroxide is often necessary for the reaction to proceed.[3]
-
-
Steric Hindrance: Anilines with bulky substituents, particularly in the ortho positions (e.g., 2,6-dimethylaniline), may be sterically hindered, preventing the methylating agent from accessing the nitrogen atom.[1][4]
-
Solution: These substrates may require specialized catalysts or reaction conditions. In some cases, methylation might not be feasible under standard conditions.[1]
-
Problem 2: Over-Methylation Leading to N,N-dimethylaniline
Your goal is mono-N-methylation, but you are observing significant amounts of the di-methylated product, N,N-dimethylaniline.
Possible Causes & Solutions:
-
Increased Nucleophilicity of the Product: The mono-methylated aniline is often more nucleophilic than the starting primary aniline, making it more reactive towards the methylating agent.[2]
-
Solution 1: Control Stoichiometry: Use a large excess of the aniline relative to the methylating agent to favor mono-methylation.[2]
-
Solution 2: In Situ Protection/Deprotection with DMC: When using dimethyl carbonate, an in situ protection-deprotection strategy can be employed. The aniline first reacts with DMC to form a carbamate intermediate, which is then methylated and subsequently decarboxylated to yield the mono-methylated product. This pathway can suppress over-alkylation.[1]
-
-
Excess Methylating Agent: Using an excess of the methylating agent will drive the reaction towards di-methylation.[2]
-
Solution: Carefully control the stoichiometry of your reagents. Start with a 1:1 or even a substoichiometric amount of the methylating agent relative to the aniline.
-
-
High Reaction Temperature or Prolonged Reaction Time: While higher temperatures can increase the rate of the initial methylation, they can also promote the subsequent methylation of the mono-methylated product.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress closely and stop it once the desired product is maximized and before significant di-methylation occurs.
-
Problem 3: Formation of Carbamate Intermediates with DMC
When using dimethyl carbonate (DMC) as the methylating agent, you observe the formation of a stable carbamate intermediate (ArNHCO₂Me) that is not converting to the desired N-methylaniline.
Possible Causes & Solutions:
-
Insufficient Temperature for Decarboxylation: The final step in the DMC-mediated methylation is the decarboxylation of an N-methyl-carbamate intermediate. This step often requires high temperatures.
-
Solution: As with low conversion, increasing the reaction temperature is crucial. Temperatures in the range of 200-250°C are often necessary to drive the reaction to completion.[1]
-
-
Reaction Equilibrium: The formation of the initial carbamate may be favored under certain conditions, and the subsequent methylation and decarboxylation steps may be slow.
-
Solution: In addition to increasing the temperature, optimizing the base and residence time (in a flow system) can help shift the equilibrium towards the desired product.[1]
-
Problem 4: Poor Yields with Formaldehyde/Formic Acid (Eschweiler-Clarke Reaction)
You are attempting the Eschweiler-Clarke reaction but are obtaining low yields of the methylated aniline.
Possible Causes & Solutions:
-
Substrate Limitations: This reaction can be less effective for anilines with strong electron-withdrawing groups or significant steric hindrance.[5][6]
-
Solution: For these challenging substrates, alternative methylation methods may be more suitable.
-
-
Improper Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[7]
-
Solution: Ensure you are using a sufficient excess of both reagents as per established protocols.
-
-
Incomplete Reaction: The reaction is typically performed at elevated temperatures (close to boiling) to ensure it goes to completion.[7]
-
Solution: Maintain a sufficiently high reaction temperature and allow for an adequate reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of anilines?
Common methods include:
-
Using traditional alkylating agents: Reagents like methyl halides (e.g., methyl iodide) or dimethyl sulfate are effective but are also highly toxic.[8]
-
Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method that avoids the formation of quaternary ammonium salts.[7]
-
Using "Green" Methylating Agents: Dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent.[1][8]
-
Catalytic Methylation with Methanol: Transition metal catalysts (e.g., based on Ruthenium or Iridium) can facilitate the N-methylation of anilines using methanol, with water as the only byproduct. This is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction.[3][9][10]
Q2: How can I selectively achieve mono-N-methylation over di-N-methylation?
Achieving selective mono-N-methylation is a common challenge. Strategies include:
-
Controlling Stoichiometry: Using an excess of the aniline compared to the methylating agent is a straightforward approach.[2]
-
Utilizing Dimethyl Carbonate (DMC): DMC can promote selective mono-methylation through an in situ protection/deprotection mechanism involving a carbamate intermediate.[1]
-
Employing Zeolite Catalysts: Faujasite X- and Y-type zeolites have been shown to promote highly selective mono-N-methylation of anilines with DMC.[8]
-
Reductive Amination: The Eschweiler-Clarke reaction is inherently selective for producing tertiary amines from primary amines, but careful control of stoichiometry is needed to favor the secondary amine.[7]
Q3: What role does the base play in the N-methylation of anilines?
The role of the base depends on the specific reaction:
-
In reactions with methyl halides, a base is needed to neutralize the hydrogen halide byproduct.
-
In DMC-mediated methylations, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often optimal.[1]
-
In transition metal-catalyzed methylations with methanol, a base (e.g., Cs₂CO₃, NaOH) is typically required for the catalytic cycle to operate efficiently.[3][10]
Q4: How do I purify my N-methylated aniline product?
Purification can be challenging due to the similar properties of the starting material, mono-methylated product, and di-methylated product. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating the components of the reaction mixture.
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[2]
-
Acid-Base Extraction: This can be used to separate the amine products from non-basic impurities.
Q5: What are the safety considerations for N-methylation reactions?
-
Toxicity of Reagents: Many traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
High Pressure and Temperature: Reactions using reagents like DMC may require high temperatures and generate gaseous byproducts (e.g., CO₂), necessitating the use of sealed vessels or continuous flow reactors designed to handle pressure.[1]
-
Flammability: Many organic solvents and reagents used in these reactions are flammable.
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for N-methylation of 4-chloroaniline with DMC in a Continuous Flow System
| Entry | Temperature (°C) | Residence Time (min) | Conversion of 1a (%) | Yield of N-methylaniline (%) | Yield of Carbamate intermediate (%) |
| 1 | 90 | 12 | 0 | 0 | 0 |
| 2 | 150 | 12 | Trace | 0 | Trace |
| 3 | 200 | 12 | - | Some formation | Increased formation |
| 4 | 250 | 12 | 100 | 88 | 12 |
| 5 | 250 | 8 | - | Decreased | - |
| 6 | 250 | 15 | - | Decreased | - |
| 7 | 250 | 20 | - | Decreased | - |
Adapted from DSpace@MIT[1]
Protocol 1: General Procedure for Ru-Catalyzed N-Methylation of Amines with Methanol
-
A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), the aniline substrate (1.0 mmol), a base (e.g., Cs₂CO₃, 0.5 equiv), and anhydrous methanol (1 mL).[10]
-
The tube is sealed, and the mixture is stirred and heated at 140°C for 12 hours.[10]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired N-methylaniline product.[10]
Protocol 2: Eschweiler-Clarke Reaction for N-methylation
-
To a flask containing the primary or secondary aniline, add an excess of formaldehyde and formic acid.[7]
-
Heat the reaction mixture to near boiling and maintain the temperature for the required reaction time, monitoring the evolution of carbon dioxide.[7]
-
Cool the reaction mixture and make it alkaline with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which can then be purified.
Visualizations
Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield in N-methylation.
General Reaction Scheme for N-Methylation of Anilines
Caption: Pathways in aniline N-methylation.
References
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT. Retrieved January 15, 2026, from [Link]
-
N‐methylation of aniline and methanol with catalyst 2. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. (n.d.). IRIS. Retrieved January 15, 2026, from [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(8), 2844-2850. [Link]
-
Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. (2005, February). ResearchGate. Retrieved January 15, 2026, from [Link]
- Shivarkar, A. B., Gupte, S. P., & Chaudhari, R. V. (2005). Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst.
- Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 346-348.
-
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019, April 29). SpringerLink. Retrieved January 15, 2026, from [Link]
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. (n.d.). IRIS. Retrieved January 15, 2026, from [Link]
-
Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 4. iris.unive.it [iris.unive.it]
- 5. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]
- 6. researchgate.net [researchgate.net]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
- 10. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-methyl-4-(trifluoromethoxy)aniline Hydrochloride
Welcome to the technical support center for the purification of N-methyl-4-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: The isolated hydrochloride salt is discolored (e.g., yellow, brown, or pink).
-
Question: My final product of this compound has a persistent color, and I need a white to off-white solid. What is causing this, and how can I fix it?
-
Answer: Discoloration in aniline derivatives is often due to the formation of colored oxidation products or the presence of residual starting materials or byproducts. Aniline compounds, in general, are susceptible to air oxidation, which can produce colored impurities.[1]
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Use about 1-2% charcoal by weight relative to your crude product. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Acid-Base Extraction: Before forming the hydrochloride salt, consider an acid-base wash of the free base. Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash with a dilute acid (e.g., 1 M HCl) to remove any non-basic impurities. Then, make the aqueous layer basic with a base like sodium hydroxide (NaOH) to regenerate the free aniline, which can then be extracted back into an organic solvent.[2] Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then proceed with hydrochloride salt formation.
-
Use of a Reducing Agent: A small amount of a reducing agent, such as sodium dithionite or stannous chloride, can sometimes be used during the workup to prevent oxidation.[1]
-
Issue 2: Low yield after recrystallization.
-
Question: I am losing a significant amount of product during recrystallization. How can I improve my yield?
-
Answer: Low yield during recrystallization is typically due to the high solubility of the compound in the chosen solvent at low temperatures, using too much solvent, or premature crystallization during hot filtration.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aniline hydrochlorides, polar solvents are generally used. You may need to experiment with different solvents or solvent systems. Good starting points for aniline hydrochlorides include isopropanol, ethanol, methanol, or mixtures of an alcohol with water or an ether.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when you cool the solution, thus lowering the yield.
-
Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before performing a hot filtration. This prevents the solution from cooling and the product from crystallizing prematurely on the filter paper.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.[4]
-
Issue 3: The product's purity does not improve after recrystallization.
-
Question: I have recrystallized my this compound, but analytical data (e.g., NMR, HPLC) shows that the purity has not significantly increased. What should I do?
-
Answer: This indicates that the impurity has similar solubility properties to your desired product in the chosen recrystallization solvent.
Troubleshooting Steps:
-
Change the Solvent System: Try a different solvent or a mixture of solvents for recrystallization. A solvent system of a different polarity may alter the solubility of the impurity relative to your product.
-
Column Chromatography: If recrystallization fails, purification of the free base by column chromatography may be necessary before converting it to the hydrochloride salt. The free base is less polar than the salt and more amenable to chromatography on silica gel. A typical eluent system could be a gradient of ethyl acetate in petroleum ether or hexanes.[5]
-
Acid-Base Extraction: As mentioned in Issue 1, a thorough acid-base extraction of the free base can remove neutral or acidic impurities that may co-crystallize with your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to form the hydrochloride salt?
A1: The hydrochloride salt is typically formed by dissolving the purified free base, N-methyl-4-(trifluoromethoxy)aniline, in a suitable anhydrous solvent and then adding a solution of hydrochloric acid. A common method is to dissolve the free base in a solvent like diethyl ether, isopropanol, or methanol and then add a solution of HCl in the same solvent or bubble anhydrous HCl gas through the solution until precipitation is complete.[3] The resulting solid can then be collected by filtration.
Q2: How should I store this compound?
A2: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light. Aniline derivatives can be sensitive to air and light, and the hydrochloride salt can be hygroscopic. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q3: What are the potential impurities I should be aware of?
A3: Potential impurities depend on the synthetic route. Common impurities could include:
-
Unreacted starting materials, such as 4-(trifluoromethoxy)aniline.
-
Over-methylated products, if a methylating agent was used.
-
Byproducts from side reactions.[6]
-
Oxidation products if the compound was exposed to air for extended periods.
Q4: Can I use water as a recrystallization solvent?
A4: While some aniline hydrochlorides are recrystallized from water, they can also be quite soluble in it, which could lead to low yields.[2] A mixed solvent system, such as isopropanol/water or ethanol/water, might be more effective.[3] The addition of the less polar alcohol can decrease the solubility of the salt at lower temperatures, improving recovery.
Purification Workflow
Below is a general workflow for the purification of this compound.
Sources
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
preventing over-alkylation in the synthesis of N-methyl anilines
Welcome to the Technical Support Center for the synthesis of N-methyl anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on preventing the common issue of over-alkylation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are built on a solid foundation of chemical principles.
Understanding the Challenge: The Over-alkylation Problem
Over-alkylation is a frequent side reaction during the N-methylation of anilines. It occurs when the intended product, a secondary amine (N-methyl aniline), reacts further with the methylating agent to form an undesired tertiary amine (N,N-dimethyl aniline) and potentially even a quaternary ammonium salt. This happens because the product of the initial methylation, the N-methyl aniline, is often more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.[1][2][3] Controlling this secondary reaction is crucial for achieving high yields and purity of the desired mono-methylated product.
Troubleshooting Guide: Preventing Over-alkylation
This section addresses specific problems you might encounter during the synthesis of N-methyl anilines, offering explanations and actionable solutions.
Question 1: My reaction is producing a significant amount of N,N-dimethyl aniline. How can I improve the selectivity for the mono-methylated product?
Answer:
Improving selectivity for mono-N-methylation requires a multi-faceted approach that considers stoichiometry, reaction conditions, and the choice of reagents. Here are several strategies to consider:
-
Stoichiometric Control: A straightforward approach is to use a large excess of aniline relative to the methylating agent. This increases the statistical probability of the methylating agent reacting with the more abundant primary aniline rather than the N-methylated product.[4] However, this can be atom-inefficient and may complicate purification.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).[4]
-
Solvent: The choice of solvent can influence the relative nucleophilicity of the primary and secondary amines. Experimenting with different solvents, from polar aprotic (like DMF or DMSO) to non-polar (like toluene), can impact selectivity.
-
-
Choice of Methylating Agent: Traditional, highly reactive methylating agents like methyl iodide are prone to causing over-alkylation.[5] Consider using less reactive or more controlled methylating agents:
-
Dimethyl Carbonate (DMC): DMC is an environmentally friendly and highly selective methylating agent, particularly when used with zeolite catalysts.[6][7] The reaction often proceeds with high mono-N-methyl selectivity.[8]
-
Formaldehyde and a Reducing Agent (Reductive Amination): This is a cornerstone of selective N-methylation. The methods below offer excellent control.
-
Question 2: I'm using a traditional alkylating agent like methyl iodide and struggling with over-alkylation. What are some alternative, more selective synthetic methods?
Answer:
Moving away from highly reactive alkyl halides is often the key to preventing over-alkylation. Two highly effective and widely used methods are the Eschweiler-Clarke reaction and reductive amination.
The Eschweiler-Clarke Reaction
This classic reaction utilizes an excess of formic acid and formaldehyde to methylate primary or secondary amines.[5][9] A key advantage is that it inherently prevents the formation of quaternary ammonium salts and reliably stops at the tertiary amine stage for primary amines, yielding the N,N-dimethylated product.[10] To achieve mono-methylation, careful control of stoichiometry is necessary, though it is more commonly used for exhaustive methylation.
Mechanism Overview:
-
The aniline reacts with formaldehyde to form an iminium ion.
-
Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methyl aniline.
-
This process can then repeat to form the N,N-dimethyl aniline.
Reductive Amination
Reductive amination is a highly versatile and controllable method for N-alkylation.[11][12] It involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine, which is then reduced in situ to the corresponding amine.
Key Advantages:
-
High Selectivity: By carefully choosing the reducing agent, you can selectively reduce the imine in the presence of the starting aldehyde, preventing side reactions.
-
Milder Conditions: Many reductive amination procedures can be carried out under mild conditions.
Common Reducing Agents for Reductive Amination:
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice as it is selective for the reduction of imines over carbonyls at slightly acidic pH.[11][13]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations.[11]
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is another effective method.[14]
Question 3: I've heard about "Borrowing Hydrogen" catalysis. Can this method be used for selective N-methylation of anilines?
Answer:
Yes, the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is a modern, green, and highly efficient method for the N-alkylation of amines, including the selective methylation of anilines.[15][16] This approach uses alcohols (in this case, methanol) as the alkylating agent in the presence of a transition metal catalyst.
Mechanism at a Glance:
-
The metal catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to the corresponding aldehyde (formaldehyde).
-
The in situ generated formaldehyde reacts with the aniline to form an imine.
-
The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the N-methyl aniline and regenerating the catalyst.
Advantages of Borrowing Hydrogen Catalysis:
-
Atom Economy: The only byproduct is water, making it a very green process.[16]
-
High Selectivity: Many catalytic systems, often based on ruthenium or iridium, have been developed that show excellent selectivity for mono-N-methylation.[17][18][19]
-
Use of Benign Reagents: Methanol is a readily available and relatively safe C1 source.
Frequently Asked Questions (FAQs)
Q1: What is the root cause of over-alkylation in aniline synthesis? A1: Over-alkylation occurs because the product of the first methylation, N-methyl aniline (a secondary amine), is often more nucleophilic than the starting aniline (a primary amine). This increased nucleophilicity makes it more likely to react again with the alkylating agent, leading to the formation of N,N-dimethyl aniline.[1][3]
Q2: Can steric hindrance be used to prevent over-alkylation? A2: Yes, steric hindrance can play a role. If the aniline substrate has bulky ortho substituents, this can disfavor the second methylation step, thus improving selectivity for the mono-methylated product. Similarly, using a bulkier alkylating agent (if not methylating) can also increase mono-alkylation selectivity.
Q3: Are there catalytic methods that are particularly good for selective mono-methylation? A3: Absolutely. Several transition-metal catalyzed reactions are designed for high selectivity. For instance, certain ruthenium and iridium complexes have shown high efficacy in the N-methylation of anilines using methanol, proceeding via a "borrowing hydrogen" mechanism.[15][17][18] These catalysts can be tuned through ligand design to favor the formation of the mono-methylated product.
Q4: How does the Eschweiler-Clarke reaction prevent the formation of quaternary ammonium salts? A4: The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from a tertiary amine, which is not possible. A tertiary amine cannot form another imine or iminium ion with formaldehyde, thus the reaction stops at the tertiary amine stage and does not proceed to form a quaternary ammonium salt.[10]
Q5: What are the safety considerations when using sodium cyanoborohydride for reductive amination? A5: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas, especially under strongly acidic conditions. It is crucial to perform reactions in a well-ventilated fume hood and to quench the reaction carefully with an oxidizing agent (like bleach) to destroy any residual cyanide before disposal. Due to these concerns, sodium triacetoxyborohydride is often preferred as a safer alternative.[11]
Data & Protocols
Table 1: Comparison of Common N-Methylation Strategies
| Method | Methylating Agent(s) | Typical Reducing Agent | Key Advantages | Key Disadvantages | Selectivity for Mono-methylation |
| Traditional Alkylation | Methyl Iodide, Dimethyl Sulfate | N/A | Simple setup | Prone to over-alkylation, toxic reagents | Poor to Moderate |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | Prevents quaternization | Often leads to di-methylation, requires excess reagents | Moderate |
| Reductive Amination | Formaldehyde | NaBH₃CN, NaBH(OAc)₃, H₂/Pd-C | High selectivity, mild conditions | Can require careful pH control, some reagents are toxic | Excellent |
| "Borrowing Hydrogen" | Methanol | In situ (from catalyst) | High atom economy, green | Requires specific metal catalysts | Excellent |
| DMC Methylation | Dimethyl Carbonate (DMC) | N/A | Green reagent, high selectivity | Often requires higher temperatures or specific catalysts (e.g., zeolites) | Very Good to Excellent |
Experimental Protocol: Selective Mono-N-Methylation via Reductive Amination
This protocol provides a general procedure for the selective mono-N-methylation of an aniline derivative using formaldehyde and sodium triacetoxyborohydride.
Materials:
-
Aniline derivative (1.0 eq)
-
Formaldehyde (37 wt% in H₂O, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aniline derivative (1.0 eq) in DCM, add formaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methyl aniline.
Visualizing the Pathways
Diagram 1: The Over-alkylation Problem
Caption: The pathway of over-alkylation in N-methylation of aniline.
Diagram 2: Decision Workflow for Method Selection
Caption: A decision tree for selecting an appropriate N-methylation method.
References
- Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
- (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.
- Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
- (n.d.).
- (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
- (n.d.). Conversion and selectivity in the N‐methylation of aniline under...
- (n.d.).
- (2022). N-Methylation of Aniline Derivatives with CO2 and Phenylsilane Catalyzed by Lanthanum Hydridotriarylborate Complexes bearing a Nitrogen Tridentate Ligand.
- (n.d.). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity.
- (2021). Eschweiler-Clarke Reaction. J&K Scientific LLC.
- (n.d.). Eschweiler–Clarke reaction. Wikipedia.
- (n.d.). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite.
- (n.d.). Different protocols for methylation of aniline.
- (2020). Selective N-Methylation of N-Methylaniline with CO2 and H2 over TiO2-Supported PdZn Catalyst.
- (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
- (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
- (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol.
- (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
- (n.d.). Synthesis of 2-(buta-1,3-diynyl)
- (n.d.).
- (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans. PMC - NIH.
- (n.d.). Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (2023).
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.).
- (n.d.). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
- (n.d.).
- (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- (2025).
- (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing).
- (2025). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm.
- (2025). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve.
- (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- (2025). Catalytic N-Alkylation of Anilines.
- Nishamol, K., Rahna, K. S., & Sugunan, S. (2004). Selective alkylation of aniline to N-methyl aniline using chromium manganese ferrospinels.
- (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
Sources
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- 13. chem.spbu.ru [chem.spbu.ru]
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troubleshooting guide for reactions involving trifluoromethoxylated compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxy (OCF₃) group into organic molecules is a critical strategy in modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity can significantly enhance the pharmacological profile of drug candidates.[1][2] However, reactions involving trifluoromethoxylation are often fraught with challenges, from reagent instability to complex side reactions and purification difficulties. This guide, structured in a question-and-answer format, provides expert insights and practical solutions to common problems encountered during these demanding, yet rewarding, synthetic transformations.
Section 1: Reagent Selection, Handling, and Stability
The success of a trifluoromethoxylation reaction begins with the appropriate choice and handling of the reagent. Many trifluoromethoxylating agents are sensitive to moisture, air, or temperature, necessitating careful consideration of their properties.
Question 1: My trifluoromethoxylation reaction is failing, and I suspect my reagent has decomposed. How can I choose a more stable reagent and ensure its integrity?
Answer: Reagent stability is a primary concern in trifluoromethoxylation. Many reagents are thermally unstable or reactive towards atmospheric moisture. For instance, trifluoromethyl Nonafluorobutanesulfonate (TFNf) is a thermally stable and non-flammable liquid, making it easier to handle and store.[3] Hypervalent iodine reagents, such as Togni reagents, are also popular choices as they are often air-stable crystalline solids.[3]
To ensure the integrity of your chosen reagent, it is crucial to adhere to the supplier's storage recommendations, which often include refrigeration or storage under an inert atmosphere. For particularly sensitive reagents, it is advisable to use them directly from a fresh bottle or to properly seal any opened containers. For instance, some reagents should be stored in a cool, dry, and well-ventilated place, with containers kept tightly sealed.[4][5]
Here is a comparison of some common bench-stable trifluoromethoxylating reagents:
| Reagent Type | Physical State | Stability | Handling Considerations |
| Togni Reagents | Crystalline Solids | Air-stable | Can be expensive |
| Umemoto Reagents | Crystalline Solids | Thermally unstable at higher temperatures | Often require low-temperature reactions |
| Trifluoromethyl Nonafluorobutanesulfonate (TFNf) | Liquid | Thermally stable, non-flammable | Odorless and relatively easy to handle[3] |
| N-Trifluoromethoxyphthalimide (PhthN-OCF₃) | Solid | Stable | Releases OCF₃⁻ under mild conditions[6] |
Question 2: I am working with a nucleophilic trifluoromethoxylation reaction. What are the key handling precautions for reagents that generate the trifluoromethoxide anion (OCF₃⁻)?
Answer: The trifluoromethoxide anion is highly unstable and challenging to handle directly.[7] Therefore, reagents that generate this anion in situ require careful handling to prevent premature decomposition. Key precautions include:
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture and oxygen.
-
Anhydrous Conditions: Use anhydrous solvents and glassware to avoid quenching the highly reactive trifluoromethoxide anion.
-
Temperature Control: Many reactions generating OCF₃⁻ are conducted at low temperatures to control reactivity and minimize side reactions.
-
Proper Quenching: Reactions should be carefully quenched, often with a proton source, to neutralize any remaining reactive species.
Section 2: Optimizing Reaction Conditions
Fine-tuning reaction parameters is often the key to a successful trifluoromethoxylation. This section addresses common issues related to reaction setup and optimization.
Question 3: My reaction yield is low, and I observe significant formation of side products. How can I optimize the reaction conditions to favor the desired trifluoromethoxylation?
Answer: Low yields and side product formation are common hurdles. A systematic approach to optimization is crucial. Consider the following factors:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. For instance, in some nucleophilic trifluoromethoxylations, polar aprotic solvents like DMAc have been found to be effective.[6]
-
Base Selection: In reactions requiring a base, its strength and nature are critical. For example, in the activation of (E)-O-trifluoromethyl-benzaldoximes (TFBO) for nucleophilic trifluoromethoxylation, cesium carbonate (Cs₂CO₃) has been shown to be effective.[8]
-
Catalyst and Additives: Many modern trifluoromethoxylation reactions are catalyst-driven. The choice of catalyst (e.g., copper, silver, or photoredox catalysts) and any necessary ligands or additives can dramatically impact efficiency and selectivity.[3][9][10] For example, silver-mediated reactions often require an oxidant like Selectfluor.[3]
-
Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Some reactions proceed rapidly at room temperature, while others may require heating or extended reaction times.[11]
Below is a workflow to guide your optimization process:
Caption: A systematic workflow for optimizing trifluoromethoxylation reactions.
Question 4: I am attempting a radical trifluoromethoxylation, but the reaction is not initiating. What are the common reasons for this?
Answer: Radical trifluoromethoxylation reactions often rely on the efficient generation of the trifluoromethyl radical (•CF₃) or the trifluoromethoxy radical (•OCF₃). Failure to initiate can be due to several factors:
-
Inefficient Radical Initiator: Ensure your radical initiator (e.g., a photoredox catalyst or a chemical initiator) is active and used in the correct concentration. For photoredox-catalyzed reactions, the light source must have the appropriate wavelength to excite the catalyst.[9][12]
-
Presence of Radical Scavengers: Impurities in the starting materials or solvent can act as radical scavengers, quenching the desired radical species. Ensure all reagents and solvents are of high purity.
-
Incorrect Reaction Setup: For photocatalyzed reactions, ensure the reaction vessel allows for efficient irradiation of the reaction mixture. Degassing the reaction mixture to remove oxygen, a known radical quencher, is also a critical step.
Section 3: Side Reactions and Byproduct Formation
The formation of unwanted byproducts is a frequent challenge in trifluoromethoxylation chemistry. Understanding the potential side reactions can aid in their mitigation.
Question 5: In my reaction with a phenol, I am observing C-trifluoromethylation instead of the desired O-trifluoromethoxylation. How can I promote O-selectivity?
Answer: The competition between C- and O-functionalization is a known issue, particularly with electron-rich aromatic substrates like phenols. Togni's reagent, for example, has been observed to yield C-trifluoromethylated products with certain phenols.[3] To favor O-trifluoromethoxylation:
-
Choice of Reagent: Some reagents are inherently more selective for O-functionalization. For instance, silver-mediated oxidative O-trifluoromethylation with nucleophilic TMSCF₃ has been successfully applied to phenols.[3]
-
Reaction Conditions: Modifying the reaction conditions, such as the solvent or the presence of specific additives, can steer the selectivity. The addition of a base like di(isopropyl)ethylamine has been used with Umemoto's reagent to achieve O-trifluoromethylation of phenols.[3]
-
Protecting Groups: In some cases, temporarily protecting other reactive sites on the molecule can direct the reaction to the desired hydroxyl group.
The following diagram illustrates the competing pathways:
Caption: Competing pathways in the trifluoromethoxylation of phenols.
Question 6: My reaction produces a complex mixture of products that are difficult to separate. What are some common decomposition pathways for trifluoromethoxylated compounds?
Answer: Trifluoromethoxylated compounds can be susceptible to decomposition under certain conditions. For example, trifluoromethanol (CF₃OH), a simple trifluoromethoxylated compound, is notoriously unstable and readily decomposes into toxic carbonyl fluoride (COF₂) and hydrogen fluoride (HF).[13] While more complex trifluoromethoxylated molecules are generally more stable, decomposition can still occur, especially during workup or purification. To minimize decomposition:
-
Mild Workup Conditions: Avoid strongly acidic or basic conditions during the reaction workup, as these can promote hydrolysis or other decomposition pathways.
-
Careful Purification: When using chromatography, choose a stationary phase and solvent system that are compatible with your product. In some cases, rapid purification techniques like flash chromatography may be preferable to long exposure on the column.
-
Proper Storage: Store the purified product under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to prevent degradation over time.
Section 4: Analytical and Purification Challenges
Characterizing and purifying trifluoromethoxylated compounds can present unique challenges due to the properties of the OCF₃ group.
Question 7: I am having difficulty confirming the presence of the trifluoromethoxy group in my product by NMR. What are the characteristic signals I should look for?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing trifluoromethoxylated compounds.
-
¹⁹F NMR: This is the most direct method for confirming the presence of the OCF₃ group. You should observe a singlet in the ¹⁹F NMR spectrum, typically in the range of -55 to -75 ppm, depending on the electronic environment.
-
¹³C NMR: The carbon of the OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The coupling constant is typically large, in the range of 250-260 Hz.
-
¹H NMR: While the OCF₃ group itself does not have protons, its strong electron-withdrawing nature will influence the chemical shifts of nearby protons.
Question 8: The purification of my trifluoromethoxylated product by column chromatography is proving difficult due to its volatility and similar polarity to byproducts. What are some alternative purification strategies?
Answer: The high lipophilicity and potential volatility of some trifluoromethoxylated compounds can complicate purification.[14] If standard column chromatography is ineffective, consider the following:
-
Gas Chromatography (GC): For volatile compounds, preparative GC can be an effective purification method.[15]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with sufficiently different boiling points from impurities, distillation (including fractional distillation or Kugelrohr distillation for small quantities) can be employed.
Section 5: Safety Precautions
Working with trifluoromethoxylating reagents requires strict adherence to safety protocols due to their potential toxicity and reactivity.
Question 9: What are the essential safety precautions I should take when working with trifluoromethoxylation reagents?
Answer: Safety is paramount. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[4][5][16][17][18] General safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][16][18]
-
Fume Hood: All manipulations of trifluoromethoxylation reagents and reactions should be conducted in a well-ventilated chemical fume hood.[4]
-
Inert Atmosphere Handling: For air- and moisture-sensitive reagents, use standard Schlenk line or glovebox techniques.
-
Emergency Preparedness: Be aware of the location of safety showers, eyewash stations, and fire extinguishers. Have an appropriate quenching agent readily available for the reaction.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
By understanding the nuances of trifluoromethoxylation chemistry and proactively addressing these common challenges, researchers can more effectively and safely incorporate the valuable OCF₃ moiety into their target molecules.
References
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. Retrieved from [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Recent developments of trifluoromethoxylation reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Stable Trifluoromethylation Reagent Made from Fluoroform. (2019). ChemistryViews. Retrieved from [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2020). CF Plus Chemicals. Retrieved from [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010). Trade Science Inc. Retrieved from [Link]
-
Catalytic trifluoromethoxylation reactions. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). PMC - NIH. Retrieved from [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2022). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Nucleophilic trifluoromethoxylation of alkyl halides without silver. (2020). PMC - PubMed Central. Retrieved from [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. (2021). American Chemical Society. Retrieved from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). PMC - PubMed Central. Retrieved from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. (2020). ResearchGate. Retrieved from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). ResearchGate. Retrieved from [Link]
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improving the yield and purity of N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Welcome to the dedicated technical support guide for the synthesis and purification of N-methyl-4-(trifluoromethoxy)aniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the preparation of this valuable intermediate. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes to N-methyl-4-(trifluoromethoxy)aniline?
-
Why is the purity of the starting material, 4-(trifluoromethoxy)aniline, so critical?
-
What factors influence the selectivity of mono-N-methylation over di-N-methylation?
-
How does the trifluoromethoxy group affect the reactivity of the aniline?
-
What is the best way to convert the free base to the hydrochloride salt?
-
-
Troubleshooting Guide: Synthesis
-
Problem: Low yield during the N-methylation reaction.
-
Problem: Significant formation of the di-N-methylated impurity.
-
Problem: The reaction is sluggish or does not go to completion.
-
-
Troubleshooting Guide: Purification and Isolation
-
Problem: The final hydrochloride salt is discolored (yellow, brown, or black).
-
Problem: The product is oily and does not crystallize.
-
Problem: Inorganic salt contamination in the final product.
-
-
Experimental Protocols
-
Protocol 1: Reductive Amination for N-methylation.
-
Protocol 2: Purification of the Hydrochloride Salt by Recrystallization.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to N-methyl-4-(trifluoromethoxy)aniline?
The most prevalent and scalable method for synthesizing N-methyl-4-(trifluoromethoxy)aniline is the reductive amination of 4-(trifluoromethoxy)aniline. This typically involves reacting the primary aniline with an electrophilic C1 source, most commonly formaldehyde, to form an intermediate imine (or iminium ion) which is then reduced in situ.[1][2][3] Alternative methylating agents like formic acid and methanol have also been explored.[4][5]
Q2: Why is the purity of the starting material, 4-(trifluoromethoxy)aniline, so critical?
The purity of the starting aniline is paramount for a successful synthesis. Aniline itself is susceptible to oxidation, which can lead to discoloration in the final product.[6] Impurities in the 4-(trifluoromethoxy)aniline can carry through the reaction and complicate the purification of the final hydrochloride salt. It is highly recommended to use freshly distilled or high-purity 4-(trifluoromethoxy)aniline for best results.
Q3: What factors influence the selectivity of mono-N-methylation over di-N-methylation?
Achieving selective mono-N-methylation can be challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine.[7] Key factors to control this selectivity include:
-
Stoichiometry: Using a slight excess of the primary aniline relative to the methylating agent can favor mono-methylation.
-
Reaction Conditions: Lower temperatures and shorter reaction times can help minimize over-methylation.
-
Choice of Reagents: Some methods, like using dimethyl carbonate, have been shown to provide high selectivity for mono-methylation.[7][8]
Q4: How does the trifluoromethoxy group affect the reactivity of the aniline?
The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing.[9] This has a significant impact on the reactivity of the aniline:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the -OCF3 group decreases the electron density on the nitrogen atom, making the aniline less nucleophilic than aniline itself. This can lead to slower reaction times compared to more electron-rich anilines.
-
Metabolic Stability: The -OCF3 group is generally resistant to metabolic breakdown, a property that is often desirable in drug candidates.[9]
Q5: What is the best way to convert the free base to the hydrochloride salt?
The formation of the hydrochloride salt is a crucial step for purification and handling, as the salt is typically a stable, crystalline solid.[10] The most common method involves dissolving the purified free base in a suitable organic solvent (e.g., isopropanol, ethanol, or THF) and adding a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) or bubbling gaseous HCl through the solution, often at reduced temperatures to promote crystallization.[11][12]
Troubleshooting Guide: Synthesis
Problem: Low yield during the N-methylation reaction.
| Potential Cause | Explanation & Solution |
| Inefficient Imine Formation | The initial condensation between the aniline and formaldehyde to form the imine is a reversible reaction that produces water. This water can hydrolyze the imine back to the starting materials. Solution: To drive the reaction forward, remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1] |
| Inappropriate Reducing Agent | The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can also reduce the formaldehyde starting material, leading to unwanted side products and lower yields of the desired product. Solution: Use a milder reducing agent that selectively reduces the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less likely to reduce the aldehyde.[1] |
| Sub-optimal pH | Imine formation is typically catalyzed by a weak acid, with an optimal pH range of 4-5.[1] If the reaction mixture is too acidic, the aniline will be protonated, rendering it non-nucleophilic. If it is too basic, the acid catalysis will be ineffective. Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. |
Problem: Significant formation of the di-N-methylated impurity.
| Potential Cause | Explanation & Solution |
| Over-alkylation | The product, N-methyl-4-(trifluoromethoxy)aniline, is a secondary amine and can react further with the methylating agent to form the tertiary amine, N,N-dimethyl-4-(trifluoromethoxy)aniline. Solution: Carefully control the stoichiometry of the reactants. Use no more than one equivalent of the methylating agent. It can also be beneficial to use a slight excess of the starting aniline. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time to maximize the formation of the desired product while minimizing the di-methylated impurity. |
| Reaction Temperature Too High | Higher temperatures can provide the activation energy for the less favorable di-methylation reaction to occur. Solution: Run the reaction at a lower temperature. While this may increase the reaction time, it can significantly improve the selectivity for the mono-methylated product. |
Problem: The reaction is sluggish or does not go to completion.
| Potential Cause | Explanation & Solution |
| Reduced Nucleophilicity of the Aniline | The electron-withdrawing trifluoromethoxy group deactivates the aniline, making it less reactive.[9] Solution: Increase the reaction temperature or extend the reaction time. The use of a suitable catalyst may also be necessary to drive the reaction to completion. For example, some N-methylation reactions of anilines are catalyzed by ruthenium or iridium complexes.[5][13] |
| Impure Reactants | Impurities in the starting materials or solvents can inhibit the reaction. Solution: Ensure that the 4-(trifluoromethoxy)aniline is of high purity, and use anhydrous solvents. Distilling the aniline before use is a good practice.[6] |
Troubleshooting Guide: Purification and Isolation
Problem: The final hydrochloride salt is discolored (yellow, brown, or black).
| Potential Cause | Explanation & Solution |
| Oxidation of the Aniline | Anilines are prone to air oxidation, which forms colored impurities.[6][14] This can occur with the starting material, the N-methylated product, or during the workup. Solution: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). If the free base is discolored before salt formation, consider a purification step such as column chromatography or treatment with activated charcoal. |
| Decomposition during Salt Formation | If the temperature is too high during the addition of HCl, or if there are metallic impurities present, decomposition can occur.[14] Solution: Cool the solution of the free base in an ice bath before and during the addition of the HCl solution. Ensure all glassware is clean. |
Problem: The product is oily and does not crystallize.
| Potential Cause | Explanation & Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. The di-methylated byproduct is a common culprit. Solution: Purify the free base by column chromatography before attempting to form the hydrochloride salt. |
| Incorrect Solvent for Crystallization | The choice of solvent is crucial for successful crystallization. Solution: Experiment with different solvents or solvent systems. For amine hydrochlorides, isopropanol is often a good choice. Sometimes, adding a less polar solvent like diethyl ether can help to induce precipitation.[15] |
Problem: Inorganic salt contamination in the final product.
| Potential Cause | Explanation & Solution |
| Aqueous Workup Issues | If an aqueous workup is used to remove water-soluble reagents, inorganic salts can be carried through into the organic phase if the phases are not separated cleanly. Solution: After extraction, wash the organic layer with brine to remove residual water and dissolved inorganic salts. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal. |
| Salt Formation with Aqueous HCl | Using aqueous HCl to form the hydrochloride salt will introduce water and any salts present in the acid. Solution: Use a solution of HCl in an anhydrous organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). If aqueous HCl must be used, the resulting product will likely require purification to remove inorganic salts. One method is to neutralize the hydrochloride back to the free base, extract, dry, and then re-form the salt with anhydrous HCl.[11] |
Experimental Protocols
Protocol 1: Reductive Amination for N-methylation
This protocol provides a general procedure for the N-methylation of 4-(trifluoromethoxy)aniline using formaldehyde and sodium triacetoxyborohydride.
Caption: Workflow for N-methylation via reductive amination.
Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)aniline (1.0 equivalent) and anhydrous dichloromethane (DCM).
-
Add formaldehyde (1.1 equivalents, typically a 37 wt. % solution in water).
-
Add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions. The addition is exothermic.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-(trifluoromethoxy)aniline.
Protocol 2: Purification of the Hydrochloride Salt by Recrystallization
This protocol describes a general method for the purification of this compound.
Caption: Workflow for purification by recrystallization.
Methodology:
-
Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline free base in a minimal amount of a suitable hot solvent, such as isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic and a precipitate forms.
-
Continue stirring the suspension in the ice bath for an additional hour to maximize crystal formation.
-
Store the flask at a low temperature (e.g., in a refrigerator at 4 °C) overnight to allow for complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities.
-
Dry the purified this compound under vacuum.
References
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
- (1967). U.S. Patent No. 3,337,630. Google Patents.
-
(n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from [Link]
- Zhang, Y., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(2), 475-482.
- Wang, C., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 13(1), 46.
- Wang, F., et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 22(15), 5853–5858.
- (2014). CN Patent No. 103709045A. Google Patents.
- Li, H., et al. (2021).
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
- (2022, June 6).
- Postovyk, D., et al. (2021).
-
Organic Syntheses. (n.d.). 4-AMINOBIPHENYL HYDROCHLORIDE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
- Kuhl, S., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(6), 2165-2171.
-
ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]
- de la Torre, A., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11624–11631.
- Wang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53609.
-
ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from [Link]
-
(2001). WO Patent No. 2001/000608. WIPO Patentscope. Retrieved from [Link]
- ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30064–30072.
-
DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved from [Link]
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LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Reddit. (2012, October 18). N-methyl aniline reaction. Retrieved from [Link]
-
IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]
- (n.d.). N-Methyl-4-(trifluoromethoxy)aniline, HCl, 98% Purity, C8H9ClF3NO, 25 grams.
-
ResearchGate. (n.d.). Mono- N -methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. Retrieved from [Link]
- ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1334–1344.
- Man, N. Y. T., et al. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Chimia, 69(6), 345-347.
- (1965). U.S. Patent No. 3,210,349. Google Patents.
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Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
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managing impurities in the production of N-methyl-4-(trifluoromethoxy)aniline HCl
Technical Support Center: N-methyl-4-(trifluoromethoxy)aniline HCl
A Senior Application Scientist's Guide to Impurity Management
Welcome to the technical support center for N-methyl-4-(trifluoromethoxy)aniline HCl (CAS: 175277-76-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your processes effectively. The purity of your intermediates is paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The Synthetic Landscape: Understanding Impurity Origins
The most common route to N-methyl-4-(trifluoromethoxy)aniline is the N-alkylation of 4-(trifluoromethoxy)aniline.[1][2] This seemingly straightforward transformation is often where key impurities are introduced. The reaction involves the addition of a methyl group to the nitrogen atom of the aniline. However, the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to further reaction.[2]
Understanding this core process is the first step in mastering impurity control. Impurities are not random occurrences; they are the logical outcomes of competing side reactions or incomplete conversions.
Diagram: General Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity sources.
Troubleshooting Guides: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My final product shows a significant peak corresponding to the starting material, 4-(trifluoromethoxy)aniline. What went wrong?
A1: Root Causes & Corrective Actions
This is a classic case of incomplete conversion. The primary reasons are insufficient reaction drive or suboptimal conditions.
-
Causality:
-
Stoichiometry: An insufficient amount of the methylating agent (e.g., methyl iodide, dimethyl sulfate) will naturally leave the starting material unreacted.
-
Reaction Kinetics: Low temperatures or short reaction times may not provide enough energy or time for the reaction to proceed to completion.
-
Base/Catalyst Inefficiency: In many N-alkylation protocols, a base is used to neutralize the acid byproduct. An inadequate amount or a poorly chosen base can stall the reaction. Similarly, if a catalyst is used, it may be inactive.[3][4]
-
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure the methylating agent is used in at least a 1:1 molar ratio. A slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.
-
Optimize Temperature & Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Increase the temperature in increments of 10°C or extend the reaction time until starting material consumption is maximized.
-
Base Selection: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, or an organic base like triethylamine) to scavenge the acid formed during the reaction.
-
Solvent Choice: The solvent should fully dissolve the reactants and be appropriate for the reaction temperature. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.
-
Q2: I'm struggling with the N,N-dimethyl-4-(trifluoromethoxy)aniline impurity. How can I suppress this over-alkylation?
A2: Minimizing the Formation of Dialkylated Byproducts
This is the most common process-related impurity in this synthesis.[1][2] It forms because the desired N-methyl product can react again with the methylating agent.
-
Causality:
-
Excess Methylating Agent: A large excess of the methylating agent dramatically increases the probability of a second methylation event.
-
High Temperature/Long Reaction Time: Conditions that aggressively drive the reaction can also promote the less-desired second alkylation.
-
Concentration: High concentrations of reactants can favor the bimolecular reaction leading to the dialkylated product.
-
-
Strategic Adjustments:
-
Control Stoichiometry: This is the most critical parameter. Use the starting aniline as the limiting reagent and add the methylating agent slowly and portion-wise to maintain its low concentration in the reaction mixture.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This gives the mono-alkylation a kinetic advantage over the di-alkylation.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed. Use in-process controls (IPC) via HPLC or GC to find the optimal endpoint where the N-methyl product is maximized, and the N,N-dimethyl impurity is minimized.
-
Q3: My crude product analysis reveals unexpected peaks, possibly positional isomers. Where do they come from and how do I get rid of them?
A3: The Importance of Starting Material Quality Control
These impurities almost always originate from the 4-(trifluoromethoxy)aniline starting material.[5] The synthesis of this precursor can generate ortho- (2-) and meta- (3-) isomers, which will then undergo N-methylation alongside the desired para- (4-) isomer.[5][6]
-
Causality:
-
Isomeric Precursors: The nitration of trifluoromethoxybenzene, a key step in producing the aniline precursor, can yield a mixture of isomers.[6] If not thoroughly purified, these isomers are carried through to the final product.
-
Similar Reactivity: Positional isomers often have very similar chemical reactivity, meaning they will be methylated just as efficiently as the desired starting material.
-
-
Mitigation and Purification Strategy:
-
Qualify Your Starting Materials: Always run a purity check (e.g., GC-MS or HPLC) on your starting 4-(trifluoromethoxy)aniline before beginning the synthesis. A high-purity starting material is the most effective way to prevent these impurities.
-
Purification via Recrystallization: The hydrochloride salts of these isomers may have different solubilities. A carefully designed recrystallization of the final product can be an effective purification method. Experiment with different solvent systems (e.g., isopropanol/water, ethanol/ether).[7]
-
Chromatography (as Free Base): If recrystallization fails, the most robust method is to purify the compound in its free base form.
-
Step 1: Free-Basing: Dissolve the crude HCl salt in water and basify with a solution like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is >10.[7]
-
Step 2: Extraction: Extract the organic free base into a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 3: Chromatography: Purify the concentrated extract using column chromatography on silica gel. The isomers often have slightly different polarities, allowing for separation.
-
Step 4: Re-formation of Salt: Dissolve the purified free base in a solvent like isopropanol or diethyl ether and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, to precipitate the pure hydrochloride salt.[8]
-
-
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common impurities.
Frequently Asked Questions (FAQs)
-
Q: What are the best analytical methods for impurity profiling?
-
A: A combination of techniques provides the most comprehensive picture. High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse for quantification. Coupling it with Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities.[9][10] Gas Chromatography (GC), especially GC-MS, is superior for separating volatile impurities, residual solvents, and, crucially, positional isomers which can be difficult to resolve by HPLC.[5][11]
-
-
Q: How should I store the N-methyl-4-(trifluoromethoxy)aniline HCl product?
-
Q: What are typical impurity acceptance criteria?
-
A: For pharmaceutical intermediates, impurity limits are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances. Typically, any impurity above 0.10% should be reported, and any above 0.15% should be identified and characterized. The final acceptance criteria will depend on the specific API, its dosage, and the toxicity of the impurity .
-
Data & Protocols
Table 1: Common Impurities and Analytical Recommendations
| Impurity Name | Likely Origin | Recommended Primary Analytical Technique |
| 4-(trifluoromethoxy)aniline | Incomplete Reaction | HPLC, GC-MS |
| N,N-dimethyl-4-(trifluoromethoxy)aniline | Over-alkylation | HPLC, LC-MS |
| 2- or 3-(trifluoromethoxy)aniline isomers | Starting Material Contamination | GC-MS[5] |
| Trifluoromethoxybenzene | Starting Material Precursor | GC-MS |
| Residual Solvents (e.g., Toluene, IPA) | Purification/Reaction | Headspace GC |
Protocol: General Purification by Free-Basing and Recrystallization
This protocol outlines a robust method for removing both over-alkylation byproducts and starting material.
-
Dissolution & Basification: Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline HCl (1.0 eq) in deionized water. While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is stable at pH 10-11. The free base will likely separate as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification (Choose one):
-
Distillation: If the free base is a liquid, perform fractional distillation under vacuum to separate the components based on boiling point.
-
Column Chromatography: Dissolve the crude free base in a minimal amount of dichloromethane and purify via silica gel chromatography, typically using a gradient of ethyl acetate in hexanes.
-
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a calculated amount (1.0 eq) of concentrated HCl or a solution of HCl in isopropanol.
-
Isolation: Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[7][8]
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry.
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Retrieved from [Link]
-
Biotech Spain. (n.d.). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Google Patents. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
ACS Omega. (2021). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Nature Communications. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
Sources
- 1. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 4-(Trifluoromethoxy)aniline(461-82-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of N-Methyl-4-(trifluoromethoxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important intermediate. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the N-methylation of 4-(trifluoromethoxy)aniline on a larger scale?
A1: For scaling up the N-methylation of anilines, methods that avoid toxic and difficult-to-handle reagents like methyl halides are preferred. The most robust and scalable strategies include:
-
Reductive Amination: This is a highly favored industrial method. It involves the reaction of 4-(trifluoromethoxy)aniline with formaldehyde (or its polymer, paraformaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ to the N-methyl product.[1] Common reducing agents for scale-up include catalytic hydrogenation (e.g., H₂ with a Pd/C or Raney Nickel catalyst) or hydride transfers using agents like formic acid.[1][2] The use of hydrogen is attractive due to its low cost and the generation of water as the only byproduct.[1]
-
Methanol as a C1 Source: This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses methanol as the methylating agent, catalyzed by transition metal complexes (often Ruthenium or Iridium).[3] The catalyst temporarily dehydrogenates methanol to formaldehyde for the reductive amination sequence and then uses the captured hydrogen for the reduction step. This approach is atom-economical, with water being the sole byproduct, but catalyst cost and removal can be a consideration on scale.
-
Dimethyl Carbonate (DMC): DMC is a green, non-toxic methylating agent.[4] Reactions with anilines in the presence of a catalyst can yield N-methylated products selectively. This method avoids harsh reagents and byproducts.[5]
Q2: How does the trifluoromethoxy group affect the N-methylation reaction?
A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This has two primary effects:
-
Reduced Nucleophilicity: It decreases the electron density on the aniline nitrogen, making it less nucleophilic compared to aniline or anisidine.[6] This can slow down the initial reaction with the methylating agent (e.g., condensation with formaldehyde). Consequently, slightly more forcing conditions (higher temperature, longer reaction time, or more active catalyst) may be required.
-
Reduced Basicity: The resulting N-methyl-4-(trifluoromethoxy)aniline is a weaker base than N-methylaniline. This is an important consideration during work-up (requiring stronger acids for extraction) and for the stability of the final hydrochloride salt.[7]
Q3: What are the critical parameters for forming a stable, crystalline hydrochloride salt?
A3: Formation of the hydrochloride salt is a critical step for purification and handling, as amine salts are typically crystalline, water-soluble solids.[8][9] Key parameters include:
-
Solvent Selection: The ideal solvent should fully dissolve the free base but provide low solubility for the hydrochloride salt, promoting precipitation. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), acetone, or ethers like MTBE.
-
Acid Stoichiometry: A slight excess of hydrochloric acid is often used to ensure complete protonation and drive the equilibrium towards salt formation.[10] However, a large excess can sometimes lead to the precipitation of impurities or handling issues.
-
Temperature Control: Precipitation should be controlled to obtain a desirable crystal morphology. A common technique is to add the HCl solution at a slightly elevated temperature to ensure good mixing and then cool the mixture slowly to control crystallization. Rapid crashing out by cooling too quickly can lead to amorphous solids or oils.
-
Water Content: The presence of excess water can be detrimental, as many amine hydrochlorides have significant aqueous solubility. Using anhydrous HCl (either as a gas or a solution in an anhydrous solvent like IPA or dioxane) is standard practice.[11]
Q4: What safety precautions are essential when working with trifluoromethoxy compounds at scale?
A4: While this compound has its own specific safety profile, general precautions for fluorinated aromatics and process scale-up should be strictly followed:
-
Ventilation and Containment: Work in a well-ventilated area, such as a chemical fume hood or a walk-in hood for larger scales, to avoid inhalation of vapors or dust.[12][13] Trifluoromethoxy compounds can release hazardous decomposition products like hydrogen fluoride upon combustion.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, a face shield, and a lab coat.[14][15]
-
Static Discharge: The use of flammable organic solvents requires all equipment to be properly grounded and bonded to prevent ignition from static electricity discharge.[13][15] Use spark-proof tools.
-
Thermal Hazards: Be prepared for potential exotherms, especially during the methylation reaction and the acid-base neutralization for salt formation.[10] Ensure the reactor is equipped with adequate cooling capacity and temperature monitoring.
Experimental Protocols
Protocol 1: Scale-Up N-Methylation via Reductive Amination (Formic Acid)
This protocol describes a robust method using paraformaldehyde as the C1 source and formic acid as the reducing agent, which is a well-established procedure for N-methylation of anilines.[2]
Step-by-Step Methodology:
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 4-(trifluoromethoxy)aniline (1.00 kg, 5.64 mol).
-
Reagent Addition: Add formic acid (98%, 1.30 kg, 28.2 mol, 5.0 eq.).
-
Initial Heating: Begin stirring and heat the mixture to 80-90 °C. The initial mixture may be a slurry but will become a homogenous solution upon heating.
-
Formaldehyde Addition: Once the temperature is stable, slowly add paraformaldehyde (0.186 kg, 6.20 mol, 1.1 eq.) in portions over 1-2 hours. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and gas evolution (CO₂).
-
Reaction Monitoring: Hold the reaction temperature at 90-100 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 8-12 hours.
-
Validation Checkpoint: The starting aniline spot/peak should be consumed (<1% remaining).
-
-
Cooling and Quench: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the reaction mixture into a separate vessel containing ice water (10 L).
-
Basification: Adjust the pH of the aqueous mixture to >9 with a 50% aqueous sodium hydroxide solution. Safety Note: This is highly exothermic. Perform this step in an ice bath with vigorous stirring, ensuring the internal temperature does not exceed 40 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 4 L).
-
Washing: Combine the organic layers and wash with water (2 x 4 L) and then brine (1 x 4 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-4-(trifluoromethoxy)aniline as an oil. The crude product can be used directly in the next step or purified by vacuum distillation if necessary.
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-methyl-4-(trifluoromethoxy)aniline (assuming ~1.08 kg from the previous step, 5.64 mol) in isopropanol (IPA, 5 L) in a suitable reactor.
-
Acid Addition: While stirring, slowly add a solution of anhydrous HCl in IPA (e.g., 20% w/w) until the pH of the solution is between 1 and 2 (checked with a wetted pH strip). A thick white precipitate will form. Causality Note: Anhydrous conditions prevent the product from remaining dissolved or oiling out, which can occur with aqueous HCl.[7][11]
-
Crystallization: Stir the resulting slurry at room temperature for 2-4 hours to allow for complete precipitation and crystal growth. For improved crystal morphology, consider a controlled cooling profile from 40 °C to 0 °C.
-
Isolation: Filter the solid product using a Büchner funnel or centrifuge.
-
Washing: Wash the filter cake with cold IPA (2 x 1 L) and then with MTBE or heptane (2 x 2 L) to remove residual IPA and any non-polar impurities.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved. This yields this compound as a white to off-white crystalline solid.
Visualization of Key Processes
Synthetic Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Methylation Step | 1. Incomplete reaction due to insufficient temperature or reaction time.2. Loss of product during aqueous work-up due to incomplete extraction.3. Degradation of starting material or product under harsh conditions. | 1. Increase reaction temperature to 100-110 °C or extend reaction time. Confirm completion with LC-MS.[16]2. Ensure pH is >9 during basification. Perform an additional extraction of the aqueous layer.3. Ensure temperature during basification is well-controlled (<40 °C). |
| Significant Di-methylation (Formation of N,N-dimethyl byproduct) | 1. Excess of methylating agent (paraformaldehyde).2. Reaction temperature is too high, or time is excessively long. | 1. Reduce the equivalents of paraformaldehyde to 1.0-1.05 eq.[5]2. Monitor the reaction closely and stop it once the mono-methylated product is maximized, even if a small amount of starting material remains. The unreacted starting material is easier to separate than the di-methylated impurity. |
| Product "Oils Out" During HCl Salt Formation | 1. Presence of too much water in the system.2. Insufficient solvent, leading to supersaturation of the oil phase.3. Presence of impurities depressing the melting point. | 1. Ensure the free base is dry. Use anhydrous HCl in a dry solvent (e.g., IPA, EtOAc).[11]2. Increase the solvent volume. Try adding a co-solvent like heptane or MTBE as an anti-solvent after HCl addition.3. Purify the crude free base by vacuum distillation before salt formation. |
| Final Product is Off-Color (Yellow/Brown) | 1. Air oxidation of the aniline during work-up or storage.[17]2. Impurities carried over from starting materials.3. Thermal degradation during reaction or distillation. | 1. Consider blanketing the reaction and work-up vessels with an inert gas like nitrogen.[12]2. Purify the starting 4-(trifluoromethoxy)aniline by distillation if its quality is suspect.[17]3. Perform a charcoal treatment on the solution of the free base in solvent before adding HCl. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Chinese Chemical Letters. "Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis". [Link]
-
NileRed. Making Aniline HCl. YouTube. [Link]
-
The Organic Chemistry Tutor. Amine and HCl - salt formation reaction. YouTube. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]
-
Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
-
Oxford Reference. Amine salts. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET. [Link]
-
Royal Society of Chemistry. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen. [Link]
-
Organic Syntheses. "p-AMINOTETRAPHENYLMETHANE". [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Reddit. Ways of crashing out amines. [Link]
-
ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]
-
ResearchGate. Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]
-
National Institutes of Health (NIH). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]
-
Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]
-
Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
LookChem. Purification of Aniline. [Link]
-
ACS Publications. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. [Link]
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- 4. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating Solubility Challenges of N-methyl-4-(trifluoromethoxy)aniline hydrochloride in Reaction Media
Welcome to the Technical Support Center for N-methyl-4-(trifluoromethoxy)aniline hydrochloride. This guide is designed for researchers, chemists, and professionals in drug development who are encountering solubility issues with this versatile building block. As a senior application scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may face in the lab.
Introduction: Understanding the Solubility Profile
This compound is a valuable reagent in modern organic synthesis, particularly in the construction of novel pharmaceutical and agrochemical agents.[1] The presence of the trifluoromethoxy (-OCF3) group imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in drug candidates.[2] However, as a hydrochloride salt, its solubility can be a significant hurdle in various organic reaction media.
Hydrochloride salts of amines are generally more soluble in aqueous solutions than their corresponding free bases.[3] This is due to the ionic nature of the salt, which readily solvates in polar, protic solvents like water. In contrast, their solubility in non-polar or moderately polar aprotic organic solvents, which are common in many synthetic reactions, can be limited. This guide will walk you through understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A1: The limited solubility of this compound in many common organic solvents is due to its salt-like character. The strong ionic interactions within the crystal lattice of the hydrochloride salt require a solvent with a high dielectric constant and the ability to effectively solvate both the ammonium cation and the chloride anion. Many organic solvents lack the polarity and/or the hydrogen bonding capability to overcome this lattice energy.
For instance, while highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good solvents for a wide range of organic and inorganic compounds, the solubility of hydrochloride salts can still be limited.[4] Less polar solvents such as tetrahydrofuran (THF) or toluene will present even greater solubility challenges.
Q2: I am running a palladium-catalyzed cross-coupling reaction. Can I use the hydrochloride salt directly?
A2: Using the hydrochloride salt directly in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can be problematic. These reactions often employ basic conditions, and the hydrochloride salt will react with the base. While this in-situ neutralization can liberate the more soluble free amine, the presence of the resulting inorganic salt (e.g., sodium chloride if using sodium carbonate as a base) can sometimes interfere with the catalytic cycle or product isolation.
Furthermore, if the hydrochloride salt has poor solubility in the reaction solvent, its slow dissolution can lead to a low effective concentration of the amine, resulting in sluggish or incomplete reactions.[5]
Q3: What is the best solvent to dissolve this compound for my reaction?
A3: The "best" solvent is highly dependent on the specific requirements of your reaction. However, a general approach is to start with more polar, aprotic solvents.
| Solvent | General Solubility Profile for Amine Hydrochlorides | Considerations for Reactions |
| Dimethyl Sulfoxide (DMSO) | Generally good, can dissolve many inorganic salts.[4] | High boiling point can make removal difficult. Can be reactive under certain conditions. |
| N,N-Dimethylformamide (DMF) | Often a good choice for dissolving polar compounds. | High boiling point. Can decompose to form dimethylamine. |
| Acetonitrile (MeCN) | Moderate solubility. | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | Poor solubility is common.[6] | Often used in cross-coupling reactions, but solubility of the salt is a major limitation. |
It is crucial to perform a preliminary solubility test with your specific reaction conditions.
Troubleshooting Guides
Scenario 1: The hydrochloride salt is insoluble in the desired reaction solvent.
If you are facing poor solubility of this compound, consider the following strategies:
Strategy 1: In-situ Neutralization (Free-Basing)
This is often the most effective approach. By adding a suitable base to your reaction mixture, you can convert the hydrochloride salt to its free amine form, which is generally much more soluble in organic solvents.
-
dot
Caption: In-situ neutralization workflow.
Experimental Protocol: In-situ Neutralization for a Cross-Coupling Reaction
-
To your reaction vessel, add this compound and your reaction solvent.
-
Add a suitable base. Common choices include:
-
Inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃). These are often used in palladium-catalyzed reactions.
-
Organic bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These are soluble in most organic solvents.
-
-
Stir the mixture at room temperature for 15-30 minutes to allow for the acid-base reaction to complete. You may observe the formation of a precipitate (the inorganic salt).
-
Proceed with the addition of your other reagents and catalyst.
Causality: The addition of a base deprotonates the ammonium salt, forming the neutral (and typically more organo-soluble) free amine.[7][8] The choice of base is critical and should be compatible with your reaction conditions. For instance, strong bases like sodium hydroxide are generally avoided in sensitive cross-coupling reactions.
Strategy 2: Co-solvent System
If in-situ neutralization is not desirable, a co-solvent system can be employed.
-
dot
Caption: Co-solvent strategy for improved solubility.
Experimental Protocol: Utilizing a Co-solvent
-
Determine the primary solvent for your reaction based on optimal reaction conditions.
-
If the hydrochloride salt has poor solubility in this solvent, add a minimal amount of a more polar co-solvent (e.g., 5-10% v/v of DMF or DMSO) in which the salt is more soluble.
-
Add the hydrochloride salt to the solvent mixture and stir until dissolved.
-
Proceed with your reaction.
Causality: The addition of a polar co-solvent increases the overall polarity of the reaction medium, which can better solvate the ionic hydrochloride salt. However, be mindful that the co-solvent may also affect the kinetics and outcome of your reaction.
Scenario 2: The reaction is sluggish or incomplete.
Even if the hydrochloride salt appears to dissolve, a low concentration of the active free amine can lead to poor reaction performance.
Troubleshooting Steps:
-
Confirm Complete Dissolution: Visually inspect the reaction mixture for any undissolved solid. If necessary, take a small aliquot, filter it, and check for any remaining solid.
-
Increase Temperature: Gently heating the reaction mixture can sometimes improve the solubility and dissolution rate of the hydrochloride salt. However, be cautious of potential degradation of your starting materials or catalyst at higher temperatures.
-
Re-evaluate Your Neutralization Strategy: If you are using in-situ neutralization, ensure you are using a sufficient excess of base (typically 1.5-2.0 equivalents relative to the hydrochloride salt). The choice of base can also be critical; a stronger, non-nucleophilic base might be required.
Authoritative Grounding & Comprehensive References
This guide is based on established principles of organic chemistry and peer-reviewed literature. For further reading and to support the mechanistic claims made, please refer to the following resources.
References
-
Geetmani Singh Nongthombam. (2023). How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
Szostak, M., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Anitha, A. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
Li, D., et al. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. International Agency for Research on Cancer. [Link]
-
Fuson, R. C., & Bock, L. H. (1943). Methylamine Hydrochloride. Organic Syntheses, 23, 67. [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline. Chem-Impex. [Link]
-
PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2025). 4-(Trifluoromethyl)aniline. Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2758–2781. [Link]
-
Martin, P., et al. (1995). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 5(21), 2483-2488. [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Oakwood Chemical. (n.d.). N-Methyl-4-(trifluoromethoxy)aniline, HCl, 98% Purity, C8H9ClF3NO, 25 grams. Oakwood Chemical. [Link]
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- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for Impurity Profiling of N-methyl-4-(trifluoromethoxy)aniline HCl
Welcome to the technical support center for the analytical method development and impurity profiling of N-methyl-4-(trifluoromethoxy)aniline HCl. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategy and setup for impurity profiling of N-methyl-4-(trifluoromethoxy)aniline HCl.
Q1: What is the most suitable primary analytical technique for impurity profiling of N-methyl-4-(trifluoromethoxy)aniline HCl, and why?
A1: The most suitable and widely accepted primary technique is High-Performance Liquid Chromatography (HPLC), specifically using a reversed-phase (RP) method coupled with a UV detector.[1][2] Here’s the rationale:
-
Applicability: N-methyl-4-(trifluoromethoxy)aniline HCl is a non-volatile, aromatic compound, making it an ideal candidate for RP-HPLC.
-
Selectivity: RP-HPLC offers a wide range of stationary phases and mobile phase conditions that can be fine-tuned to resolve structurally similar impurities from the main active pharmaceutical ingredient (API).[2]
-
Sensitivity & Quantification: UV detection provides excellent sensitivity for this chromophoric molecule, allowing for the quantification of impurities at levels required by regulatory bodies like the ICH.[3]
-
Versatility: The method is robust and can be validated according to ICH Q2(R1) guidelines for accuracy, precision, linearity, and specificity.[4][5][6]
For impurity identification, coupling the HPLC system to a mass spectrometer (LC-MS) is indispensable for obtaining molecular weight information and structural elucidation of unknown peaks.[7][8][9][10]
Q2: How do I select an appropriate HPLC column for this analysis?
A2: Column selection is a critical step that dictates the selectivity of your separation.[2] For N-methyl-4-(trifluoromethoxy)aniline HCl and its potential impurities, consider the following:
-
Primary Choice (Workhorse): A C18 (octadecylsilane) column is the universal starting point. It provides excellent hydrophobic retention for the aromatic ring structure. Look for a high-purity silica base with end-capping to minimize peak tailing for the basic aniline moiety.
-
Alternative Selectivity: If co-elution occurs on a C18 column, an alternative stationary phase is necessary. A Phenyl-Hexyl column is an excellent secondary option. It offers different selectivity through π-π interactions with the aromatic rings of the analyte and its impurities, which can resolve compounds that are inseparable on a C18.
-
Column Dimensions: For method development, a standard column of 4.6 mm x 150 mm or 4.6 mm x 250 mm with 5 µm particles is recommended. For faster analysis times, transitioning to a UHPLC system with a sub-2 µm particle column (e.g., 2.1 mm x 50 mm) is a common strategy.
Q3: What are the key considerations for mobile phase selection and pH control?
A3: Mobile phase optimization is crucial for achieving good peak shape and resolution.
-
Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for this type of compound. Its lower viscosity leads to better efficiency, and it often provides different selectivity for aromatic compounds.
-
Aqueous Phase & pH: Since N-methyl-4-(trifluoromethoxy)aniline is a basic compound (due to the amine group), controlling the mobile phase pH is the most critical factor for achieving symmetrical peaks. The goal is to ensure the analyte is in a single, stable ionic state. You should work at a pH at least 2 units below the pKa of the amine to ensure it is fully protonated. A pH between 2.5 and 3.5 is a good starting point.
-
Buffer Selection: Use a buffer to maintain a constant pH. For UV detection, a simple buffer like 0.1% formic acid or phosphoric acid in water is effective. If the method needs to be MS-compatible, you must use volatile buffers like formic acid or ammonium formate.[10]
Q4: What types of impurities should I anticipate?
A4: Impurities can originate from the synthesis process or from degradation of the drug substance.[3]
-
Process-Related Impurities: These include starting materials (e.g., 4-(trifluoromethoxy)aniline), intermediates, reagents, and by-products from side reactions, such as positional isomers.[11]
-
Degradation Products: These are formed when the API is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). A forced degradation study is required to identify these potential degradants and ensure the analytical method is stability-indicating.[12][13]
Section 2: Experimental Workflow & Protocols
This section provides a high-level workflow diagram and detailed protocols for key experiments.
Overall Impurity Profiling Workflow
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innovationaljournals.com [innovationaljournals.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. hpst.cz [hpst.cz]
- 11. tsijournals.com [tsijournals.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for the Analysis of N-methyl-4-(trifluoromethoxy)aniline hydrochloride
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product safety, efficacy, and consistency. For an active pharmaceutical ingredient (API) intermediate like N-methyl-4-(trifluoromethoxy)aniline hydrochloride, a compound characterized by its aromatic amine structure and the highly lipophilic trifluoromethoxy group, a robust and reliable High-Performance Liquid Chromatography (HPLC) method is non-negotiable.[1] The presence of the trifluoromethoxy group can significantly enhance metabolic stability and lipophilicity, properties that are critical during drug development but can also present unique challenges in chromatographic separation and quantification.[1][2]
This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC methods for the purity assay of this compound. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, presenting a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The objective is to demonstrate that an analytical procedure is unequivocally suitable for its intended purpose.[4] This guide is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound framework for method validation.
Methodology Overview: A Tale of Two Columns
The core of our comparison lies in the evaluation of two distinct HPLC methodologies. The choice of stationary phase is often the most critical factor in achieving a successful separation, especially for fluorinated compounds which can exhibit unique interactions.
-
Method A: The Industry Standard (C18 Column) : This method utilizes a conventional C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography. Its separation is based primarily on hydrophobic interactions.
-
Method B: The Alternative Selectivity (Phenyl-Hexyl Column) : This method employs a Phenyl-Hexyl column, which offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with the aromatic ring of our analyte, potentially offering enhanced selectivity for aromatic and moderately polar compounds like this compound.
Our validation will assess each method against the core performance characteristics as mandated by regulatory bodies like the FDA and outlined in the USP General Chapter <1225>.[6][7][8][9] These parameters include Specificity, Linearity, Range, Accuracy, Precision, and Quantitation Limit.
Visualizing the Validation Workflow
A validated method is the culmination of a systematic, multi-stage process. The following workflow illustrates the logical progression from initial development through to the final validation report, ensuring that each performance characteristic is rigorously tested.
Caption: High-level workflow for HPLC analytical method validation.
Experimental Design & Protocols
Chromatographic Conditions
| Parameter | Method A: C18 Workhorse | Method B: Phenyl-Hexyl Alternative |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B to 90% B in 10 min | 25% B to 85% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 245 nm | UV at 245 nm |
| Injection Vol. | 10 µL | 10 µL |
Validation Protocol: Specificity
Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] For a purity assay, this is the most critical validation parameter. We must prove that the chromatographic peak for this compound is not co-eluting with any potential impurities or degradants.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Blank: Prepare the diluent (e.g., 50:50 Acetonitrile:Water).
-
Analyte Standard: Prepare a solution of this compound reference standard at the target concentration (e.g., 0.5 mg/mL).
-
Forced Degradation Samples: Subject the analyte solution to stress conditions to intentionally degrade it.
-
Acidic: Add 1N HCl and heat at 80°C for 4 hours.
-
Basic: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 4 hours.
-
Thermal: Heat the solid API at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
-
Analysis: Inject the blank, the unstressed analyte standard, and each of the five stressed samples into the HPLC system.
-
Evaluation:
-
The blank injection should show no interfering peaks at the retention time of the main analyte.
-
Compare the chromatograms of the stressed samples to the unstressed standard.
-
The primary goal is to achieve baseline resolution between the main analyte peak and all degradation product peaks.
-
Utilize a photodiode array (PDA) detector to assess peak purity for the main analyte in all stressed samples. The peak purity angle should be less than the purity threshold.
-
Validation Protocol: Linearity & Range
Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]
Step-by-Step Protocol:
-
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For a purity assay, the range should typically cover 80% to 120% of the target assay concentration.[11]
-
Example concentrations: 0.40, 0.45, 0.50, 0.55, and 0.60 mg/mL.
-
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
Comparative Validation Data Summary
The following tables present hypothetical but realistic data from the validation of Method A and Method B.
Table 1: Specificity & Forced Degradation Results
| Stress Condition | Method A (C18) - Resolution (Analyte vs. Closest Degradant) | Method B (Phenyl-Hexyl) - Resolution (Analyte vs. Closest Degradant) |
| Acid Hydrolysis | 1.8 | 2.5 |
| Base Hydrolysis | 2.1 | 2.9 |
| Oxidation (H₂O₂) | 3.5 | 4.1 |
| Thermal | No significant degradation | No significant degradation |
| Photolytic | 2.3 | 3.0 |
| Peak Purity (All) | Pass | Pass |
| Acceptance Criteria | Resolution > 1.5 | Resolution > 1.5 |
Insight: Both methods successfully separated the analyte from its degradation products. However, Method B (Phenyl-Hexyl) consistently provided superior resolution, indicating a higher degree of specificity and a more robust separation. This is likely due to the alternative selectivity offered by the π-π interactions of the phenyl-hexyl phase.
Table 2: Linearity, Accuracy, & Precision Results
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (mg/mL) | 0.40 - 0.60 | 0.40 - 0.60 | 80-120% of nominal |
| Accuracy (% Recovery) | 99.2% | 100.1% | 98.0 - 102.0% |
| Precision (Repeatability RSD%) | 0.85% | 0.45% | ≤ 2.0% |
| Precision (Intermediate RSD%) | 1.20% | 0.68% | ≤ 2.0% |
| LOQ (µg/mL) | 1.0 | 0.75 | Reportable |
Insight: Both methods meet the pre-defined acceptance criteria for all parameters, demonstrating they are valid for their intended purpose. However, Method B (Phenyl-Hexyl) again shows superior performance with a higher correlation coefficient, better accuracy (recovery closer to 100%), and significantly better precision (lower %RSD). The lower Limit of Quantitation (LOQ) also suggests Method B is more sensitive.
The Interrelation of Validation Parameters
Understanding how validation characteristics relate to one another is key to building a holistic and logical validation plan. For instance, a method cannot be considered accurate if it is not also precise.
Caption: Relationship between key HPLC validation parameters.
Conclusion and Recommendation
This comparative guide demonstrates the validation of two viable HPLC methods for the purity analysis of this compound.
-
Method A (C18) is a valid and acceptable method that meets all required regulatory criteria. It is reliable and could be readily implemented in a QC laboratory.
-
Method B (Phenyl-Hexyl) , while also meeting all criteria, exhibits superior performance across the board. It provides greater specificity (higher resolution), better precision (lower %RSD), and higher sensitivity (lower LOQ).
As a Senior Application Scientist, my recommendation is to adopt Method B for routine quality control. The enhanced resolution provides a greater safety margin against new, unexpected impurities that may arise from changes in the manufacturing process. Its superior precision ensures higher confidence in reported purity values and reduces the likelihood of out-of-specification (OOS) results due to analytical variability. While the C18 column is a dependable choice, the Phenyl-Hexyl column provides a more robust and ultimately more reliable method for this specific analyte, embodying the principles of quality by design in analytical methodology.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed; 2008. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
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Validation of Compendial Methods. USP-NF. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International; 2024. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy; 2017. [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications; 1999. [Link]
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<1225> Validation of Compendial Procedures. USP-NF. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration; 2005. [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies; 2012. [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online; 2022. [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]
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ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin; 2024. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals; 2011. [Link]
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N-Methyl-4-(trifluoromethoxy)aniline, HCl. Autech Industry Co.,Ltd. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health; 2018. [Link]
-
N-Methyl-4-(trifluoromethyl)aniline. PubChem. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health; 2008. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI; 2023. [Link]
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A Head-to-Head Battle of Fluorine Motifs: Unpacking the Biological Efficacy of Trifluoromethoxy vs. Trifluoromethyl Substituted Drugs
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a pivotal strategy for fine-tuning the pharmacological profile of drug candidates. Among the most frequently employed moieties, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups stand out for their profound influence on a molecule's metabolic stability, lipophilicity, and target engagement. This guide offers an in-depth, objective comparison of the biological efficacy of these two critical substituents, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug design and optimization process.
The Foundation: Physicochemical Properties of -OCF3 and -CF3
The distinct biological effects of trifluoromethoxy and trifluoromethyl groups are rooted in their fundamental physicochemical properties. While both are electron-withdrawing and contribute to lipophilicity, they do so to differing extents, which has significant downstream consequences for a drug's behavior in a biological system.[1]
The trifluoromethoxy group is generally considered one of the most lipophilic substituents in medicinal chemistry.[2] In contrast, the trifluoromethyl group, while also lipophilic, has a slightly lower impact. This difference in lipophilicity can be a critical factor in modulating a drug's ability to cross biological membranes.[1]
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Rationale & Impact |
| Hansch Lipophilicity Parameter (π) | +1.04[2] | +0.88[1] | A higher π value indicates greater lipophilicity. The -OCF3 group's higher value suggests it will more significantly increase a molecule's partitioning into lipid environments, potentially enhancing membrane permeability. |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Both groups reduce the electron density of the aromatic ring they are attached to, which can influence pKa and interactions with biological targets. |
| Metabolic Stability | High | High | The high strength of the C-F bond in both groups confers significant resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] |
| Hydrogen Bond Acceptor Strength | Weak | Very Weak | The electron-withdrawing nature of the fluorine atoms reduces the ability of the oxygen in -OCF3 to act as a hydrogen bond acceptor. The -CF3 group is an even weaker hydrogen bond acceptor. This can influence drug-receptor interactions. |
The Biological Arena: A Comparative Analysis of Efficacy
The subtle yet significant differences in the physicochemical properties of the trifluoromethoxy and trifluoromethyl groups translate into distinct impacts on a drug's biological performance.
Metabolic Stability: A Tale of Two Blockers
Both the -OCF3 and -CF3 groups are renowned for their ability to enhance metabolic stability by blocking sites susceptible to metabolism.[1][3] The exceptional strength of the carbon-fluorine bond makes these groups highly resistant to enzymatic attack, particularly oxidation by cytochrome P450 (CYP) enzymes.[4] By replacing a metabolically labile group, such as a methyl (-CH3) group, with either a -CF3 or -OCF3 group, medicinal chemists can effectively "shield" that position from metabolic degradation, often leading to a longer drug half-life and improved bioavailability.[1][4]
While both groups are effective metabolic blockers, the choice between them can be nuanced. The trifluoromethyl group is a well-established and potent metabolic shield.[4] The trifluoromethoxy group, also highly stable, is often employed as a bioisostere for a methoxy (-OCH3) group to prevent O-demethylation, a common metabolic pathway.[3]
Illustrative Comparative Biological Data
The following table presents illustrative data for a hypothetical pair of drug analogs to demonstrate the expected differences in their biological properties. Note: This data is for educational purposes and the actual values will be highly dependent on the specific molecular scaffold.
| Parameter | Drug Analog with -OCF3 | Drug Analog with -CF3 | Expected Outcome & Rationale |
| In Vitro Half-life (t½) in Human Liver Microsomes (min) | > 60 | > 60 | Both groups are expected to significantly increase metabolic stability compared to a non-fluorinated analog, resulting in a longer half-life. |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | < 5 | < 10 | Both groups will likely lead to low intrinsic clearance, indicating slow metabolism. The slightly higher lipophilicity of the -OCF3 group may in some cases lead to slightly higher non-specific binding to microsomal proteins, which can influence the apparent clearance. |
| Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | > 10 | > 8 | The higher lipophilicity of the -OCF3 group is expected to result in higher passive permeability across the Caco-2 cell monolayer, a model of the intestinal barrier. |
| Efflux Ratio (Papp, B→A / Papp, A→B) | < 2 | < 2 | For compounds that are not substrates of efflux transporters, the efflux ratio is expected to be low for both analogs. |
Membrane Permeability: The Lipophilicity Factor
A drug's ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, is critical for its absorption and distribution. Lipophilicity is a key driver of passive diffusion across these membranes.[1] Given that the trifluoromethoxy group imparts a higher degree of lipophilicity than the trifluoromethyl group, it is often a more potent choice for enhancing membrane permeability.[1] This can be particularly advantageous for drugs targeting the central nervous system or for improving the oral bioavailability of poorly permeable compounds.
However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility, increased non-specific binding to proteins and tissues, and a higher risk of toxicity.
Target Binding and Selectivity
The electronic and steric properties of both the -OCF3 and -CF3 groups can influence how a drug interacts with its biological target. Their strong electron-withdrawing nature can alter the charge distribution of a molecule, potentially leading to stronger binding interactions, such as dipole-dipole or hydrogen bonding interactions.
The larger size of the trifluoromethyl group compared to a methyl group can also lead to enhanced binding affinity and selectivity through improved hydrophobic interactions within a binding pocket.[1] The choice between -OCF3 and -CF3 can therefore be used to fine-tune the binding profile of a drug candidate.
Experimental Validation: Protocols for Assessing Biological Efficacy
To empirically determine the impact of trifluoromethoxy and trifluoromethyl substitution on a drug's biological efficacy, a series of in vitro assays are essential. The following are detailed protocols for two key experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay is a cornerstone of early drug discovery for assessing a compound's susceptibility to metabolism by phase I enzymes, primarily cytochrome P450s.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.
Materials:
-
Test compounds (e.g., -OCF3 and -CF3 analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stopping solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent drug concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal permeability and to identify potential substrates of efflux transporters.
Objective: To determine the apparent permeability coefficient (Papp) of test compounds across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (or similar permeable supports)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (e.g., high and low permeability markers)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on the permeable supports of the Transwell® inserts.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Study:
-
Wash the cell monolayers with transport buffer.
-
For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At a designated time point (e.g., 2 hours), collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the permeable support, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Visualizing the Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams have been created using the DOT language for Graphviz.
Caption: Relationship between physicochemical properties and biological efficacy of -OCF3 and -CF3 groups.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion
Both the trifluoromethoxy and trifluoromethyl groups are invaluable tools in the medicinal chemist's toolkit for enhancing the biological efficacy of drug candidates. The trifluoromethyl group is a robust and widely used substituent for improving metabolic stability and modulating lipophilicity. The trifluoromethoxy group, with its even greater lipophilicity, offers a powerful strategy for enhancing membrane permeability, while also providing excellent metabolic stability.
The choice between these two motifs is not always straightforward and depends on the specific goals of the drug design program. A thorough understanding of their distinct physicochemical properties and a robust experimental evaluation of their impact on metabolic stability and permeability are essential for making a rational and effective decision. By carefully considering the nuanced differences between the trifluoromethoxy and trifluoromethyl groups, researchers can better optimize their drug candidates for clinical success.
References
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Support.
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. BenchChem Technical Support.
- BenchChem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem Technical Support.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 735-743. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
A Comparative Guide to Analytical Method Validation for Quantifying N-methyl-4-(trifluoromethoxy)aniline HCl in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates in a reaction mixture is paramount to ensuring process control, yield optimization, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the validation of quantifying N-methyl-4-(trifluoromethoxy)aniline HCl, a critical building block in modern synthetic chemistry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding each step in the principles of scientific integrity as outlined by international regulatory bodies. Every protocol described is designed as a self-validating system, providing you with the framework to develop robust and reliable analytical methods in your own laboratories.
The Analytical Challenge: Quantifying an Amine Hydrochloride in a Complex Matrix
N-methyl-4-(trifluoromethoxy)aniline HCl presents a unique set of analytical challenges. As an amine hydrochloride, it possesses both polar and non-polar characteristics. Its presence within a reaction mixture introduces a complex matrix of starting materials, reagents, by-products, and residual solvents. A successful analytical method must be specific, accurate, and precise in the face of these potential interferences. This guide will compare three distinct analytical approaches: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration.
The Foundation of Trust: Adherence to ICH Q2(R1) Guidelines
All methodologies discussed and validated herein adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] This foundational document provides a framework for validating analytical methods, ensuring they are fit for their intended purpose.[3] The core validation parameters we will assess for each method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4][5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the test results to the true value.[4][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[4][5]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.[4]
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power.[7] A reverse-phase method is proposed here, leveraging the hydrophobic characteristics of the aniline derivative for separation.
Rationale for Method Selection
A C18 column is chosen for its excellent retention of moderately non-polar compounds like N-methyl-4-(trifluoromethoxy)aniline. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. The acidic pH of the buffer ensures the analyte, an amine, is in its protonated form, leading to better chromatographic behavior. UV detection is selected based on the aromatic nature of the analyte, which should provide a strong chromophore for sensitive detection.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Standard Preparation:
-
Accurately weigh approximately 25 mg of N-methyl-4-(trifluoromethoxy)aniline HCl reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. This yields a stock solution of approximately 500 µg/mL.
-
Prepare a working standard of 50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with the diluent.
Sample Preparation (from reaction mixture):
-
Accurately weigh an amount of the reaction mixture expected to contain approximately 25 mg of N-methyl-4-(trifluoromethoxy)aniline HCl into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Validation of the HPLC Method
The validation of this HPLC method will be performed according to ICH Q2(R1) guidelines.[1][2][3]
Specificity: Specificity will be demonstrated by analyzing a blank (diluent), a placebo (a simulated reaction mixture without the analyte), the reference standard, and a spiked sample. The chromatograms will be examined for any interfering peaks at the retention time of the analyte.[6]
Linearity: Linearity will be assessed by preparing a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL). The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed.[8]
Accuracy: Accuracy will be determined by a recovery study. A placebo solution will be spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level will be prepared in triplicate and analyzed. The percentage recovery will be calculated.[8]
Precision:
-
Repeatability (Method Precision): Six independent samples of the reaction mixture will be prepared and analyzed. The relative standard deviation (RSD) of the results will be calculated.
-
Intermediate Precision: The repeatability assay will be performed by a different analyst on a different day using a different instrument. The RSD between the two sets of results will be evaluated.
LOD & LOQ: The Limit of Detection and Limit of Quantitation will be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Robustness: The robustness of the method will be evaluated by making small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (± 2% organic).
-
Column temperature (± 5°C).
-
pH of the buffer (± 0.2 units).[9]
Hypothetical HPLC Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
| Robustness | System suitability parameters pass. | Pass |
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For polar compounds like amines, derivatization is often necessary to improve their chromatographic properties.[10][11]
Rationale for Method Selection
Direct analysis of N-methyl-4-(trifluoromethoxy)aniline HCl by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is proposed to convert the amine into a more volatile and less polar derivative. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing amines.[12] A non-polar capillary column is chosen for the separation of the derivatized analyte. Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds. A validated GC method for positional isomers of trifluoromethoxy aniline provides a strong basis for this approach.[13][14]
Experimental Protocol: GC Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
Derivatization Procedure:
-
Accurately weigh an amount of the reaction mixture sample containing approximately 10 mg of the analyte into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Injection Mode: Split (1:20).
-
Injection Volume: 1 µL.
Standard and Sample Preparation would follow a similar derivatization procedure.
Validation of the GC Method
The validation will follow the same ICH Q2(R1) principles as the HPLC method, with considerations for the derivatization step.[15]
Specificity: Specificity will be assessed by analyzing a derivatized blank, placebo, and a sample of the derivatizing reagent alone to ensure no interfering peaks are generated.
Linearity, Accuracy, and Precision: These will be evaluated similarly to the HPLC method, ensuring the derivatization reaction is consistent and does not introduce variability.
LOD & LOQ: Determined by the signal-to-noise ratio.
Robustness: Deliberate variations will be made to parameters such as injector temperature, oven ramp rate, and final hold time.
Hypothetical GC Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from matrix or derivatizing agent. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| LOD | S/N ≥ 3 | 0.5 µg/mL (injected) |
| LOQ | S/N ≥ 10 | 1.5 µg/mL (injected) |
| Robustness | System suitability parameters pass. | Pass |
Method 3: Non-Aqueous Potentiometric Titration
Titration is a classic analytical technique that can offer high precision and accuracy without the need for expensive instrumentation. For an amine hydrochloride, a non-aqueous titration is required.
Rationale for Method Selection
In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing it to be titrated as a base.[16][17] The hydrochloride salt is first treated with mercuric acetate to replace the chloride ion with the weakly dissociated acetate ion, liberating the amine for titration.[5] Perchloric acid is a very strong acid in this medium, providing a sharp and clear endpoint that can be detected potentiometrically. This method is particularly useful for assaying the bulk amount of the analyte and is less susceptible to certain types of matrix interference compared to chromatographic methods.[18]
Experimental Protocol: Non-Aqueous Titration
Instrumentation:
-
Automatic potentiometric titrator with a glass electrode and a reference electrode suitable for non-aqueous media.
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Mercuric Acetate Solution: 5% w/v in glacial acetic acid.
Procedure:
-
Standardize the 0.1 N perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).
-
Accurately weigh an amount of the reaction mixture containing approximately 150 mg of N-methyl-4-(trifluoromethoxy)aniline HCl into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution and stir for 5 minutes.
-
Titrate potentiometrically with the standardized 0.1 N perchloric acid.
-
Determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration and make any necessary corrections.
Validation of the Titration Method
The validation of a titration method focuses on specificity, linearity, accuracy, and precision.[19][20][21]
Specificity: Specificity is demonstrated by titrating a placebo of the reaction mixture. The absence of a significant endpoint in the region of the analyte's endpoint indicates specificity.
Linearity: Linearity is established by titrating at least five different weights of the reference standard and plotting the titrant volume consumed against the weight of the standard.
Accuracy and Precision: These are typically determined together by performing the assay on at least nine determinations over three different concentration levels (e.g., 80%, 100%, and 120% of the nominal weight).
Hypothetical Titration Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Blank titration shows no significant endpoint. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Assay) | 99.0% - 101.0% | 99.7% - 100.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | 0.3% |
| - Intermediate Precision | ≤ 1.0% | 0.5% |
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for analytical method validation as described in this guide.
Caption: General workflow for analytical method development and validation.
Comparative Analysis and Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC):
-
Advantages: High specificity, good sensitivity for both assay and impurity determination, and high throughput with automation.
-
Disadvantages: Requires more expensive equipment and solvents. Potential for matrix interference from non-UV active compounds co-eluting.[22][23][24]
Gas Chromatography (GC):
-
Advantages: Excellent resolution, high sensitivity, and definitive identification when coupled with a mass spectrometer.
-
Disadvantages: Requires a derivatization step, which adds complexity and potential for error. The analyte must be thermally stable. Susceptible to matrix effects that can enhance or suppress the signal.[25][26][27][28][29]
Non-Aqueous Potentiometric Titration:
-
Advantages: High precision and accuracy for assaying the main component, low cost, and robust.
-
Disadvantages: Not suitable for trace analysis (impurities), less specific than chromatographic methods, and can be slower for a large number of samples.
Conclusion
The validation of an analytical method is a critical exercise in ensuring the quality and reliability of data in a drug development setting. For the quantification of N-methyl-4-(trifluoromethoxy)aniline HCl in reaction mixtures, HPLC, GC, and non-aqueous titration all present viable, albeit different, approaches.
-
HPLC is arguably the most versatile method, suitable for both assay and impurity profiling with high specificity.
-
GC offers high resolving power but is complicated by the need for derivatization.
-
Titration remains an excellent choice for a precise and accurate assay of the bulk material, especially in resource-constrained environments.
The selection of the optimal method should be based on a thorough consideration of the analytical requirements, including the need for trace analysis, sample throughput, and available instrumentation. By following the validation principles outlined in this guide, researchers can confidently develop and implement robust analytical methods that are fit for purpose and meet the stringent requirements of the pharmaceutical industry.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]
-
Pandey, P.K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Available at: [Link]
-
Phenomenex. Derivatization for Gas Chromatography. Available at: [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]
-
Szulejko, J.E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available at: [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Available at: [Link]
-
Chen, H.-W., & Lee, S.-S. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(14), 3078-3083. Available at: [Link]
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Sasano, R., et al. (2015). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. PubMed. Available at: [Link]
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Groman, A., et al. (2015). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Acta Poloniae Pharmaceutica. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-methyl-4-(trifluoromethoxy)aniline Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the aniline scaffold remains a cornerstone in the design of novel therapeutics. Its synthetic tractability and privileged structural role in interacting with various biological targets make it a perpetually relevant starting point for optimization. The strategic incorporation of fluorine-containing substituents has become a key tactic to enhance the pharmacological properties of lead compounds. Among these, the trifluoromethoxy (-OCF3) group offers a unique combination of lipophilicity, metabolic stability, and electronic modulation.[1][2]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-methyl-4-(trifluoromethoxy)aniline derivatives, drawing insights from studies on structurally related analogs to inform future drug design efforts. While comprehensive SAR studies on a single, homologous series of N-methyl-4-(trifluoromethoxy)aniline derivatives are not extensively documented in publicly available literature, by examining related chemical series, particularly those containing the electronically similar trifluoromethyl (-CF3) group, we can extrapolate key principles and guide rational design. This guide will focus on two primary therapeutic areas where such scaffolds have shown promise: antimicrobial agents and kinase inhibitors.
The Unique Influence of the Trifluoromethoxy Group
Before delving into specific SAR, it is crucial to understand the physicochemical properties imparted by the -OCF3 group, especially in comparison to the more commonly studied -CF3 group. Both are strongly electron-withdrawing, which can significantly alter the pKa of the aniline nitrogen and influence hydrogen bonding capabilities. However, the trifluoromethoxy group is considered a "super-lipophilic" substituent, often contributing more to lipophilicity than the trifluoromethyl group.[1][3] This enhanced lipophilicity can improve membrane permeability and target engagement but may also impact solubility and metabolic pathways. The subtle differences in sterics and electronics between -OCF3 and -CF3 can lead to significant variations in biological activity and selectivity.[4]
Antimicrobial Activity: A Comparative Analysis
While direct SAR studies on N-methyl-4-(trifluoromethoxy)aniline as an antimicrobial agent are limited, extensive research on trifluoromethyl-substituted aniline derivatives provides a solid foundation for comparison. Studies on pyrazole-aniline conjugates, in particular, have elucidated key structural requirements for potent antibacterial activity against Gram-positive bacteria.[5][6][7]
Key SAR Insights from Trifluoromethyl Analogs
Systematic variations of the aniline moiety in these series have revealed several critical factors influencing antimicrobial potency, as measured by the Minimum Inhibitory Concentration (MIC).
-
Lipophilicity and Halogen Substitution: A clear trend emerges where increased lipophilicity on the aniline ring enhances antibacterial activity. The presence of halogen substituents, such as chlorine and fluorine, often leads to lower MIC values.[5] Dihalogenated and trihalogenated aniline derivatives have demonstrated particularly potent activity.[5]
-
Positional Isomerism: The position of substituents on the aniline ring is crucial. For instance, in a series of pyrazole derivatives, a 3-chloro-4-methylaniline substituent was found to be highly effective.[5]
-
Hydrogen Bond Donors: The introduction of polar, hydrogen-bond-donating groups, such as hydroxyl (-OH) or carboxylic acid (-COOH), on the aniline ring generally leads to a significant decrease or complete loss of antimicrobial activity.[5][6] This suggests that the aniline moiety likely interacts with a hydrophobic pocket in the biological target.
Comparative Data: Antimicrobial Activity of Trifluoromethylaniline Derivatives
The following table summarizes the MIC values for a selection of trifluoromethyl-substituted pyrazole-aniline derivatives against representative Gram-positive bacterial strains. This data provides a quantitative basis for understanding the impact of aniline substitution on antibacterial potency.
| Compound ID | Aniline Moiety | S. aureus (ATCC 25923) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | Reference |
| 1 | 4-(Trifluoromethyl)aniline | 3.12 | 6.25 | [5] |
| 2 | 3-Chloro-4-fluoroaniline | 0.78 | 1.56 | [5] |
| 3 | 3,4-Dichloroaniline | 1.56 | 3.12 | [5] |
| 4 | 3,5-Bis(trifluoromethyl)aniline | 0.78 | 0.78 | [6] |
| 5 | 4-Morpholinoaniline | >100 | >100 | [6] |
| 6 | 4-Carboxyaniline | >100 | >100 | [5] |
This table is a synthesized representation of data from multiple sources for comparative purposes.
Extrapolating to N-methyl-4-(trifluoromethoxy)aniline Derivatives
Based on the SAR of trifluoromethyl analogs, we can hypothesize the following for N-methyl-4-(trifluoromethoxy)aniline derivatives in an antimicrobial context:
-
The N-methyl group introduces a modest increase in lipophilicity and alters the hydrogen bonding capacity of the aniline nitrogen, which could either be beneficial or detrimental depending on the specific target interaction.
-
The 4-trifluoromethoxy group is expected to contribute significantly to the lipophilicity of the molecule, potentially more so than a 4-trifluoromethyl group.[1] This could lead to enhanced potency, provided the increased lipophilicity does not negatively impact solubility or other pharmacokinetic properties.
-
Further substitution on the N-methyl-4-(trifluoromethoxy)aniline ring with small, lipophilic groups, particularly halogens, at the 2- and/or 3-positions is a promising strategy to enhance antimicrobial activity.
-
The introduction of polar groups should be avoided to maintain activity.
Kinase Inhibitors: Targeting Cellular Proliferation
The 4-anilinoquinazoline and related scaffolds are prevalent in the design of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11] The aniline moiety in these inhibitors typically occupies a hydrophobic pocket, and its substitution pattern is critical for potency and selectivity.
Key SAR Insights from Anilino-Based Kinase Inhibitors
-
Aniline Substitution Pattern: For many EGFR inhibitors, substitution at the 3- and 4-positions of the aniline ring is crucial for high potency. Small, lipophilic groups are often preferred.[9] The 4-(trifluoromethoxy)aniline moiety has been incorporated into kinase inhibitors, suggesting its favorable properties in this context.[12]
-
Role of the Aniline Nitrogen: The nitrogen of the aniline forms a critical hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain. N-methylation of this nitrogen, as in our core structure, would disrupt this hydrogen bond, likely leading to a significant loss of activity in this specific binding mode. However, in other kinase inhibitor scaffolds where the aniline vector is different, N-methylation might be tolerated or even beneficial.
-
Selectivity: The substitution pattern on the aniline ring can be modulated to achieve selectivity for different kinases. For example, specific substitutions can confer selectivity for mutant forms of EGFR over the wild-type enzyme.[10]
Comparative Data: Kinase Inhibitory Activity of Anilino-Quinazoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of anilinoquinazoline-based EGFR inhibitors, highlighting the impact of substitutions on the aniline ring.
| Compound ID | Aniline Moiety | EGFR Kinase IC50 (nM) | Reference |
| 7 | 3-Bromoaniline | 0.05 | [9] |
| 8 | 3-Chloroaniline | 0.1 | [9] |
| 9 | 3-Methylaniline | 0.2 | [9] |
| 10 | Aniline | 5.8 | [9] |
| 11 | 4-Anisidine | 2.5 | [9] |
This table is a synthesized representation of data for comparative purposes.
Considerations for N-methyl-4-(trifluoromethoxy)aniline in Kinase Inhibition
Given the established binding modes of many anilino-based kinase inhibitors, the direct application of the N-methyl-4-(trifluoromethoxy)aniline scaffold presents a challenge due to the likely disruption of the key hinge-binding hydrogen bond. However, this does not preclude its utility. It could be a valuable component in:
-
Novel Scaffolds: In inhibitor designs that do not rely on the canonical anilino-quinazoline hinge interaction, the properties of N-methyl-4-(trifluoromethoxy)aniline could be advantageous.
-
Allosteric Inhibitors: The search for allosteric kinase inhibitors, which bind to sites other than the ATP pocket, is a growing area. The unique properties of this scaffold might be well-suited for such applications.
-
Fragments for Fragment-Based Drug Discovery (FBDD): The N-methyl-4-(trifluoromethoxy)aniline moiety could serve as a valuable starting fragment for FBDD campaigns targeting various kinases.
Experimental Protocols
To ensure the scientific integrity of the comparative data presented, it is essential to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., N-methyl-4-(trifluoromethoxy)aniline derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in CAMHB in the 96-well plates. The final concentrations should typically range from 256 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol describes a common method for measuring the inhibition of kinase activity using a luminescence-based assay.
Objective: To determine the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in kinase assay buffer. Add the diluted compounds to the 384-well plate.
-
Kinase Reaction: Add the EGFR kinase and the substrate to the wells containing the compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the enzyme.
-
Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
SAR Workflow for Novel Antimicrobial Agents
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel antimicrobial agents.
General Kinase Inhibitor Binding Mode
Caption: A generalized schematic of an anilinoquinazoline kinase inhibitor binding in the ATP pocket.
Conclusion and Future Perspectives
The N-methyl-4-(trifluoromethoxy)aniline scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By drawing comparative insights from the well-documented SAR of trifluoromethylaniline derivatives, we can formulate rational design strategies for both antimicrobial and kinase inhibitor discovery programs.
For antimicrobial applications, the focus should be on leveraging the high lipophilicity of the trifluoromethoxy group and exploring further substitutions on the aniline ring with small, hydrophobic moieties. The key will be to balance the increased potency from lipophilicity with maintaining adequate solubility and favorable pharmacokinetic profiles.
In the realm of kinase inhibitors, while the N-methylation presents a challenge for traditional anilino-based scaffolds, it opens up opportunities for the design of novel inhibitor classes that do not rely on the canonical hinge-binding interaction. The unique electronic and steric properties of N-methyl-4-(trifluoromethoxy)aniline make it an attractive candidate for fragment-based screening and the development of allosteric modulators.
Ultimately, the successful application of this scaffold will depend on rigorous experimental validation of the hypotheses presented in this guide. Systematic synthesis and biological evaluation of a focused library of N-methyl-4-(trifluoromethoxy)aniline derivatives are warranted to unlock its full therapeutic potential.
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A Comparative Guide to the Metabolic Stability of Trifluoromethoxy and Methoxy Anilines
A Senior Application Scientist's Field-Proven Perspective for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of a lead compound is the critical process that separates a promising molecule from a viable drug candidate. Among the most pivotal parameters to optimize is metabolic stability. A compound that is rapidly metabolized by the body will likely suffer from a short half-life and poor bioavailability, rendering it ineffective. This guide provides an in-depth comparative analysis of two common functional groups used to modulate molecular properties: the methoxy (-OCH₃) group and its fluorinated counterpart, the trifluoromethoxy (-OCF₃) group, specifically within the context of aniline scaffolds. We will delve into the underlying physicochemical principles governing their metabolic fates, present comparative data, and provide a detailed experimental protocol for assessing metabolic stability in your own research.
The Causality Behind Stability: Methoxy vs. Trifluoromethoxy
The choice between a methoxy and a trifluoromethoxy group is a classic example of bioisosteric replacement, where one functional group is swapped for another to enhance a molecule's properties while retaining its desired biological activity.[1][2] The rationale for the vastly different metabolic profiles of anilines bearing these two groups is rooted in their fundamental electronic and steric properties.
The Methoxy Aniline: A Target for Oxidative Metabolism
The methoxy group is a common feature in many bioactive molecules. However, it is frequently a metabolic liability. The primary route of metabolism for methoxy-substituted aromatics, including anilines, is oxidative O-demethylation . This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[3] The process involves the enzymatic removal of the methyl group, converting the methoxy substituent into a hydroxyl group (a phenol). This newly formed phenol can then be a substrate for further Phase II conjugation reactions, facilitating its excretion.
Furthermore, the oxygen atom of the methoxy group is electron-donating, which increases the electron density of the aniline ring. This electronic enrichment makes the aromatic ring more susceptible to other oxidative transformations, such as hydroxylation at various positions, creating additional pathways for metabolic clearance.
The Trifluoromethoxy Aniline: A Bastion of Metabolic Resistance
The trifluoromethoxy group offers a powerful solution to the metabolic instability of the methoxy group.[4][5] Its enhanced stability stems from several key factors:
-
High Carbon-Fluorine Bond Strength : The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[4][6] This inherent strength makes the trifluoromethyl moiety highly resistant to enzymatic cleavage, effectively blocking the O-dealkylation pathway that plagues its methoxy analog.
-
Electronic Deactivation : The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the oxygen atom and, by extension, from the attached aromatic ring. This deactivation makes the O-CF₃ bond less susceptible to oxidative attack by CYP enzymes.[3][4]
-
Steric Hindrance : The trifluoromethoxy group is sterically bulkier than the methoxy group. This increased size can physically impede the ability of metabolizing enzymes to access and interact with the substituent or adjacent sites on the aniline ring.[4]
By replacing a methoxy group with a trifluoromethoxy group, medicinal chemists can effectively "shield" a metabolically vulnerable site, often leading to a dramatic increase in the compound's half-life and oral bioavailability.[7][8]
Metabolic Pathways: A Visual Comparison
The diagrams below illustrate the typical metabolic fates of methoxy and trifluoromethoxy anilines, highlighting the key difference in their susceptibility to oxidative metabolism.
Caption: Metabolic stability of a trifluoromethoxy aniline.
Quantitative Comparison: In Vitro Metabolic Stability Data
The following table summarizes representative data from an in vitro liver microsomal stability assay, comparing a hypothetical methoxy aniline with its trifluoromethoxy analog. Such assays are the industry standard for early-stage assessment of metabolic clearance. [9][10][11]
| Parameter | Methoxy Aniline | Trifluoromethoxy Aniline | Rationale for Difference |
|---|---|---|---|
| Half-Life (t½, min) | 15 | > 60 | The -OCF₃ group's resistance to CYP-mediated oxidation leads to a significantly longer half-life. [4][7] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 92.4 | < 11.5 | Rapid metabolism of the methoxy analog results in high intrinsic clearance, while the stable -OCF₃ analog shows low clearance. |
| Primary Metabolic Pathway | O-Demethylation | N/A (Metabolism shifts to other sites, if at all) | The primary metabolic "soft spot" on the methoxy aniline is blocked in the trifluoromethoxy analog. [3]|
Note: Data are illustrative and representative of typical findings. Actual values are highly dependent on the overall molecular structure.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a self-validating system for determining the metabolic stability of test compounds. It includes positive controls to ensure the metabolic activity of the microsomes and negative controls to rule out non-enzymatic degradation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethoxy and methoxy anilines using human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier like BioIVT)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator/shaker (37°C)
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw human liver microsomes on ice. Dilute them in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL in the incubation plate.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compounds and positive controls by diluting the 10 mM DMSO stocks. The final incubation concentration is typically 1 µM, and the final DMSO concentration should be kept below 0.5% to avoid inhibiting enzyme activity.
-
-
Incubation Setup (96-well plate):
-
Add the microsomal solution to the wells.
-
Add the test compounds/controls to the appropriate wells.
-
Pre-incubation: Gently shake the plate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "zero" time point (T=0) is taken immediately after adding NADPH and before significant metabolism can occur.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation wells.
-
Quenching: Immediately transfer the aliquot into a collection plate containing ice-cold acetonitrile (typically 2-4 volumes) with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Negative Control:
-
Run a parallel incubation for each compound where the NADPH regenerating system is replaced with a phosphate buffer. This control accounts for any non-NADPH-dependent degradation of the compound.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point. The amount of compound is measured as a peak area ratio relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion and Field Insights
The comparative data and underlying chemical principles unequivocally demonstrate that trifluoromethoxy anilines possess far greater metabolic stability than their methoxy counterparts. The replacement of the metabolically labile -OCH₃ group with the robust -OCF₃ group is a validated and highly effective strategy in medicinal chemistry to block oxidative metabolism, prolong half-life, and improve the overall pharmacokinetic profile of a drug candidate. [3][12][13]Researchers and drug development professionals should consider this bioisosteric substitution early in the optimization process to mitigate risks associated with poor metabolic stability, thereby increasing the probability of advancing a compound toward clinical evaluation.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Bioisosteres of Common Functional Groups. University of Illinois. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. PubMed. [Link]
-
What are good methoxy isosteres in medicinal chemistry?. ResearchGate. [Link]
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A Comparative Guide to the Validation of GC-MS Methods for the Detection of N-methyl-4-(trifluoromethoxy)aniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of N-methyl-4-(trifluoromethoxy)aniline hydrochloride
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its detection and quantification is paramount. This guide focuses on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful technique for separating and identifying volatile and semi-volatile compounds.
The primary analytical challenge lies in ensuring the method is not only accurate and precise but also specific enough to distinguish the target analyte from structurally similar impurities and degradation products. This requires a meticulous validation process, grounded in established regulatory guidelines.
The GC-MS Method: A Deep Dive into the "Why"
The selection of GC-MS for this particular analyte is predicated on its volatility and thermal stability, making it an ideal candidate for gas chromatography. The mass spectrometer provides an additional layer of specificity and sensitivity, which is crucial for impurity profiling and trace-level analysis.
Experimental Protocol: A Validated GC-MS Method
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio: 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored: m/z 191 (quantifier), 176, 148 (qualifiers)
Rationale for Parameter Selection:
-
HP-5ms Column: This non-polar column is a workhorse in many labs and provides excellent separation for a wide range of compounds, including aniline derivatives.
-
Temperature Program: The initial hold at a lower temperature allows for efficient focusing of the analyte at the head of the column, while the ramp rate is optimized for good resolution and peak shape. The final hold ensures the elution of any less volatile compounds.
-
SIM Mode: For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode by focusing on specific ions characteristic of the analyte. The choice of a quantifier and qualifier ions provides an additional layer of confirmation, reducing the likelihood of false positives.
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Sample" [fillcolor="#4285F4"]; "Standard" [fillcolor="#4285F4"]; "Dilution" [label="Dilution in\nappropriate solvent", fillcolor="#34A853"]; "Vial" [label="Transfer to GC vial", fillcolor="#34A853"]; "Sample" -> "Dilution" -> "Vial"; "Standard" -> "Dilution"; }
subgraph "cluster_gcms" { label="GC-MS Analysis"; bgcolor="#F1F3F4"; "Autosampler" [fillcolor="#FBBC05"]; "GC_Inlet" [label="GC Inlet\n(250°C)", fillcolor="#FBBC05"]; "GC_Column" [label="GC Column\n(HP-5ms)", fillcolor="#FBBC05"]; "MS_Detector" [label="Mass Spectrometer\n(EI, SIM)", fillcolor="#FBBC05"]; "Vial" -> "Autosampler" -> "GC_Inlet" -> "GC_Column" -> "MS_Detector"; }
subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; "Chromatogram" [fillcolor="#EA4335"]; "Integration" [label="Peak Integration", fillcolor="#EA4335"]; "Quantification" [label="Quantification\n(Calibration Curve)", fillcolor="#EA4335"]; "Report" [label="Final Report", shape="document", fillcolor="#EA4335"]; "MS_Detector" -> "Chromatogram" -> "Integration" -> "Quantification" -> "Report"; } }
Caption: Experimental workflow for GC-MS analysis.Method Validation: The Cornerstone of Reliable Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, a globally recognized standard for the validation of analytical procedures.[1][2]
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Blank Analysis: Inject a solvent blank to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except the active pharmaceutical ingredient) to demonstrate the absence of interference from excipients.
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the analyte peak.
Trustworthiness: A truly specific method will show a single, symmetrical peak for the analyte, free from any co-eluting peaks in all the above scenarios. The mass spectrum of the peak should also match that of a reference standard.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area response against the concentration and perform a linear regression analysis.
Trustworthiness: A linear relationship is confirmed if the correlation coefficient (r²) is typically ≥ 0.995. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo with known amounts of the drug substance) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery for each sample.
Trustworthiness: The mean recovery should be within an acceptable range, typically 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration.
-
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Trustworthiness: The RSD for both repeatability and intermediate precision should typically be ≤ 2%.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (standard deviation of the y-intercept / slope)
-
QL = 10 * (standard deviation of the y-intercept / slope)
Trustworthiness: The QL should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
GC oven temperature (± 2°C)
-
Helium flow rate (± 0.1 mL/min)
-
Inlet temperature (± 5°C)
-
-
Analyze a sample under each of these modified conditions.
Trustworthiness: The results should not be significantly affected by these minor changes, demonstrating the method's reliability.
"Method_Validation" [label="Method Validation\n(ICH Q2(R1))", fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_qualitative" { label="Qualitative Aspects"; bgcolor="#F1F3F4"; "Specificity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_quantitative" { label="Quantitative Aspects"; bgcolor="#F1F3F4"; "Linearity" [fillcolor="#FBBC05"]; "Range" [fillcolor="#FBBC05"]; "Accuracy" [fillcolor="#FBBC05"]; "Precision" [fillcolor="#FBBC05"]; "DL" [label="Detection Limit", fillcolor="#FBBC05"]; "QL" [label="Quantitation Limit", fillcolor="#FBBC05"]; }
subgraph "cluster_reliability" { label="Reliability"; bgcolor="#F1F3F4"; "Robustness" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Method_Validation" -> "Specificity"; "Method_Validation" -> "Linearity"; "Linearity" -> "Range"; "Method_Validation" -> "Accuracy"; "Method_Validation" -> "Precision"; "Precision" -> "Repeatability" [shape="ellipse", fillcolor="#FFFFFF"]; "Precision" -> "Intermediate_Precision" [label="Intermediate\nPrecision", shape="ellipse", fillcolor="#FFFFFF"]; "Method_Validation" -> "DL"; "Method_Validation" -> "QL"; "Method_Validation" -> "Robustness"; }
Caption: Key parameters for analytical method validation.Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is a powerful technique, other analytical methods can also be employed for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of non-volatile and thermally labile compounds.[3][4]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Advantages:
-
Robust and widely available instrumentation.
-
Suitable for a broad range of compounds.
-
Generally less complex sample preparation than GC-MS.
-
-
Disadvantages:
-
Lower specificity compared to MS detection; co-eluting impurities can interfere with quantification.
-
May require longer run times to achieve adequate separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[2][5][6][7][8]
-
Principle: Similar to HPLC-UV for separation, but detection is achieved by a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments.
-
Advantages:
-
High sensitivity and specificity, allowing for trace-level analysis and confident peak identification.
-
Can provide structural information about unknown impurities.
-
-
Disadvantages:
-
More expensive instrumentation compared to HPLC-UV.
-
Matrix effects (suppression or enhancement of the analyte signal by co-eluting matrix components) can be a challenge.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[1][9][10][11][12]
-
Principle: Separation occurs in a narrow capillary filled with an electrolyte solution. The speed at which an ion moves is dependent on its charge and size.
-
Advantages:
-
High separation efficiency and resolution.
-
Very small sample and reagent consumption.
-
Fast analysis times.
-
-
Disadvantages:
-
Lower sensitivity compared to other techniques, often requiring pre-concentration steps.
-
Can be less robust than HPLC for routine analysis.
-
Data Summary: A Head-to-Head Comparison
| Feature | GC-MS | HPLC-UV | LC-MS | Capillary Electrophoresis |
| Principle | Gas-phase separation, mass-based detection | Liquid-phase separation, UV absorbance detection | Liquid-phase separation, mass-based detection | Separation based on electrophoretic mobility |
| Specificity | Very High | Moderate | Very High | High |
| Sensitivity | High | Moderate | Very High | Low to Moderate |
| Run Time | Moderate | Moderate to Long | Moderate | Short |
| Instrumentation Cost | High | Low | Very High | Moderate |
| Robustness | High | Very High | Moderate | Moderate |
| Sample Volatility | Required | Not Required | Not Required | Not Required |
Conclusion: Selecting the Optimal Method
The validation of a GC-MS method for the detection of this compound demonstrates its suitability for this purpose, offering a high degree of specificity, sensitivity, and robustness. However, the choice of the most appropriate analytical method is not a one-size-fits-all decision.
-
For routine quality control where high throughput and cost-effectiveness are critical, HPLC-UV may be a suitable alternative, provided that specificity can be adequately demonstrated.
-
For in-depth impurity profiling and the analysis of complex matrices, the superior sensitivity and specificity of LC-MS make it the method of choice.
-
Capillary Electrophoresis offers a niche advantage for very fast separations, although its lower sensitivity may be a limiting factor.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical requirements, the properties of the analyte, and the available resources. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
- Al-Kindy, S. M. Z., et al. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 8(3), 221-228.
- Sun, Y., et al. (2009). Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection.
- Gowrisankar, D., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
- Ni, Y., et al. (2007). Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection.
- Wampler, T. P. (2006). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 86(10-11), 753-762.
- Beltrán, E., et al. (2007). LC‐MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Mass Spectrometry, 42(11), 1475-1487.
- Plater, M. J., et al. (2014). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. Dyes and Pigments, 101, 206-215.
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. [Link]
- Jain, R., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific reports, 11(1), 21081.
- Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of forensic sciences, 41(2), 299-302.
-
Wiley. (n.d.). N-[(E)-Mesitylmethylidene]-4-(trifluoromethoxy)aniline - Optional[MS (GC)] - Spectrum. Spectrabase. [Link]
- Wu, C., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of analytical toxicology, 42(8), 547-556.
- Wang, S., et al. (2001). [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow].
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The Methyl Effect: A Comparative Guide to the Bioactivity of 4-(Trifluoromethoxy)aniline and its N-Methylated Analog
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the intricate dance of drug design, the smallest structural modification can lead to profound changes in biological activity. The addition of a single methyl group—a transformation known as N-methylation—is a classic strategy in medicinal chemistry to fine-tune a molecule's properties. This guide provides a deep, comparative analysis of 4-(trifluoromethoxy)aniline and its N-methylated counterpart, N-methyl-4-(trifluoromethoxy)aniline. While direct comparative studies on these specific molecules are not prevalent in published literature, this document serves as a predictive framework and methodological guide for researchers. We will explore the anticipated shifts in physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by established principles and detailed experimental protocols to empower researchers to conduct their own assessments.
The parent scaffold, 4-(trifluoromethoxy)aniline, is a known building block for pharmacologically active agents, including anticancer therapeutics and the neuroprotective drug Riluzole.[1][2] Understanding the impact of N-methylation is therefore critical for optimizing new chemical entities based on this valuable pharmacophore.
Part 1: The Physicochemical Shift - Impact on Fundamental Properties
N-methylation fundamentally alters a molecule's interaction with its environment by replacing a polar N-H bond with a nonpolar N-CH₃ bond. This seemingly minor change has significant consequences for key physicochemical parameters that govern a drug's behavior.
The primary amine of 4-(trifluoromethoxy)aniline is a hydrogen bond donor, a property that is eliminated upon methylation. Concurrently, the addition of the methyl group increases the molecule's size and lipophilicity. These changes are expected to directly influence solubility, permeability, and interactions with biological targets.[3]
Table 1: Predicted Physicochemical Properties
| Property | 4-(Trifluoromethoxy)aniline | N-Methyl-4-(trifluoromethoxy)aniline | Rationale for Change |
| Molecular Weight | 177.12 g/mol [4] | 191.15 g/mol | Addition of a methyl group (-CH₃). |
| XLogP3 (Lipophilicity) | 2.2[4] | ~2.7 (estimated) | Increased lipophilicity due to the methyl group. Value is estimated based on the analogous N-methyl-4-(trifluoromethyl)aniline.[5] |
| pKa (Basicity) | ~3.75[2] | Lower than parent | The electron-donating effect of the methyl group slightly increases electron density on the nitrogen, but steric hindrance and changes in solvation can lead to a net decrease in basicity. |
| Hydrogen Bond Donors | 1 | 0 | The N-H proton is replaced by a methyl group. |
Part 2: The Pharmacokinetic Cascade - ADME Implications
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily dictated by its structure. N-methylation introduces a critical fork in the metabolic road for anilines.
Anticipated Metabolic Pathways
The primary amine of 4-(trifluoromethoxy)aniline is a prime target for Phase II conjugation reactions, such as N-acetylation and N-glucuronidation, which facilitate excretion.[6] N-methylation blocks these pathways. However, it introduces a new metabolic vulnerability: N-dealkylation, a Phase I reaction typically mediated by cytochrome P450 enzymes, which would regenerate the parent aniline. This can create a more complex metabolic profile, potentially forming an active metabolite or altering clearance rates.[7]
Caption: Comparative metabolic fates of the two aniline derivatives.
Impact on Permeability
Increased lipophilicity generally correlates with increased passive diffusion across cell membranes. Therefore, N-methyl-4-(trifluoromethoxy)aniline is predicted to have higher membrane permeability than its parent compound. This could lead to better absorption from the gastrointestinal tract and enhanced ability to cross the blood-brain barrier.[3]
Part 3: A Framework for Bioactivity Assessment - Experimental Protocols
To empirically determine the impact of the N-methyl group, a suite of standardized in vitro assays should be employed. The following protocols provide a robust framework for comparing the two compounds.
Experiment 1: Assessing General Cytotoxicity
A primary concern is whether the modification introduces or increases toxicity. The MTT assay is a reliable, colorimetric method to assess cell viability by measuring mitochondrial reductase activity in living cells.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-(trifluoromethoxy)aniline and N-methyl-4-(trifluoromethoxy)aniline in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Experiment 2: Assessing Neuroprotective Potential
Given the parent compound's link to the neuroprotectant Riluzole, a key comparison is its ability to protect neurons from excitotoxic insults.[9]
Protocol: In Vitro Neuroprotection Assay
-
Culture Neurons: Plate primary cortical neurons in poly-D-lysine coated 96-well plates and culture for 5-7 days to allow for differentiation.[10]
-
Pre-treatment: Treat the neurons with various concentrations of each test compound (e.g., 1-10 µM) for 24 hours.
-
Induce Excitotoxicity: Add glutamate (e.g., 50 µM final concentration) to the wells (except for the negative control) and incubate for an additional 24 hours.
-
Assess Viability: Measure neuronal viability using a suitable method, such as the Calcein-AM assay (for live cells) or the MTT assay as described above.[10]
-
Analysis: Compare the viability of neurons treated with the compounds plus glutamate to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect.
Experiment 3: Assessing Membrane Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane transport.[1][3]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of buffer (PBS, pH 7.4).
-
Coat Donor Plate: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the hydrophobic PVDF membrane of each well in the 96-well donor plate.[11]
-
Prepare Donor Solutions: Dissolve each test compound in PBS with 5% DMSO to a final concentration of 10-100 µM. Include known high- and low-permeability control compounds.
-
Start Assay: Add 150 µL of the donor solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 5-18 hours with gentle shaking.
-
Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value indicates greater passive permeability.
Experiment 4: Assessing Metabolic Stability
This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7][12]
Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine pooled human liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.[13]
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Part 4: Data Interpretation and Expected Outcomes
The results from these experiments will provide a multi-faceted view of the N-methyl group's impact.
Table 2: Hypothetical Comparative Bioactivity Data
| Assay | Parameter | 4-(Trifluoromethoxy)aniline | N-Methyl-4-(trifluoromethoxy)aniline | Interpretation |
| Cytotoxicity (HeLa) | IC₅₀ | >100 µM | 75 µM | The N-methylated analog shows a slight increase in baseline cytotoxicity, which warrants further investigation into off-target effects. |
| Neuroprotection | % Viability vs. Glutamate | 45% | 65% | N-methylation significantly enhances neuroprotective activity, possibly due to better target engagement or increased brain penetration. |
| Permeability (PAMPA) | Papp (x 10⁻⁶ cm/s) | 5.0 | 15.0 | The N-methylated analog has significantly higher passive permeability, consistent with its increased lipophilicity. |
| Metabolic Stability | t₁/₂ (minutes) | 25 | >60 | N-methylation blocks facile Phase II conjugation, leading to a longer metabolic half-life and lower intrinsic clearance. |
graph TD { A[Start: 4-(Trifluoromethoxy)aniline] --> B{N-Methylation}; B --> C["Increased Lipophilicity (LogP)"]; B --> D["Loss of H-Bond Donor"]; B --> E["Blocked Phase II Metabolism (Acetylation)"]; B --> F["Introduced N-Dealkylation Pathway"]; C --> G["Increased Membrane Permeability (PAMPA ↑)"]; D --> H["Altered Target Binding (Potency ↑ or ↓)"]; E --> I["Increased Metabolic Stability (t½ ↑)"]; G & I --> J["Potentially Higher Bioavailability & Exposure"]; H & J --> K["Observed Change in Bioactivity (e.g., Neuroprotection ↑)"];subgraph "Physicochemical" C; D; end subgraph "Pharmacokinetic (ADME)" E; F; G; I; J; end subgraph "Pharmacodynamic" H; end subgraph "Overall Outcome" K; end
style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Logical workflow for assessing the impact of N-methylation.
Conclusion
The N-methylation of 4-(trifluoromethoxy)aniline represents a pivotal modification in the structure-activity relationship (SAR) of this scaffold. Based on established medicinal chemistry principles, this change is predicted to increase lipophilicity and membrane permeability while simultaneously enhancing metabolic stability by blocking Phase II conjugation pathways. These pharmacokinetic improvements could lead to greater systemic exposure and bioavailability.
From a pharmacodynamic perspective, the removal of the hydrogen bond donor and the addition of steric bulk will inevitably alter target binding, which may enhance or diminish potency depending on the specific biological target's binding pocket. The experimental framework provided in this guide offers a clear and robust path for researchers to quantify these effects, enabling data-driven decisions in the optimization of novel drug candidates derived from this important chemical series.
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A Comparative Guide to the Synthetic Methodologies for N-methyl-4-(trifluoromethoxy)aniline
Introduction: The Significance of the N-methyl-4-(trifluoromethoxy)aniline Moiety
N-methyl-4-(trifluoromethoxy)aniline is a crucial fluorinated building block in modern medicinal and agrochemical research. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve pharmacokinetic profiles and binding affinities. The N-methyl group further modulates solubility, basicity, and the potential for hydrogen bonding. Consequently, robust and efficient synthesis of this intermediate is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the primary synthetic strategies for the N-methylation of 4-(trifluoromethoxy)aniline. We will move beyond simple procedural lists to explore the mechanistic rationale behind each method, present comparative experimental data, and offer detailed, field-tested protocols. Our analysis focuses on three principal approaches: Catalytic N-Methylation using Methanol, N-Methylation with Dimethyl Carbonate, and classical Reductive Amination.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route is governed by a multitude of factors including yield, selectivity for mono-methylation, scalability, safety, cost, and environmental impact ("greenness"). The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group reduces the nucleophilicity of the aniline nitrogen, influencing the feasibility and outcome of these reactions.
| Methodology | Key Reagents & Catalyst | Typical Conditions | Reported Yield | Scientific Rationale & Field Insights |
| 1. Catalytic N-Methylation | Methanol (C1 source), Heterogeneous Ni or Homogeneous Ru/Ir Catalyst, Base (e.g., NaOH, Cs₂CO₃) | 60-160 °C, 12-24 h | Good to Excellent (up to 98% for similar anilines)[1][2] | Mechanism: Follows a "Borrowing Hydrogen" or "Hydrogen Autotransfer" pathway. The metal catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride and formaldehyde in situ. The aniline condenses with formaldehyde to form an imine, which is then reduced by the metal-hydride to yield the N-methylated product, regenerating the catalyst and producing only water as a byproduct. Insights: This is an elegant, atom-economical approach. Heterogeneous catalysts like Ni/ZnAlOx are particularly attractive for scalability due to ease of separation and potential for recycling.[3] The reaction is generally tolerant of electron-withdrawing groups.[1][4] |
| 2. N-Methylation with DMC | Dimethyl Carbonate (DMC), Base (e.g., DBU, K₂CO₃), Zeolite or other catalyst | 130-250 °C, Autoclave or Continuous Flow | Good (74% for analogous N-methyl-4-(trifluoromethyl)aniline)[5] | Mechanism: Involves the initial formation of a carbamate intermediate (ArNHCO₂Me) from the aniline and DMC. This intermediate is then methylated by a second molecule of DMC to form ArN(Me)CO₂Me, which subsequently eliminates CO₂ and methanol to give the product. This pathway favors selective mono-methylation. Insights: DMC is a non-toxic, environmentally benign alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[6][7] High temperatures are often required, making continuous flow systems a safer and more efficient option for process control at scale.[5] |
| 3. Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic Acid | ~80-100 °C, 18-24 h | Poor to None (Predicted) | Mechanism: Classical reductive amination where the aniline condenses with formaldehyde to form an iminium ion, which is then reduced by formic acid (acting as a hydride donor).[8][9] Insights: This method is notoriously problematic for many anilines, especially those that are electron-deficient. The reduced nucleophilicity of the aniline can lead to slow iminium ion formation and competing side reactions. Authoritative sources note that the analogous m-trifluoromethylaniline yields only a resinous polymer under these conditions, making this route highly inadvisable for 4-(trifluoromethoxy)aniline.[10] |
Methodology Deep Dive: Mechanisms and Workflows
Catalytic N-Methylation via Borrowing Hydrogen
This strategy represents the state-of-the-art in sustainable amine alkylation. The process is catalyzed by transition metals that facilitate the use of methanol, an inexpensive and renewable C1 source.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation of anilines with methanol.
This protocol is adapted from a demonstrated synthesis of N-methylanilines using a recyclable Ni/ZnAlOx catalyst.[3]
-
Catalyst Preparation: The Ni/ZnAlOx catalyst is prepared via a precipitation method to form a layered double hydroxide (LDH) precursor, followed by calcination. (Detailed catalyst preparation is described in the cited literature).[3]
-
Reaction Setup: To a 50 mL autoclave equipped with a magnetic stirrer, add 4-(trifluoromethoxy)aniline (1.0 mmol, 177 mg), the Ni/ZnAlOx catalyst (40 mg), and anhydrous methanol (10 mL).
-
Inerting: Seal the autoclave. Purge the vessel by pressurizing with nitrogen gas to 1 MPa and venting, repeating this cycle five times to ensure an inert atmosphere. Finally, pressurize the autoclave with 1 MPa of N₂.
-
Reaction: Heat the mixture to 160 °C with vigorous stirring (1000 rpm) and maintain these conditions for 16-24 hours.
-
Work-up: After cooling the reactor to room temperature, vent the pressure carefully. Analyze the reaction mixture by GC-MS to determine conversion. The crude product can be purified by silica gel column chromatography to yield N-methyl-4-(trifluoromethoxy)aniline.
Green N-Methylation with Dimethyl Carbonate (DMC)
DMC provides a safer, more environmentally friendly pathway that avoids highly toxic reagents. Its mechanism, proceeding through a carbamate intermediate, offers high selectivity for mono-methylation, mitigating the common issue of over-alkylation.
Caption: Reaction pathway for selective N-methylation using Dimethyl Carbonate (DMC).
This protocol is based on a highly efficient continuous flow method developed for substituted anilines, which demonstrated a 74% yield for the analogous N-methyl-4-(trifluoromethyl)aniline.[5]
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of 4-(trifluoromethoxy)aniline in a suitable solvent (e.g., dioxane or cyclopentyl methyl ether).
-
Solution B: Prepare a 3.0 M solution of dimethyl carbonate (DMC) containing 1.8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 M) in the same solvent.
-
-
Flow Reactor Setup: Utilize a commercial continuous flow reactor equipped with two pumps, a mixing unit, and a high-temperature coiled tube reactor (e.g., stainless steel).
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates into the system to achieve the desired residence time (e.g., a total flow rate of 0.55 mL/min for a 12-minute residence time).
-
Pass the mixed stream through the reactor coil heated to 250 °C. The system pressure will be controlled by a back-pressure regulator (typically >20 bar).
-
-
Collection and Work-up: After allowing the system to equilibrate, collect the product stream. The crude mixture is typically dissolved in an organic solvent (e.g., ethyl acetate), washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: Purify the residue by column chromatography (e.g., ethyl acetate in hexanes) to afford pure N-methyl-4-(trifluoromethoxy)aniline.
Classical Reductive Amination: The Eschweiler-Clarke Reaction (A Cautionary Tale)
While a cornerstone of organic synthesis for aliphatic amines, the Eschweiler-Clarke reaction is often incompatible with anilines due to their electronic properties and propensity for side reactions.
Caption: The Eschweiler-Clarke mechanism and the likely failure pathway for electron-deficient anilines.
The reduced nucleophilicity of 4-(trifluoromethoxy)aniline hinders the initial attack on formaldehyde. Furthermore, the resulting iminium ion is destabilized by the electron-withdrawing substituent, making it susceptible to polymerization or other decomposition pathways rather than reduction by formic acid. Based on strong evidence from analogous substrates, this method is not recommended. [10] For researchers requiring a reductive amination approach for challenging anilines, modified conditions using stronger activating agents like trifluoroacetic acid (TFA) with sodium triacetoxyborohydride (STAB-H) have shown success and may be a more viable, albeit distinct, alternative.[11]
Conclusion and Recommendations
For the synthesis of N-methyl-4-(trifluoromethoxy)aniline, traditional methods like the Eschweiler-Clarke reaction should be avoided due to a high probability of failure. The choice between the two viable modern methods depends on the specific laboratory or industrial context:
-
Catalytic N-Methylation with Methanol: This method is highly atom-economical and scalable. The use of a heterogeneous catalyst like Ni/ZnAlOx offers significant advantages for industrial production, including ease of product purification and catalyst recycling. It represents an excellent balance of efficiency, cost-effectiveness, and green chemistry principles.
-
N-Methylation with Dimethyl Carbonate: This is arguably the safest and most environmentally benign option, using a non-toxic reagent. While often requiring higher temperatures, its implementation in a continuous flow system provides outstanding control and efficiency, making it ideal for process chemistry environments where safety and precise control are paramount.
For most research and development applications, catalytic N-methylation using methanol is the recommended starting point due to its high potential yield, atom economy, and the growing availability of robust catalyst systems tolerant to a wide range of functional groups.
References
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Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(7), 2463-2469. [Link]
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Piehl, P., Amuso, R., Spannenberg, A., Gabriele, B., Neumann, H., & Beller, M. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]
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Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464. [Link]
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Selva, M., & Perosa, A. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. ResearchGate. [Link]
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Cason, J., & Billica, H. R. (1951). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses, 31, 100. [Link]
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Liu, H., et al. (2018). Full N,N-Methylation of 4,4′-Methylenedianiline with Dimethyl Carbonate: A Feasible Access to 4,4′-Methylene bis(N,N-Dimethylaniline). ResearchGate. [Link]
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Selva, M., et al. (1997). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (8), 1041-1045. [Link]
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Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Semantic Scholar. [Link]
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Gemoets, H. P. L., et al. (2014). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
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DeMong, D. E., & Williams, R. M. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(9), 3587–3590. [Link]
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Cabrero-Antonino, J. R., Adam, R., Junge, K., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(23), 7956-7966. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of N-methyl-4-(trifluoromethoxy)aniline HCl
This guide provides a comprehensive framework for the analytical characterization and cross-validation of N-methyl-4-(trifluoromethoxy)aniline hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the rigorous and validated analysis of such compounds is paramount to ensure the quality, safety, and efficacy of the final drug product. This document offers a detailed comparison of orthogonal analytical techniques, complete with representative experimental data and protocols, to guide you in establishing a robust analytical control strategy.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5] Cross-validation of analytical methods is a critical step to demonstrate the consistency and reliability of results when different techniques are employed, ensuring data integrity throughout the drug development lifecycle.[6][7]
The Importance of Orthogonal Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of any pharmaceutical intermediate. By employing orthogonal techniques, which rely on different scientific principles, we can build a more complete and reliable profile of the compound. For N-methyl-4-(trifluoromethoxy)aniline HCl, a combination of chromatographic, spectroscopic, and thermal analysis methods is recommended.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for determining the potency and impurity profile of N-methyl-4-(trifluoromethoxy)aniline HCl. A well-developed and validated HPLC method provides high precision, accuracy, and robustness.[8][9]
Illustrative HPLC Method Protocol
This protocol is a representative method for the analysis of N-methyl-4-(trifluoromethoxy)aniline HCl and requires validation for its intended use.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Expected HPLC Validation Parameters
The following table presents representative validation data for an HPLC method for N-methyl-4-(trifluoromethoxy)aniline HCl, based on typical performance for similar aniline derivatives.
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R2)) | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | < 0.5% |
| - Intermediate Precision | ≤ 2.0% | < 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.03 µg/mL |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] In the context of N-methyl-4-(trifluoromethoxy)aniline HCl, GC-MS is particularly useful for identifying potential residual solvents and volatile impurities that may not be amenable to HPLC analysis. The mass spectrometric detector provides valuable structural information, aiding in the unequivocal identification of unknown peaks.[10]
Illustrative GC-MS Method Protocol
This protocol is a representative method and requires validation. The analysis of the HCl salt by GC may require derivatization or a high-temperature inlet to ensure volatilization without degradation.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Inlet Temperature: 270 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Expected GC-MS Validation Parameters
The following table presents representative validation data for a GC-MS method for the analysis of impurities in N-methyl-4-(trifluoromethoxy)aniline HCl.
| Validation Parameter | Acceptance Criteria (based on ICH Q2(R2)) | Expected Performance |
| Linearity (r²) | ≥ 0.995 for impurities | > 0.997 |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities | 90.5% - 108.3% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 15% for impurities at LOQ | < 10% |
| - Intermediate Precision | ≤ 20% for impurities at LOQ | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1.5 ng/mL |
| Specificity | No interference from the main peak or other known impurities. Mass spectral library match for identification. | Confirmed by unique mass fragmentation patterns. |
Cross-Validation of HPLC and GC-MS Methods
Cross-validation is essential to demonstrate that the developed HPLC and GC-MS methods provide comparable results for the quantification of shared impurities.[7] This ensures that either method can be used reliably, providing flexibility in laboratory operations.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Acceptance Criteria for Cross-Validation
Based on industry best practices and regulatory expectations, the results from the two methods should be in close agreement.[2]
| Parameter | Acceptance Criterion |
| Agreement of Mean Results | The percentage difference between the mean results of the two methods should be within ±15%. |
| Comparison of Precision | The F-test should show no significant difference in the variances of the two methods at a 95% confidence level. |
Spectroscopic Characterization
Spectroscopic techniques provide crucial information for the structural elucidation and confirmation of the identity of N-methyl-4-(trifluoromethoxy)aniline HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals for N-methyl-4-(trifluoromethoxy)aniline HCl include:
-
A singlet for the N-methyl protons.
-
Signals in the aromatic region corresponding to the protons on the benzene ring. The trifluoromethoxy group and the N-methylamino group will influence their chemical shifts.
-
A broad signal for the N-H proton of the hydrochloride salt, which may exchange with residual water in the solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.
-
¹⁹F NMR: This is essential for confirming the presence and chemical environment of the trifluoromethyl group.
Quantitative NMR (qNMR): qNMR can be a powerful primary method for determining the purity of N-methyl-4-(trifluoromethoxy)aniline HCl without the need for a specific reference standard of the same compound.[3][4][11][12][13] By using a certified internal standard, the absolute purity of the analyte can be determined with high accuracy.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of N-methyl-4-(trifluoromethoxy)aniline HCl is expected to show characteristic absorption bands for:
-
N-H stretching: of the secondary amine salt.
-
C-H stretching: for the aromatic and methyl groups.
-
C=C stretching: within the aromatic ring.
-
C-N stretching: of the aromatic amine.
-
C-O stretching: of the trifluoromethoxy group.
-
C-F stretching: which are typically strong and appear in the fingerprint region.
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are important for characterizing the solid-state properties of N-methyl-4-(trifluoromethoxy)aniline HCl.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For N-methyl-4-(trifluoromethoxy)aniline HCl, DSC can be used to:
-
Determine the melting point and enthalpy of fusion.
-
Identify polymorphic forms or the presence of solvates.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. TGA is useful for:
-
Determining the decomposition temperature.
-
Quantifying the amount of residual solvents or water.
Expected Thermal Properties
The following table outlines the expected thermal events for N-methyl-4-(trifluoromethoxy)aniline HCl.
| Technique | Expected Thermal Event | Significance |
| DSC | Sharp endotherm | Melting of the crystalline solid. |
| Broad endotherm at lower temperatures | Loss of residual solvent or water. | |
| TGA | Mass loss corresponding to the DSC endotherm | Confirms the loss of solvent/water. |
| Significant mass loss at higher temperatures | Onset of thermal decomposition. |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of the drug substance and for developing a stability-indicating analytical method.[14][15][16] N-methyl-4-(trifluoromethoxy)aniline HCl should be subjected to stress conditions as per ICH Q1A guidelines, including:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid sample.
-
Photodegradation: Exposure to UV and visible light.
The degradation products should be analyzed by the validated HPLC method to demonstrate its specificity and ability to separate the main peak from all degradation products.
Conclusion
The comprehensive analytical characterization of N-methyl-4-(trifluoromethoxy)aniline HCl requires a multi-pronged approach utilizing orthogonal analytical techniques. This guide provides a framework for developing and cross-validating HPLC and GC-MS methods for potency and impurity profiling, complemented by spectroscopic and thermal analysis for structural confirmation and solid-state characterization. By adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a robust analytical control strategy, ensuring the quality and consistency of this critical pharmaceutical intermediate. The provided protocols and data serve as a strong starting point for method development and validation, empowering you to generate reliable and defensible analytical results.
References
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ICH. (2022). Validation of Analytical Procedures Q2(R2). [Link]
-
Nijem, I., Elliott, R., Brumm, J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-6. [Link]
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National Measurement Institute. Quantitative NMR. [Link]
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European Bioanalysis Forum. Cross and Partial Validation. [Link]
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IQVIA. (2024). Cross-Validations in Regulated Bioanalysis. [Link]
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Chakravarthy, V. A., Sailaja, B. B. V., & Kumar, A. P. (2021). Forced degradation studies. Indian Journal of Pharmaceutical Sciences, 83(1), 16-25. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
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Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 101-115. [Link]
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Semantic Scholar. Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. [Link]
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Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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Impact Factor. A Review on GC-MS and Method Development and Validation. [Link]
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ResearchGate. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]
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PubChem. N-Methyl-4-(trifluoromethyl)aniline. [Link]
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SciELO Brasil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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PubChem. 3-Methyl-4-(trifluoromethyl)aniline. [Link]
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Safety Operating Guide
Navigating the Disposal of N-methyl-4-(trifluoromethoxy)aniline hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end once an experiment is complete. The responsible disposal of reagents like N-methyl-4-(trifluoromethoxy)aniline hydrochloride is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of conscientiousness within your research environment.
Understanding the Compound: Hazard Profile of this compound
Before we delve into disposal procedures, it is paramount to understand the inherent risks associated with this compound. Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The trifluoromethoxy group places it in the category of a halogenated organic compound, which necessitates specific disposal pathways.[3]
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Category 4) | [1][2] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [1][2] |
Given these hazards, adherence to proper personal protective equipment (PPE) protocols is non-negotiable. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins the moment you decide a container is waste. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Small Spill Cleanup
In the event of a small spill (one that can be safely managed by trained lab personnel), follow these steps:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation by opening the fume hood sash.
-
Don Appropriate PPE: At a minimum, this includes double nitrile gloves, chemical splash goggles, and a lab coat.[4]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and absorb the spilled solid.
-
Collect the Material: Carefully sweep up the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[5]
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: Place all contaminated PPE and cleaning materials into the hazardous waste container.
-
Report the Incident: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department of the spill, in accordance with your institution's policies.
The Rationale Behind the Regulations: Ensuring a Safe and Compliant Laboratory
Understanding the "why" behind these procedures is crucial for fostering a strong safety culture. Hazardous waste regulations, primarily from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), are designed to protect both laboratory personnel and the environment.[6][7][8]
-
Waste Segregation: Halogenated organic compounds like this compound are typically incinerated at high temperatures for disposal.[3] Mixing them with non-halogenated waste can complicate and increase the cost of this process.[9]
-
Proper Labeling: Clear and accurate labeling of hazardous waste is an EPA requirement.[10] It ensures that everyone who handles the waste is aware of its contents and associated hazards, preventing accidental mixing of incompatible chemicals and ensuring proper handling by waste disposal professionals.[11]
-
Satellite Accumulation Areas (SAAs): The use of SAAs allows for the safe, temporary storage of hazardous waste at or near the point of generation.[12] This minimizes the distance waste needs to be transported within the lab and keeps it under the control of trained personnel.[13]
-
Licensed Disposal: The final disposal of hazardous waste must be handled by a licensed and certified waste management company.[5] These companies have the expertise and facilities to manage hazardous materials in an environmentally sound manner.
By adhering to these procedures, you are not only complying with federal and local regulations but also actively participating in the protection of your colleagues and the world outside your laboratory.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Angene Chemical. (2025, February 20). Safety Data Sheet. Retrieved from [Link]
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U.S. Continental. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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CPAchem. (2022, August 19). Safety data sheet. Retrieved from [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet - 4-(Trifluoromethyl)aniline hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-methyl-4-(trifluoromethoxy)aniline hydrochloride
This guide provides essential safety protocols and operational plans for the handling and disposal of N-methyl-4-(trifluoromethoxy)aniline hydrochloride. As a substituted aniline, this compound warrants a high degree of caution. The procedures outlined below are designed to empower researchers with the knowledge to manage its risks effectively, ensuring personal safety and experimental integrity.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
Substituted anilines are a class of compounds known for their systemic toxicity. The primary danger lies not just in direct contact but in the compound's ability to be absorbed into the body, where it can exert significant physiological effects.[4] The trifluoromethoxy group adds its own considerations, though the aniline core dictates the primary safety concerns.
The rationale for stringent PPE protocols is grounded in preventing exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.[4] Anilines, as a class, are notorious for their ability to be absorbed through the skin, often with delayed systemic effects.[1][4] A critical toxicological effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (a bluish discoloration of the skin).[1]
Table 1: Summary of Key Hazards for Related Aniline Compounds
| Hazard Category | Description of Risk | Rationale for Concern | Supporting Sources |
|---|---|---|---|
| Acute Toxicity (Dermal) | Fatal or Toxic in contact with skin. | The compound can be readily absorbed through the skin, leading to systemic toxicity. This is the most critical and insidious route of exposure. | [1][2][5] |
| Acute Toxicity (Oral) | Toxic if swallowed. | Ingestion can lead to rapid systemic poisoning. | [1][2][5][6] |
| Acute Toxicity (Inhalation) | Harmful or Toxic if inhaled. | As a solid powder, dust can be generated during handling, posing a significant respiratory risk. | [2][6] |
| Eye Damage | Causes serious eye damage. | Direct contact can cause severe and potentially irreversible damage to eye tissue. | [1][2][5] |
| Skin Irritation | Causes skin irritation. | Beyond systemic absorption, the compound can cause localized irritation upon contact. | [1][2][6] |
| Organ Toxicity (Repeated) | May cause damage to organs through prolonged or repeated exposure. | Chronic, low-level exposure can lead to cumulative damage, particularly to the liver and blood. | [1][2][5] |
| Mutagenicity/Carcinogenicity | Suspected of causing genetic defects and cancer. | Aniline and some of its derivatives are classified as suspected mutagens and carcinogens, necessitating long-term health vigilance. |[4] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is non-negotiable. Each component is selected to create a barrier against the specific hazards identified above.
-
Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[1][7] The fume hood acts as the primary engineering control, capturing dust at the source.[8] In the event of a significant spill or failure of the fume hood, a NIOSH-approved full-face respirator with an organic vapor/particulate cartridge is required for emergency response.[3][5]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] Due to the severe eye damage risk, a full-face shield should be worn over the goggles whenever there is a risk of splashing or significant dust generation, such as during bulk transfers.
-
Hand Protection: Dermal absorption is a critical threat.[1]
-
Gloving: Wear double-gloved, chemical-resistant gloves. A nitrile glove is suitable for incidental contact, but for extended handling or immersion, heavier-duty butyl rubber or neoprene gloves are recommended.[9]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes. Change gloves immediately if contamination is suspected, and always before leaving the work area.
-
-
Body Protection:
-
Wear a flame-retardant, full-length laboratory coat, kept fully fastened.[9]
-
For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is required to provide an additional impervious barrier.[5][9]
-
Long pants and fully enclosed, chemical-resistant footwear are mandatory.
-
Operational and Disposal Plan
A systematic workflow is essential for minimizing risk.
3.1 Pre-Handling Checklist
-
Risk Assessment: Conduct a formal risk assessment for the specific experimental procedure.[9]
-
Fume Hood Verification: Confirm the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Emergency Equipment: Locate and verify the operational status of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Spill Kit: Ensure a spill kit appropriate for toxic organic solids is readily available. This should include an inert absorbent material (e.g., vermiculite or sand), waste bags, and tongs.[7]
3.2 Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated handling area.
-
Designated Area: Demarcate the specific area within the fume hood where the compound will be handled.
-
Weighing/Dispensing: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any minor spills. Use spatulas and weighing boats appropriate for the amount being handled to minimize dust generation.
-
Transfers: When transferring the compound, keep containers low to the work surface to minimize the potential for dust to become airborne. If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, carefully wipe down the spatula and any equipment used with a solvent-dampened towel (e.g., 70% ethanol), treating the towel as contaminated waste.
3.3 Decontamination and Waste Disposal Plan
-
Waste Segregation: All materials that come into contact with this compound are to be considered hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, pipette tips, and absorbent paper, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix with general laboratory trash.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[10]
-
Personal Decontamination: After completing work and securing all waste, remove PPE in the correct order (gloves last) to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[7]
Workflow for Safe Handling
The following diagram outlines the critical stages and decision points for safely working with this compound.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures: Immediate Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[1]
-
Spill: Evacuate the area. If the spill is large or outside of a fume hood, alert emergency personnel. For small spills inside a fume hood, trained personnel wearing full PPE can cover the spill with an inert absorbent material, collect it in a sealed container, and decontaminate the area.[7]
References
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- CPAchem Ltd. (2022, August 19). Safety data sheet for 4-(Trifluoromethyl)aniline.
- ECHEMI. (n.d.). 4-(Trifluoromethoxy)aniline SDS, 461-82-5 Safety Data Sheets.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-(Trifluoromethyl)aniline hydrochloride.
- Apollo Scientific. (n.d.). Safety Data Sheet for 4-(trifluoromethoxy)aniline hydrochloride.
- Synquest Labs. (n.d.). Safety Data Sheet for 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Aniline.
- BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
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- Rutgers University. (n.d.). Standard Operating Procedure for Aniline.
- Knowledge Sourcing Intelligence. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
